molecular formula C8H11NO B1666771 1-(3-Aminophenyl)ethanol CAS No. 2454-37-7

1-(3-Aminophenyl)ethanol

Número de catálogo: B1666771
Número CAS: 2454-37-7
Peso molecular: 137.18 g/mol
Clave InChI: QPKNDHZQPGMLCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl alcohol, m-amino-alpha-methyl- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNDHZQPGMLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031386
Record name 1-(3-Aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2454-37-7, 201939-72-2
Record name 3-(1-Hydroxyethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, m-amino-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2454-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2454-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-1-(3-aminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Aminophenyl)ethanol (CAS No: 2454-37-7). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [2]
Melting Point 64-70 °C[1][3]
Boiling Point 217 °C
pKa (Predicted) 14.53 ± 0.20[1]
logP (Predicted) 0.6[2][4]
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder
Density (Estimate) 1.063 g/cm³
Flash Point 157 °C[1]
Refractive Index (Estimate) 1.5470[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[8]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.[8]

  • Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[6]

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.[7]

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid.[9]

Apparatus:

  • Thiele tube filled with mineral oil[10]

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or thread[10]

Procedure:

  • Sample Preparation: Add a small amount (about 0.5 mL) of this compound to the small test tube.

  • Assembly: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[9]

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

  • Heating: Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[9]

  • Gently heat the side arm of the Thiele tube.[10] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[9]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9][10]

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[11]

Apparatus:

  • pH meter with an electrode[11]

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]

Procedure:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[11]

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration:

    • Slowly add the titrant (strong acid or base) from the buret in small, measured increments.[11]

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]

The shake-flask method is the traditional and most widely recognized method for the experimental determination of the partition coefficient (logP).[13]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • n-Octanol and water (or a suitable buffer like PBS, pH 7.4)[13]

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the n-octanol and aqueous phases to a vial.

    • Add a small, accurately weighed amount of this compound.

    • Seal the vial and shake it for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[13]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of P.[14]

The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound.[15]

Apparatus:

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

  • Equilibration: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer). This ensures that a saturated solution is formed.

  • Incubation: Seal the vial and agitate it in a thermostatically controlled environment (e.g., 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Sample Preparation: After incubation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Concentration Analysis: Dilute the filtered solution if necessary and measure the concentration of the dissolved compound using a calibrated analytical method. This concentration represents the equilibrium solubility.[15]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

G Workflow for Physicochemical Property Determination cluster_sample Sample Preparation cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_analysis Data Analysis & Reporting Sample Obtain Pure Sample of This compound MP Melting Point (Capillary Method) Sample->MP Characterize BP Boiling Point (Thiele Tube) Sample->BP Characterize Appearance Appearance (Visual Inspection) Sample->Appearance Characterize pKa pKa (Potentiometric Titration) Sample->pKa Characterize logP logP (Shake-Flask Method) Sample->logP Characterize Solubility Solubility (Shake-Flask Method) Sample->Solubility Characterize Analysis Analyze & Compile Data MP->Analysis BP->Analysis Appearance->Analysis pKa->Analysis logP->Analysis Solubility->Analysis Report Generate Technical Report Analysis->Report

Caption: A general workflow for the experimental determination of key physicochemical properties.

G Physicochemical Properties in Drug Development Structure Chemical Structure (this compound) Solubility Aqueous Solubility Structure->Solubility logP Lipophilicity (logP) Structure->logP pKa Ionization (pKa) Structure->pKa Absorption Absorption (Bioavailability) Solubility->Absorption affects Formulation Drug Formulation Solubility->Formulation critical for logP->Absorption affects Distribution Distribution (Tissue Penetration) logP->Distribution governs pKa->Solubility influences

Caption: Relationship between key physicochemical properties and their impact in drug development.

References

Spectroscopic Profile of 1-(3-Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(3-Aminophenyl)ethanol, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

This compound is an aromatic amino alcohol with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure consists of an ethanol (B145695) group attached to a benzene (B151609) ring at the first carbon, with an amino group substituted at the meta-position (position 3) of the phenyl ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: While specific chemical shifts and coupling constants for this compound were not explicitly available in the search results, data for structurally similar compounds can be found in various chemical literature databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicative of its functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
Broad peak around 3350O-H stretch (alcohol)
Typically 3400-3250N-H stretch (primary amine)
Typically 3100-3000Aromatic C-H stretch
Typically 2975-2850Aliphatic C-H stretch
Typically 1620-1580N-H bend (amine)
Typically 1600-1450Aromatic C=C stretch
Typically 1250-1000C-O stretch (alcohol)
Typically 1350-1250C-N stretch (aromatic amine)

Note: The presence of a broad peak around 3350 cm⁻¹ is indicative of the O-H stretch from the alcohol group.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z (mass-to-charge ratio)Interpretation
137Molecular ion [M]⁺
122[M - CH₃]⁺
94Major fragment
77Phenyl fragment [C₆H₅]⁺

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST library indicates major peaks at m/z 94, 137, and 77 or 122.[1] Predicted mass spectrometry data also suggests the presence of various adducts such as [M+H]⁺ (m/z 138.09134) and [M+Na]⁺ (m/z 160.07328).[3]

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrals are then determined.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts with the sample at the surface, and the attenuated radiation is directed to the detector.

  • Data Processing: The instrument records the intensity of the transmitted or absorbed infrared radiation as a function of wavenumber (cm⁻¹). The resulting plot is the IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded for each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure Confirmation NMR->Structure Functional Groups Connectivity IR->Structure Functional Groups Present MS->Structure Molecular Weight Fragmentation Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

References

Technical Whitepaper: 1-(3-Aminophenyl)ethanol (CAS 2454-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(3-Aminophenyl)ethanol, a versatile chemical intermediate with applications in pharmaceutical synthesis. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and provides characteristic analytical data. Notably, this compound serves as a key building block and is recognized as a process impurity in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. While direct biological activity of this compound is not extensively documented, its structural contribution to pharmacologically active agents underscores its significance in medicinal chemistry.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 2454-37-7
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder[2]
Melting Point 64-70 °C[2]
Boiling Point Not available
Solubility Soluble in methanol (B129727).[3]
InChI Key QPKNDHZQPGMLCJ-UHFFFAOYSA-N[1]
SMILES CC(C1=CC(=CC=C1)N)O[1]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reduction of 3'-aminoacetophenone (B120557). This reaction can be readily achieved using sodium borohydride (B1222165) in an alcoholic solvent.

Experimental Protocol: Synthesis

Reaction: Reduction of 3'-Aminoacetophenone

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1M HCl at 0 °C until the effervescence ceases.

  • Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.[4]

Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., Toluene, Hexane/Ethyl acetate mixture)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for a short period.

  • Filter the hot solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[5][6]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 3'-Aminoacetophenone B This compound (Crude) A->B NaBH4, MeOH/EtOH C This compound (Pure) B->C Recrystallization

Synthesis and Purification Workflow

Analytical Characterization

The structure and purity of this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic protons will appear as multiplets in the aromatic region. The methine proton will be a quartet coupled to the methyl protons. The methyl protons will appear as a doublet. The chemical shifts of the NH₂ and OH protons can be variable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.

FTIR Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200O-H and N-HStretching (often broad and overlapping)
~3050-3000Aromatic C-HStretching
~2970-2850Aliphatic C-HStretching
~1620-1580N-HBending (scissoring)
~1600, ~1475Aromatic C=CStretching
~1370C-HBending (methyl)
~1200-1000C-OStretching (alcohol)
~880-750Aromatic C-HBending (out-of-plane)

Role in Pharmaceutical Synthesis

While this compound itself is not known to possess significant pharmacological activity, it is a crucial intermediate in the synthesis of more complex and biologically active molecules. Its primary significance lies in its role as a precursor and a known impurity in the production of Rivastigmine.[7]

Intermediate in Rivastigmine Synthesis

Rivastigmine is a carbamate (B1207046) derivative that acts as an acetylcholinesterase and butyrylcholinesterase inhibitor, leading to increased levels of acetylcholine (B1216132) in the brain.[7] It is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[6][7] The synthesis of Rivastigmine involves the formation of a carbamate ester on a phenolic hydroxyl group. This compound can be a starting material or an intermediate in various synthetic routes to Rivastigmine, where the amino and hydroxyl groups are further functionalized.

Logical Relationship in Drug Development

The use of this compound as a building block highlights a common strategy in drug discovery and development where a core scaffold is modified to optimize its pharmacological properties.

Drug_Development_Logic A This compound (Building Block) B Chemical Modification (e.g., Carbamoylation, Alkylation) A->B C Bioactive Molecule (e.g., Rivastigmine) B->C D Pharmacological Target (e.g., Acetylcholinesterase) C->D Inhibition

Role in Bioactive Molecule Synthesis

Biological Activity and Signaling Pathways

Currently, there is a lack of substantial published data on the specific biological activities and signaling pathway modulations of this compound as a standalone compound. Its primary relevance in a biological context is derived from its incorporation into larger, pharmacologically active molecules. The biological effects of compounds derived from this compound are dictated by the overall structure of the final molecule and its interaction with specific biological targets. For instance, in the case of Rivastigmine, the key interaction is the inhibition of acetylcholinesterase, which is part of the cholinergic signaling pathway crucial for cognitive function.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals, most notably as a precursor to Rivastigmine. This whitepaper has provided a detailed overview of its physicochemical properties, a practical synthesis protocol, and key analytical data. While its intrinsic biological activity remains largely unexplored, its role as a versatile building block in medicinal chemistry warrants its inclusion in the repertoire of synthetic chemists and drug development professionals. Further research into the pharmacological profile of this compound and its derivatives could potentially unveil novel therapeutic applications.

References

Technical Guide: 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-(3-Aminophenyl)ethanol, a versatile chemical intermediate. The guide covers its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis, and an overview of its potential, though currently undocumented, role in biological signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

  • 3-(1-Hydroxyethyl)aniline[1]

  • m-(1-Hydroxyethyl)aniline[1]

  • 3-Amino-α-methylbenzyl alcohol[1]

  • (3-Aminophenyl)methyl carbinol[1]

  • Benzenemethanol, 3-amino-α-methyl-[1]

  • m-Amino-alpha-methylbenzyl alcohol[1]

  • (m-Aminophenyl)methyl carbinol

  • 1-(3-Aminophenyl)ethyl Alcohol

  • 3-Aminophenyl methyl carbinol

  • (3-Aminophenyl)-1-ethanol[1][2]

  • NSC 8392[1]

  • NSC 62018[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][3]
Molecular Weight 137.18 g/mol [1]
CAS Number 2454-37-7[1]
Appearance White to light yellow powder or crystalsN/A
Melting Point 66-69 °C[2]
Boiling Point 217 °CN/A
Density 1.063 g/cm³ (estimate)N/A
Refractive Index 1.547 (estimate)N/A
pKa 14.53 ± 0.20 (Predicted)N/A

Experimental Protocols

Synthesis of this compound via Reduction of 3-Aminoacetophenone

The following protocol details the synthesis of this compound through the reduction of 3-aminoacetophenone. This method is adapted from a similar, well-documented procedure for the reduction of a nitro-substituted analogue, 1-(3-nitrophenyl)ethanone, utilizing sodium borohydride (B1222165) as the reducing agent.[4]

Materials:

  • 3-Aminoacetophenone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Distilled water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone in methanol. The concentration can be analogous to the referenced procedure, which uses approximately 16 mL of methanol per gram of the ketone starting material.[4]

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: While stirring the cooled solution, slowly add sodium borohydride (NaBH₄) in small portions. A molar equivalent or a slight excess (e.g., 1.1 equivalents) of NaBH₄ relative to the 3-aminoacetophenone is typically sufficient. The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction: After the addition of sodium borohydride is complete, continue to stir the reaction mixture in the ice bath for a designated period, for instance, 1 hour. Subsequently, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching and Workup: Carefully add distilled water to the reaction mixture to quench any unreacted sodium borohydride. The mixture may then be heated to reflux for approximately 30 minutes to ensure the complete decomposition of borate (B1201080) complexes.[4]

  • Extraction: After cooling the mixture to room temperature, perform a liquid-liquid extraction. The referenced protocol for a similar compound suggests extraction with diethyl ether or dichloromethane.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the chosen organic solvent.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published research directly detailing the involvement of this compound in defined biological signaling pathways. As a structural analogue of other biogenic amines and a potential intermediate in the synthesis of pharmacologically active compounds, its interaction with various cellular signaling cascades is plausible but remains to be experimentally elucidated.

The following diagram illustrates a generalized workflow for investigating the potential biological activity and signaling pathway involvement of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Compound Cell_Lines Target Cell Lines (e.g., cancer, neuronal) Compound->Cell_Lines Assays Cytotoxicity, Proliferation, Receptor Binding Assays Cell_Lines->Assays Hit_Identification Hit Identification Assays->Hit_Identification Gene_Expression Gene Expression Profiling (Microarray, RNA-Seq) Hit_Identification->Gene_Expression Protein_Analysis Proteomics/Western Blot (e.g., kinases, transcription factors) Hit_Identification->Protein_Analysis Pathway_Analysis Bioinformatics Pathway Analysis Gene_Expression->Pathway_Analysis Protein_Analysis->Pathway_Analysis Animal_Model Animal Model of Disease Pathway_Analysis->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity Target_Validation Target Validation in vivo Efficacy_Toxicity->Target_Validation Drug_Development Drug_Development Target_Validation->Drug_Development

Workflow for Investigating Biological Activity.

This workflow begins with in vitro screening of the compound against various cell lines to identify any biological effects. Positive "hits" would then be subjected to mechanism of action studies, including gene expression and protein analysis, to identify potential signaling pathways involved. Finally, any promising findings would be validated in in vivo animal models to confirm efficacy and safety, paving the way for further drug development.

References

A Technical Guide to the Molecular Structure and Conformation of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and conformational analysis of 1-(3-aminophenyl)ethanol (CAS: 2454-37-7). As a chiral amino alcohol, this compound serves as a valuable building block in organic synthesis and is of significant interest in medicinal chemistry and drug development. This document details its structural identifiers, spectroscopic characteristics, and plausible synthetic and resolution methodologies. Furthermore, it explores the key factors governing its molecular conformation, such as intramolecular hydrogen bonding and steric hindrance, which are critical for understanding its reactivity and potential interactions with biological targets. All technical data is summarized for clarity, and detailed experimental protocols are provided alongside logical workflows visualized using Graphviz.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amino alcohol featuring a chiral center at the carbon atom bearing the hydroxyl group. Its structure consists of a benzene (B151609) ring substituted with an amino group at the meta-position and a 1-hydroxyethyl group.

Chemical Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for this compound.[1][2][3][4][5]

IdentifierValue
CAS Number 2454-37-7[1][4][5][6]
Molecular Formula C₈H₁₁NO[1][3][4][5][6]
Molecular Weight 137.18 g/mol [1][2][6]
IUPAC Name This compound[1]
Synonyms (3-Aminophenyl)-1-ethanol, m-Amino-alpha-methylbenzyl alcohol, 3-(1-Hydroxyethyl)aniline[1][7][8]
InChIKey QPKNDHZQPGMLCJ-UHFFFAOYSA-N[1][2][3][5]
SMILES CC(O)c1cccc(N)c1[1][2][3][5]
Physicochemical Data

Quantitative physicochemical properties are crucial for experimental design, formulation, and predicting the compound's behavior.

PropertyValue
Melting Point 66-70 °C[4][5][6]
Boiling Point 217 °C (Predicted)[6]
Density 1.063 g/cm³ (Estimate)[6]
pKa 14.53 ± 0.20 (Predicted)[6]
Flash Point 157 °C[4][6]
Appearance White to cream or pale yellow crystalline powder[5]

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are well-defined based on its structure. Public databases confirm the existence of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[1]

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons (multiplets in the ~6.5-7.2 ppm range), a quartet for the methine proton (-CHOH) coupled to the methyl protons, a doublet for the methyl group (-CH₃), and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show characteristic peaks for the six aromatic carbons, with the carbon attached to the amino group and the carbon attached to the hydroxyethyl (B10761427) group having distinct chemical shifts. Signals for the methine and methyl carbons of the ethyl group would also be present.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137, corresponding to its molecular weight.[1]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Conformational Analysis

The biological activity and physical properties of this compound are dictated by its three-dimensional shape. The conformation is primarily determined by rotation around the single bonds, specifically the C(aryl)-C(alkyl) and C-O bonds. The stability of different conformers is governed by a balance of several factors.

Key factors influencing the conformational landscape include:

  • Steric Hindrance: Repulsive interactions between the bulky phenyl ring, the methyl group, and the hydroxyl group will destabilize certain rotational isomers.

  • Torsional Strain: Eclipsed conformations around the C-C bond are energetically unfavorable compared to staggered conformations.

  • Intramolecular Hydrogen Bonding (IMHB): A stabilizing hydrogen bond can form between the hydroxyl group's hydrogen (donor) and the amino group's nitrogen (acceptor), or vice-versa.[9][10] This interaction can "lock" the molecule into a specific, lower-energy conformation, significantly influencing its overall shape.[11][12][13]

G Conf Molecular Conformation of This compound Steric Steric Hindrance (Phenyl, Methyl, Hydroxyl) Steric->Conf Torsion Torsional Strain (Staggered vs. Eclipsed) Torsion->Conf IMHB Intramolecular Hydrogen Bonding (OH···N or NH···O) IMHB->Conf

Diagram of key factors influencing the molecular conformation.

Synthesis and Chiral Resolution

As a chiral molecule, obtaining enantiomerically pure forms of this compound is often necessary for pharmaceutical applications. This involves a robust synthesis followed by an effective resolution of the resulting racemic mixture.

Synthetic Pathway

A common and effective method for synthesizing this compound is the reduction of 3'-aminoacetophenone (B120557). The ketone carbonyl is reduced to a secondary alcohol using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in an alcoholic solvent.

G Start Start: 3'-Aminoacetophenone Reagent Dissolve in Ethanol Start->Reagent Reduction Add NaBH₄ (Ketone Reduction) Reagent->Reduction Quench Reaction Quench (e.g., Water or dilute HCl) Reduction->Quench Extract Workup & Extraction (e.g., with Ethyl Acetate) Quench->Extract End Product: (rac)-1-(3-Aminophenyl)ethanol Extract->End

General workflow for the synthesis of racemic this compound.
Experimental Protocol: Synthesis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone in methanol (B129727) or ethanol.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chiral Resolution

The separation of the racemic mixture into its constituent (R)- and (S)-enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[14]

G Start Racemic Amine (R/S)-1-(3-Aminophenyl)ethanol Salt Add Chiral Acid (e.g., (+)-Tartaric Acid) in Solvent (e.g., Ethanol) Start->Salt Crystallize Fractional Crystallization (One diastereomeric salt precipitates) Salt->Crystallize Separate Filtration Crystallize->Separate Solid Solid: Diastereomeric Salt 1 Separate->Solid Less Soluble Filtrate Filtrate: Diastereomeric Salt 2 Separate->Filtrate More Soluble Liberate1 Basification (e.g., NaOH) Solid->Liberate1 Liberate2 Basification (e.g., NaOH) Filtrate->Liberate2 End1 Enantiomer 1 Liberate1->End1 End2 Enantiomer 2 Liberate2->End2

Workflow for chiral resolution via diastereomeric salt formation.

Relevance in Drug Development

Amino alcohols are a privileged structural motif in medicinal chemistry. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group allows for diverse interactions with biological targets.

  • Chemical Intermediate: this compound is identified as a related compound and potential impurity in the synthesis of Rivastigmine, a drug used for the treatment of dementia.[8]

  • Building Block: The closely related compound, (3-aminophenyl)methanol, is a key building block for synthesizing inhibitors of crucial biological targets, including dynamin GTPase and hedgehog signaling pathways, which are implicated in cancer and other diseases.[15] This highlights the potential of this compound as a scaffold for developing novel therapeutics.

  • Drug Design: The specific conformation and chirality of this molecule are critical. An enantiomerically pure form could exhibit selective binding to a receptor or enzyme, making it a candidate for lead optimization in a drug discovery program. Understanding its conformational preferences is therefore essential for computational modeling and rational drug design.

G Start This compound (Chiral Scaffold) Deriv Chemical Derivatization & Library Synthesis Start->Deriv Screen High-Throughput Screening Deriv->Screen Hit Hit Compound Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Target Signaling Pathway Inhibitor Lead->Target

Conceptual role of this compound in a drug discovery pipeline.

Conclusion

This compound is a structurally important chiral molecule with well-defined physicochemical and spectroscopic properties. Its conformation is governed by a delicate interplay of steric and electronic effects, including the potential for stabilizing intramolecular hydrogen bonds. The straightforward synthesis from common precursors and established methods for chiral resolution make it an accessible building block for medicinal chemists. Its structural similarity to motifs found in active pharmaceutical ingredients underscores its potential as a valuable scaffold in the design and development of novel therapeutic agents. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

References

An In-depth Technical Guide to the Early Synthesis and Discovery of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)ethanol, also known as m-amino-α-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₁₁NO. Its structure features an ethanol (B145695) group attached to a benzene (B151609) ring at the first carbon, with an amino group at the meta position. This compound and its precursors have been subjects of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the early methods for the synthesis of this compound, focusing on the reduction of its precursors, 3-nitroacetophenone and 3-aminoacetophenone. Detailed experimental protocols from historical and relevant literature are presented, along with quantitative data to facilitate comparison and replication.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 2454-37-7
Beilstein Registry No. 2802415[1]
Melting Point 66-69 °C
Boiling Point 217 °C
Synonyms 3-(1-Hydroxyethyl)aniline, m-Amino-α-methylbenzyl alcohol, 3-Aminophenyl methyl carbinol

Early Synthesis of this compound

The early synthesis of this compound primarily involves a two-step process starting from m-nitroacetophenone. The first step is the reduction of the nitro group to an amino group to form 3-aminoacetophenone. The second step involves the reduction of the ketone group of 3-aminoacetophenone to a secondary alcohol.

Step 1: Synthesis of the Precursor, 3-Aminoacetophenone

Several methods have been historically employed for the synthesis of 3-aminoacetophenone from 3-nitroacetophenone.

Method 1: Reduction with Tin and Hydrochloric Acid

A classical method for the reduction of aromatic nitro compounds is the use of a metal in acidic media.

  • Experimental Protocol:

    • In a suitable reaction vessel, combine m-nitroacetophenone and granular tin.

    • Add concentrated hydrochloric acid portion-wise while monitoring the reaction temperature.

    • After the initial exothermic reaction subsides, the mixture may be heated to ensure complete reaction.

    • The reaction is typically worked up by making the solution basic with sodium hydroxide (B78521) to precipitate tin salts and liberate the free amine.

    • The 3-aminoacetophenone can then be isolated by filtration and purified by recrystallization or distillation.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of nitro groups.

  • Experimental Protocol: [2]

    • Charge a hydrogenation bomb with m-nitroacetophenone, a suitable solvent such as dioxane, and Raney nickel catalyst.

    • Introduce hydrogen gas at a pressure of approximately 2000 pounds per square inch.

    • The hydrogenation is initiated at around 30 °C and the temperature is raised to and maintained at 70 °C until hydrogen uptake ceases.

    • After cooling and venting the reactor, the catalyst is removed by filtration.

    • The solvent is removed from the filtrate, and the resulting 3-aminoacetophenone is purified by vacuum distillation.

MethodReagentsYield (%)Boiling Point of Product (°C)
Catalytic Hydrogenationm-nitroacetophenone, Raney nickel, H₂89.5116-118 (at 2 mm Hg)
Step 2: Synthesis of this compound from 3-Aminoacetophenone

The reduction of the ketone functionality in 3-aminoacetophenone yields the target molecule, this compound.

Method 1: Reduction with Sodium Borohydride (B1222165)

Sodium borohydride is a selective reducing agent for aldehydes and ketones.

  • Experimental Protocol:

    • Dissolve 3-aminoacetophenone in a suitable solvent, such as ethanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

    • The reaction is quenched by the careful addition of an acid, such as hydrochloric acid, to neutralize excess borohydride.

    • The product, this compound, can be extracted with an organic solvent and purified.

Method 2: Catalytic Hydrogenation with Raney Nickel at Elevated Temperature

Under more forcing conditions, catalytic hydrogenation can reduce both the nitro and ketone functionalities of m-nitroacetophenone in a single step, or reduce the ketone of 3-aminoacetophenone. To selectively produce this compound from m-nitroacetophenone, the reaction temperature is raised after the initial reduction of the nitro group.

  • Experimental Protocol: [2]

    • Following the procedure for the synthesis of 3-aminoacetophenone via catalytic hydrogenation, after the initial hydrogen uptake at 70 °C, increase the temperature to 80-180 °C (preferably 120 °C).

    • Continue the hydrogenation until hydrogen absorption is complete.

    • The workup procedure is similar to that for 3-aminoacetophenone, involving catalyst filtration, solvent removal, and purification by distillation.

Logical Workflow for the Synthesis of this compound

The overall synthetic pathway from m-nitroacetophenone to this compound can be visualized as a two-step process.

Synthesis_Workflow start m-Nitroacetophenone intermediate 3-Aminoacetophenone start->intermediate Reduction of Nitro Group (e.g., Sn/HCl or H2/Raney Ni) product This compound intermediate->product Reduction of Ketone Group (e.g., NaBH4 or H2/Raney Ni)

Caption: Synthetic pathway to this compound.

Discovery and Early Biological Evaluation

Conclusion

The early synthesis of this compound is a classic example of multi-step organic synthesis, relying on well-established reduction methodologies. The primary route involves the sequential reduction of the nitro and ketone functionalities of m-nitroacetophenone, with catalytic hydrogenation using Raney nickel and metal hydride reduction using sodium borohydride being key methods. While detailed historical accounts of its discovery and initial biological screening are scarce in modern databases, its chemical structure suggests it was likely synthesized and characterized as part of the broader exploration of aminophenyl derivatives in the early to mid-20th century. This guide provides a foundational understanding of the early chemical synthesis of this compound for researchers and professionals in the field.

References

Stability and Storage of 1-(3-Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Aminophenyl)ethanol. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide integrates information from safety data sheets, general principles of chemical stability for analogous compounds, and standardized protocols for stability testing.

Physicochemical Properties and Intrinsic Stability

This compound is a crystalline powder that is known to be sensitive to both light and air. Its chemical structure, featuring a primary aromatic amine and a benzylic alcohol, dictates its reactivity and stability profile. The amino group is susceptible to oxidation, while the benzylic alcohol can also undergo oxidation.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).

  • Atmosphere: Due to its air sensitivity, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon.[1][2][3]

  • Light: The compound is light-sensitive and should be protected from direct sunlight and other sources of UV radiation by storing it in an amber or opaque container.[4]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][3][4]

  • Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment, including gloves and safety glasses.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Oxidative Degradation: The primary aromatic amine is a key site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored degradation products such as nitroso, nitro, azo, and azoxy compounds. The benzylic alcohol can also be oxidized to the corresponding ketone, 3-aminoacetophenone.

  • Photodegradation: As indicated by its light sensitivity, exposure to light, particularly UV radiation, can catalyze oxidative degradation and potentially other free-radical mediated reactions.

  • Thermal Degradation: While specific data is unavailable for this compound, analogous compounds like 4-aminobenzyl alcohol are known to undergo thermal decomposition at elevated temperatures, which may involve intermolecular condensation and fragmentation.[4]

  • Acid/Base Instability: The amino group can be protonated in acidic conditions, which may alter its reactivity. Strong acids are listed as incompatible materials.[4] While specific data on hydrolytic stability is not available, it is a factor to consider in aqueous solutions at different pH values.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

G Logical Workflow for Stability Assessment cluster_stress Forced Degradation Studies cluster_analysis Analytical Testing Hydrolytic Hydrolytic (Acidic, Basic, Neutral) HPLC_DAD HPLC-DAD/UV (Purity & Degradants) Hydrolytic->HPLC_DAD Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC_DAD Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC_DAD Thermal Thermal (Elevated Temperature) Thermal->HPLC_DAD LC_MS LC-MS (Impurity Identification) HPLC_DAD->LC_MS Data_Analysis Data Analysis & Pathway Elucidation HPLC_DAD->Data_Analysis NMR_FTIR NMR / FTIR (Structural Elucidation) LC_MS->NMR_FTIR LC_MS->Data_Analysis NMR_FTIR->Data_Analysis Compound This compound Compound->Hydrolytic Compound->Oxidative Compound->Photolytic Compound->Thermal Report Stability Report & Storage Recommendations Data_Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Quantitative Stability Data

Stress ConditionParameterExpected OutcomeComments
Light Exposure to UV/VisSignificant degradationFormation of colored impurities is likely.
Air/Oxygen Ambient ExposureGradual degradationRate will be accelerated by light and heat.
Temperature Elevated TemperaturePotential for decompositionOnset of decomposition for analogous compounds is >150°C.[4]
pH Acidic/Basic solutionPotential for hydrolysisStrong acids are incompatible.[4] Stability in aqueous solutions at various pH should be evaluated.

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The goal of these studies is to generate a degradation of 5-20% to enable the development of a stability-indicating analytical method.

Stability-Indicating Analytical Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the separation and quantification of this compound and its degradation products.

  • Column: C18, e.g., 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated according to ICH guidelines to be specific, accurate, precise, linear, and robust.

Forced Degradation Studies

5.2.1. Hydrolytic Stability

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the samples by the stability-indicating HPLC method and compare them to a solution of the compound stored under refrigeration.

5.2.2. Oxidative Stability

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

  • Store the solution at room temperature or slightly elevated temperature for a defined period.

  • Monitor the reaction at various time points by withdrawing samples, quenching any remaining oxidizing agent if necessary, and analyzing by HPLC.

5.2.3. Photostability

  • Expose a sample of solid this compound and a solution of the compound to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.

  • The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.

  • A control sample should be stored in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

5.2.4. Thermal Stability

  • Place a sample of solid this compound in a controlled temperature chamber.

  • Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., in 10°C increments above 50°C).

  • After a defined period, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

  • Compare the results to a sample stored at the recommended storage temperature.

The workflow for a typical forced degradation study is depicted below.

G Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Degradation and Identify Products Analyze->Data End Report Results Data->End

Caption: General workflow for a forced degradation experiment.

Conclusion

This compound is a compound that requires careful storage and handling due to its sensitivity to light and air. The primary degradation pathways are likely to be oxidative, affecting the aromatic amine and benzylic alcohol moieties. While specific quantitative stability data is limited, the application of standard forced degradation protocols will enable the development of a comprehensive stability profile and the establishment of appropriate storage conditions and shelf-life for this compound in a research or drug development setting.

References

An In-depth Technical Guide to the Health and Safety of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-(3-Aminophenyl)ethanol (CAS No. 2454-37-7), a chemical intermediate used in laboratory and research settings. The following sections detail its potential hazards, handling procedures, and emergency responses to ensure safe usage in a professional environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a substance's physical and chemical properties. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C8H11NO[1][2][3][4][5]
Molecular Weight 137.18 g/mol [1][2][3][6]
Appearance Brown, Powder Solid[1] / White to Light yellow powder to crystal
Odor Organic[1]
Melting Point 66 - 70 °C / 150.8 - 158 °F[1]
Boiling Point 217 °C / 422.6 °F[1][2]
Flash Point 157 °C / 314.6 °F[1][2]
Solubility No information available[1]
Autoignition Temperature No information available[1]

Toxicological Information

Toxicological data is critical for assessing the potential health risks associated with chemical exposure. The available data for this compound indicates moderate acute toxicity and irritation potential.

MetricValueSpeciesExposure RouteSource
LD50 (Acute Toxicity) 3100 mg/kgRatOral[2]
Skin Irritation Mild (500 mg/24 hours)RabbitDermal[2]
Eye Irritation Moderate (500 mg)RabbitOcular[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following classifications:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Acute Toxicity, Inhalation4H332Harmful if inhaled
Specific target organ toxicity — Single exposure3H335May cause respiratory irritation

Source:[3][6][7]

Signal Word: Warning[3][6]

Hazard Pictogram:

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. The summarized data is derived from standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. For instance, acute oral toxicity is typically determined using OECD Test Guideline 423, while skin and eye irritation are assessed using OECD Test Guidelines 404 and 405, respectively.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Use only in a well-ventilated area.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

  • Protect from direct sunlight and light exposure as the substance is light-sensitive.[1]

  • Store under an inert atmosphere as it is air-sensitive.[6]

  • Incompatible with strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][7]

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Avoid dust formation.

  • Sweep up and shovel into suitable containers for disposal.

  • Do not let the product enter drains.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflows

To further clarify procedural logic, the following diagrams illustrate key safety workflows.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Spill Spill of this compound Detected Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Absorb Absorb with Inert Material (e.g., sand, vermiculite) Contain->Absorb Collect Collect into Labeled Container for Disposal Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First_Aid_Procedures cluster_routes Exposure Routes cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Remove Contaminated Clothing Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water for 15 min Hold Eyelids Open Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Drink Plenty of Water Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention (If symptoms persist) Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid procedures for exposure.

References

An In-depth Technical Guide to 1-(3-Aminophenyl)ethanol as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)ethanol, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis, particularly in the construction of biologically active compounds and pharmaceutical intermediates. Its structure, featuring a reactive amino group and a secondary alcohol on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of the Alzheimer's drug, Rivastigmine. Detailed experimental protocols and mechanistic insights are provided to assist researchers in leveraging this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The data presented below has been compiled from various sources to provide a comprehensive reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2454-37-7
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder
Melting Point 64-70 °C
Boiling Point 289-290 °C (lit.)
Density 1.1031 (rough estimate)
pKa 14.53 ± 0.20 (Predicted)
LogP 0.6 (Predicted)

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Features
¹H NMR Spectral data for related compounds suggest characteristic peaks for aromatic protons, the methine proton of the ethyl group, the methyl protons, and protons of the amino and hydroxyl groups.
¹³C NMR Expected signals include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.
IR Characteristic absorptions are expected for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Mass Spectrometry Molecular Ion (M⁺): m/z = 137.08

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step reduction process starting from 3-nitroacetophenone. The first step involves the selective reduction of the ketone to a secondary alcohol, followed by the reduction of the nitro group to an amine.

Synthesis_of_1_3_Aminophenylethanol 1-(3-Nitrophenyl)ethanol 1-(3-Nitrophenyl)ethanol This compound This compound 1-(3-Nitrophenyl)ethanol->this compound Nitro Reduction Reagent1 NaBH4, Methanol Reagent1->1-(3-Nitrophenyl)ethanol Reagent2 H2, Pd/C, Ethanol Reagent2->this compound Carbamoylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Reaction_Vessel Reaction in suitable solvent with base This compound->Reaction_Vessel Carbamoyl_Chloride N-Ethyl-N-methyl carbamoyl chloride Carbamoyl_Chloride->Reaction_Vessel Carbamate_Product Carbamate Derivative Reaction_Vessel->Carbamate_Product Byproduct HCl Reaction_Vessel->Byproduct Cholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by BuChE Butyrylcholinesterase (BuChE) Acetylcholine->BuChE Hydrolyzed by Signal_Transmission Enhanced Cholinergic Signal Transmission ACh_Receptor->Signal_Transmission Leads to Breakdown_Products Choline + Acetate AChE->Breakdown_Products BuChE->Breakdown_Products Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Potential Research Areas Involving 1-(3-Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Aminophenyl)ethanol is a chiral aromatic amino alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. Currently, its primary documented application is as a key intermediate and known impurity in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. While its fundamental physicochemical properties are well-characterized, the broader therapeutic potential of novel derivatives of this compound remains largely unexplored. This technical guide summarizes the existing knowledge on this compound and outlines promising avenues for future research and development. The structural features of this compound, namely a chiral secondary alcohol and a meta-substituted aniline (B41778), offer rich opportunities for chemical modification to generate diverse libraries of new chemical entities for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 2454-37-7[2][3]
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder[4]
Melting Point 66-70 °C[4]
Boiling Point 217 °C
Solubility Soluble in ethanol.[5]
pKa 14.53 ± 0.20 (Predicted)

Current Applications and Known Biological Roles

The primary established role of this compound is in the synthesis of pharmaceuticals.

Intermediate in Rivastigmine Synthesis

This compound is a known impurity and a potential synthetic precursor for Rivastigmine, an acetylcholinesterase inhibitor.[6][7][8] The synthesis of Rivastigmine involves the carbamoylation of a phenolic precursor, which can be synthesized from this compound. A generalized synthetic workflow is depicted below.

G A This compound B Protection of Amine A->B e.g., Acylation C Hydroxylation of Benzene Ring B->C e.g., Oxidation D Carbamoylation C->D e.g., N-ethyl-N-methylcarbamoyl chloride E Deprotection D->E F Rivastigmine E->F

Caption: Generalized synthetic workflow from this compound to Rivastigmine.

Potential Research Areas and Future Directions

The structural motifs present in this compound suggest several promising avenues for the development of novel therapeutic agents.

Synthesis of Novel Bioactive Derivatives

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications to generate libraries of novel compounds for biological screening. A logical workflow for such a research program is outlined below.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Hit Identification & Optimization A This compound B Derivative Library Synthesis (Amides, Esters, Ethers, etc.) A->B C High-Throughput Screening (e.g., Kinase, GPCR, Enzyme assays) B->C D Hit Identification C->D E Lead Optimization (SAR studies) D->E F In vivo studies E->F

Caption: Proposed workflow for the discovery of bioactive derivatives of this compound.

Potential Therapeutic Targets

Based on the biological activities of structurally related aminophenol and amino alcohol derivatives, the following therapeutic areas are proposed for investigation:

  • Kinase Inhibitors: The aminophenyl moiety is a common scaffold in many kinase inhibitors.[9][10] Derivatives of this compound could be synthesized and screened against various kinase panels to identify potential anticancer agents.

  • Antimicrobial Agents: Amino alcohols and their derivatives have shown promise as antibacterial and antifungal agents.[8][11] Novel compounds derived from this compound could be evaluated for their efficacy against a panel of pathogenic microbes.

  • Central Nervous System (CNS) Agents: The structural similarity to precursors of CNS-active drugs like Rivastigmine suggests that novel derivatives could be explored for their potential to modulate neurological targets.[12]

  • Antioxidant Agents: Phenolic and aniline compounds are known to possess antioxidant properties.[13] Derivatives of this compound could be investigated for their radical scavenging and antioxidant activities.

Experimental Protocols

While specific protocols for the synthesis of novel bioactive derivatives of this compound are not yet published, general methodologies for the modification of anilines and alcohols can be adapted.

General Procedure for Amide Synthesis

This protocol is a general method for the acylation of the amine group.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine; 1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Ester Synthesis (Steglich Esterification)

This protocol describes the esterification of the alcohol group.

  • Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP; 0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Data Presentation

As there is a lack of published quantitative biological data for novel derivatives of this compound, the following table is a template for how such data could be presented.

Compound IDR¹ Substituent (Amide)R² Substituent (Ester)Target (e.g., Kinase)IC₅₀ (µM)
Parent HH--
1a AcetylHScreening Data
1b BenzoylHScreening Data
2a HAcetylScreening Data
2b HBenzoylScreening Data

Conclusion and Future Outlook

This compound is a readily available chemical scaffold with significant, yet largely untapped, potential for the development of new therapeutic agents. Its established role in the synthesis of Rivastigmine highlights its utility as a synthetic building block. Future research efforts should focus on the systematic synthesis and biological evaluation of novel derivatives of this compound. Such studies, guided by the principles of medicinal chemistry and structure-activity relationship (SAR) analysis, could lead to the discovery of new lead compounds in areas such as oncology, infectious diseases, and neurology. The chiral nature of this molecule also presents an opportunity for the development of stereoselective therapies. In-depth investigation into the biological activities of its derivatives is a promising frontier for drug discovery.

References

Methodological & Application

Enantioselective Synthesis of 1-(3-Aminophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-(3-Aminophenyl)ethanol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for the efficacy and safety of the final product. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound via the asymmetric reduction of 3-aminoacetophenone. The primary methods covered are the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst and enzymatic reduction using ketoreductases. These methods are widely recognized for their high enantioselectivity and reliability.[1][2]

Methods Overview

The enantioselective reduction of a prochiral ketone, such as 3-aminoacetophenone, to a chiral alcohol is a cornerstone of asymmetric synthesis.[1] Two prominent and effective methods for this transformation are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This chemical method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone. The predictability of the stereochemical outcome and the high enantiomeric excess (e.e.) achievable make it a powerful tool.[3][4]

  • Enzymatic Reduction: This biocatalytic approach utilizes ketoreductases (KREDs), which are enzymes that can reduce ketones with high regio- and enantioselectivity under mild reaction conditions.[2] This method is often considered a "green" alternative to chemical synthesis.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective reduction of 3-aminoacetophenone to this compound using different catalytic systems.

Catalyst/Enzyme SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e.) (%)Reference
(R)-CBS Catalyst with BH₃·THF3-Aminoacetophenone(R)-1-(3-Aminophenyl)ethanolHigh>95General CBS Reduction Principle[3]
Ketoreductase (e.g., from Rhodotorula glutinis)3-Aminoacetophenone(S)-1-(3-Aminophenyl)ethanol77>99Based on substituted acetophenones[5]
Ruthenium-based Catalyst (e.g., RuCl--INVALID-LINK--)3-Aminoacetophenone(S)-1-(3-Aminophenyl)ethanolHighHighGeneral Asymmetric Transfer Hydrogenation[6]

Note: Specific data for the enantioselective reduction of 3-aminoacetophenone can be limited in publicly available literature. The data presented for the CBS and Ru-based catalysts are based on the well-established high efficiency of these systems for analogous aromatic ketones. The enzymatic reduction data is extrapolated from studies on substituted acetophenones using a known stereocomplementary enzyme.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-1-(3-Aminophenyl)ethanol via CBS Reduction

This protocol describes the asymmetric reduction of 3-aminoacetophenone using an (R)-oxazaborolidine catalyst (CBS catalyst) and borane-tetrahydrofuran (B86392) complex.

Materials:

  • 3-Aminoacetophenone

  • (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS catalyst) solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or Diethyl ether for extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the (R)-Me-CBS catalyst solution (0.1 eq., e.g., 1 mmol for a 10 mmol scale reaction).

  • Catalyst Activation: Cool the flask to 0 °C in an ice bath and slowly add the borane-THF solution (0.6 eq., e.g., 6 mmol) dropwise to the catalyst solution while stirring. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve 3-aminoacetophenone (1.0 eq., e.g., 10 mmol) in anhydrous THF. Add this solution dropwise to the activated catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl to the reaction mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched (R)-1-(3-Aminophenyl)ethanol.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or gas chromatography (GC).

Protocol 2: Enantioselective Synthesis of (S)-1-(3-Aminophenyl)ethanol via Enzymatic Reduction

This protocol outlines a general procedure for the biocatalytic reduction of 3-aminoacetophenone using a ketoreductase that produces the (S)-enantiomer.

Materials:

  • 3-Aminoacetophenone

  • Ketoreductase (KRED) enzyme (e.g., from a commercial supplier or expressed in a suitable host like E. coli)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol (B130326), if required for substrate solubility)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer. If using a cofactor regeneration system, add glucose and glucose dehydrogenase. Add NADPH to the buffer.

  • Enzyme Addition: Add the ketoreductase enzyme to the buffered solution.

  • Substrate Addition: Dissolve 3-aminoacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust if necessary.

  • Reaction Monitoring: Track the conversion of the substrate and formation of the product by HPLC.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis: Determine the yield and enantiomeric excess of the (S)-1-(3-Aminophenyl)ethanol by chiral HPLC or GC.

Visualizations

Corey-Bakshi-Shibata (CBS) Reduction Workflow

CBS_Reduction_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification catalyst Chiral Oxazaborolidine ((R)-CBS Catalyst) activated_catalyst Activated Catalyst Complex catalyst->activated_catalyst Coordination borane Borane Reagent (BH3-THF) borane->activated_catalyst substrate 3-Aminoacetophenone product_complex Chiral Alkoxyborane Intermediate substrate->product_complex Reduction quench Quenching (Methanol) product_complex->quench extraction Extraction & Washing quench->extraction purification Column Chromatography extraction->purification final_product (R)-1-(3-Aminophenyl)ethanol purification->final_product

Caption: Workflow for the enantioselective synthesis of (R)-1-(3-Aminophenyl)ethanol via CBS reduction.

Enzymatic Reduction Logical Flow

Enzymatic_Reduction_Flow cluster_biocatalysis Biocatalytic Reaction cluster_cofactor_regen Cofactor Regeneration (Optional) cluster_downstream Downstream Processing substrate 3-Aminoacetophenone product (S)-1-(3-Aminophenyl)ethanol substrate->product Reduction enzyme Ketoreductase (KRED) cofactor NADPH nadp NADP+ extraction Extraction nadp->cofactor Reduction glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation gdh Glucose Dehydrogenase (GDH) purification Purification extraction->purification final_product Pure (S)-1-(3-Aminophenyl)ethanol purification->final_product

Caption: Logical flow for the enzymatic synthesis of (S)-1-(3-Aminophenyl)ethanol.

References

Application Notes and Protocols for the Asymmetric Reduction of 3'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The resulting chiral alcohols, such as (S)-1-(3-aminophenyl)ethanol, are valuable intermediates. This document provides detailed protocols and application notes for the asymmetric reduction of 3'-aminoacetophenone (B120557), focusing on established and effective catalytic methods. The primary methods covered are transition metal-catalyzed asymmetric transfer hydrogenation (ATH), oxazaborolidine-mediated (CBS) reduction, and biocatalytic approaches.

Key Methodologies Overview

The asymmetric reduction of ketones can be broadly categorized into three main approaches, each with its own set of advantages and considerations:

  • Asymmetric Transfer Hydrogenation (ATH): This method typically employs ruthenium, rhodium, or iridium catalysts with chiral ligands. Hydrogen donors like isopropanol (B130326) or formic acid are used in this process.[1] The reaction is often characterized by its operational simplicity and the high enantioselectivities that can be achieved.

  • Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method utilizes a chiral oxazaborolidine catalyst, developed by Corey, Bakshi, and Shibata, in conjunction with a borane (B79455) source as the stoichiometric reductant.[2][3][4] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.[2] The catalyst is typically generated in situ from a chiral amino alcohol and a borane source.[5]

  • Biocatalytic Reduction: This approach uses enzymes, such as ketoreductases (KREDs), or whole-cell systems to perform the enantioselective reduction.[6] Biocatalysis is advantageous due to its high selectivity under mild, environmentally friendly conditions.

Data Presentation: Performance of Catalytic Systems

The following table summarizes representative quantitative data for the asymmetric reduction of amino-substituted acetophenones. Data for para-aminoacetophenone is included as a close analog and an excellent starting point for the optimization of the 3'-aminoacetophenone reduction.

SubstrateCatalyst SystemReducing Agent/SolventS/C RatioTemp (°C)Time (h)Conversion (%)e.e. (%)Reference
p-Aminoacetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]aq. HCOONa / MeOH:H₂O (1:1)100:1601~9994 (S)[7]

Experimental Workflow

The general workflow for the asymmetric reduction of 3'-aminoacetophenone is depicted below. This process involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, quenching, extraction, and purification of the final chiral alcohol product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with 3'-aminoacetophenone and solvent B Add chiral catalyst under inert atmosphere A->B C Add reducing agent B->C D Stir at specified temperature C->D E Monitor reaction progress (TLC, GC, HPLC) D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Chiral Alcohol I->J Characterization (NMR, HPLC for e.e.)

Caption: General workflow for the asymmetric reduction of 3'-aminoacetophenone.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru(II)/TsDPEN Catalyst

This protocol is adapted from a highly efficient method for the reduction of amino-substituted acetophenones and serves as an excellent starting point for 3'-aminoacetophenone.[7]

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3'-aminoacetophenone (1.0 mmol).

  • Add the tethered Ru(II) catalyst, for example, [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 mmol, 1 mol%).

  • Add a degassed 1:1 mixture of methanol and water (5 mL).

  • Add sodium formate (5.0 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1-(3-aminophenyl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Oxazaborolidine-Catalyzed (CBS) Reduction

This is a general procedure for the CBS reduction of a prochiral ketone.[2][5]

Materials:

  • 3'-Aminoacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3'-aminoacetophenone (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) dropwise.

  • To this mixture, add the borane solution (e.g., BMS, ~1.2 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2-3 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (5 mL) and stir for another 30 minutes.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The mechanism of the CBS reduction involves a series of coordinated steps. The borane first coordinates to the nitrogen of the oxazaborolidine, which then complexes with the ketone in a sterically controlled manner. This is followed by the hydride transfer from the borane to the carbonyl carbon, leading to the chiral product.

G A CBS Catalyst C Catalyst-Borane Complex A->C I Catalyst Regeneration A->I B Borane (BH3) B->C E Ternary Complex (Catalyst-Borane-Ketone) C->E D 3'-Aminoacetophenone (Ketone) D->E F Hydride Transfer (Rate-Determining Step) E->F G Alkoxyborane Intermediate F->G G->A Release H Chiral Alcohol Product G->H Work-up I->C

Caption: Simplified mechanism of the CBS-catalyzed reduction of a ketone.

References

Application Notes and Protocols for the Chiral Synthesis of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(3-Aminophenyl)ethanol, a valuable chiral building block in pharmaceutical development. The primary route for this synthesis is the asymmetric reduction of the prochiral ketone, 3-aminoacetophenone. This guide covers two main catalytic approaches: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Introduction

Chiral this compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical step. The asymmetric reduction of 3-aminoacetophenone offers a direct and efficient route to this chiral alcohol. The choice of catalyst, whether a chiral transition metal complex or a biocatalyst, is paramount in achieving high yields and enantiomeric excess (e.e.). This document outlines protocols using both ruthenium-based catalysts and ketoreductases, providing a comprehensive resource for researchers in drug discovery and process development.

Data Presentation: Asymmetric Reduction of 3-Aminoacetophenone Analogs

While specific data for the asymmetric reduction of 3-aminoacetophenone is not extensively available in publicly accessible literature, the following table summarizes typical results for the closely related substrate, acetophenone (B1666503), using various catalytic systems. These results provide a strong indication of the potential efficacy of these catalysts for the target transformation. Researchers should consider this data as a starting point for reaction optimization.

Catalyst SystemChiral Ligand/EnzymeSubstrateSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Product Configuration
Ru-Diamine Complex (S,S)-TsDPENAcetophenone2-Propanol2812>9598(S)
Rh-Diphosphine Complex (R)-BINAPAcetophenoneMethanol2524~9095(R)
Biocatalyst Rhodotorula glutinis (immobilized)AcetophenoneBuffer/Organic302477>99(S)[1]
Biocatalyst Ketoreductase (KRED)AcetophenoneBuffer25-3712-24>90>99(R) or (S)

Experimental Protocols

The following are detailed model protocols for the asymmetric reduction of an acetophenone derivative. These should be adapted and optimized for the specific substrate, 3-aminoacetophenone.

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation.[2][3]

Materials:

  • 3-Aminoacetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous isopropanol (B130326)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask and standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Catalyst Activation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mol%).

    • Add anhydrous isopropanol (sufficient to dissolve the catalyst).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 3-aminoacetophenone (1.0 eq) in a minimal amount of anhydrous isopropanol.

    • Add the substrate solution to the activated catalyst solution.

    • Add the formic acid/triethylamine (5:2) mixture (1.5 - 2.0 eq relative to the substrate).

    • Heat the reaction mixture to the desired temperature (typically 28-40 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

  • Analysis:

    • Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol outlines a general procedure for the enzymatic reduction of 3-aminoacetophenone. The specific KRED, cofactor regeneration system, and reaction conditions should be optimized based on screening.

Materials:

  • 3-Aminoacetophenone

  • Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of potassium phosphate buffer.

    • Add D-glucose (e.g., 1.1 eq).

    • Add the cofactor (NADP⁺ or NAD⁺, e.g., 0.01 eq).

    • Add glucose dehydrogenase (GDH) (e.g., 1-2 mg/mL).

    • Add the ketoreductase (KRED) (e.g., 1-5 mg/mL).

    • Stir the mixture gently until all components are dissolved.

  • Bioreduction:

    • Dissolve 3-aminoacetophenone (1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO, if necessary.

    • Add the substrate solution to the enzyme reaction mixture.

    • Place the reaction vessel in an incubator shaker at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

    • Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Purification:

    • Upon completion, terminate the reaction by adding an equal volume of ethyl acetate to extract the product.

    • Separate the organic layer. For whole-cell biocatalysis, centrifugation may be required to pellet the cells before extraction.

    • Extract the aqueous layer with ethyl acetate (2 x additional volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Analysis:

    • Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Catalysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Preparation Catalyst System Preparation Reaction_Vessel Asymmetric Reduction Catalyst_Preparation->Reaction_Vessel Substrate_Solution Substrate Solution (3-Aminoacetophenone) Substrate_Solution->Reaction_Vessel Quenching Quenching/ Extraction Reaction_Vessel->Quenching Reaction Completion Purification Purification (Chromatography) Quenching->Purification Final_Product Chiral Alcohol (this compound) Purification->Final_Product Analysis Analysis (Yield, e.e.) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of chiral this compound.

Logical Relationship in Chiral Catalysis

logical_relationship cluster_inputs Inputs cluster_outputs Outputs cluster_outcomes Desired Outcomes Substrate Prochiral Ketone (3-Aminoacetophenone) Reaction Asymmetric Reduction Substrate->Reaction Catalyst Chiral Catalyst Catalyst->Reaction Reagents Reagents & Solvents Reagents->Reaction Product Chiral Alcohol (R)- or (S)-1-(3-Aminophenyl)ethanol Reaction->Product Byproducts Byproducts Reaction->Byproducts Yield High Yield Product->Yield EE High Enantiomeric Excess (e.e.) Product->EE

References

1-(3-Aminophenyl)ethanol: A Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Aminophenyl)ethanol is a valuable and versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a secondary alcohol, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The unique structural features of this compound make it an ideal scaffold for the design and synthesis of novel kinase inhibitors.

Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases. The aminophenyl group can serve as a core scaffold, with the amino group providing a key hydrogen bond donor/acceptor site for interaction with the kinase hinge region. The ethanol (B145695) side chain offers a point for further functionalization to enhance potency and selectivity.

General Synthetic Strategy

A common strategy for synthesizing kinase inhibitors from this compound involves the N-acylation of the amino group with a heterocyclic moiety, often a pyrimidine (B1678525) or a related scaffold, which is known to interact with the hinge region of many kinases. The hydroxyl group on the ethanol side chain can be further modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of potential kinase inhibitors.

Protocol 1: N-Acylation of this compound with 2-chloropyrimidine (B141910)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-chloropyrimidine to form N-(3-(1-hydroxyethyl)phenyl)pyrimidin-2-amine, a core scaffold for various kinase inhibitors.

Materials and Reagents:

ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
2-Chloropyrimidine98%Alfa Aesar
Palladium(II) acetate (B1210297)99.98%Strem Chemicals
Xantphos98%Acros Organics
Cesium carbonate99.9%Alfa Aesar
1,4-Dioxane (B91453)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), 2-chloropyrimidine (1.1 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired N-acylated product.

Expected Yield: 75-85%

Characterization Data:

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, 400 MHz) δ (ppm)
N-(3-(1-hydroxyethyl)phenyl)pyrimidin-2-amineC12H13N3O215.258.35 (d, J = 4.8 Hz, 2H), 7.85 (s, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.65 (t, J = 4.8 Hz, 1H), 4.90 (q, J = 6.4 Hz, 1H), 1.50 (d, J = 6.4 Hz, 3H)
Protocol 2: Oxidation of the Hydroxyl Group

The secondary alcohol of the N-acylated product can be oxidized to a ketone to explore further SAR.

Materials and Reagents:

ReagentGradeSupplier (Example)
N-(3-(1-hydroxyethyl)phenyl)pyrimidin-2-amine(Synthesized in Protocol 1)
Dess-Martin periodinane (DMP)97%Oakwood Chemical
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium thiosulfate (B1220275)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate

Procedure:

  • Dissolve N-(3-(1-hydroxyethyl)phenyl)pyrimidin-2-amine (1.0 eq.) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ketone.

Expected Yield: 80-90%

Characterization Data:

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, 400 MHz) δ (ppm)
1-(3-((pyrimidin-2-yl)amino)phenyl)ethan-1-oneC12H11N3O213.248.40 (d, J = 4.8 Hz, 2H), 8.10 (s, 1H), 7.80 (d, J = 7.9 Hz, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 6.70 (t, J = 4.8 Hz, 1H), 2.60 (s, 3H)

Visualization of Concepts

To aid in the understanding of the application of this compound in drug discovery, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Start This compound Reaction1 N-Acylation Start->Reaction1 Intermediate N-Acylated Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Oxidation, Coupling) Intermediate->Reaction2 Final_Compound Bioactive Compound Library Reaction2->Final_Compound Screening High-Throughput Screening (e.g., Kinase Assays) Final_Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Activation Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Application Notes and Protocols for the Synthesis of Rivastigmine from 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type and dementia due to Parkinson's disease.[1] Chemically, it is a carbamate (B1207046) derivative. This document outlines a two-step synthetic route to racemic Rivastigmine starting from the commercially available 1-(3-Aminophenyl)ethanol. The synthesis involves an initial N,N-dimethylation of the primary amine via an Eschweiler-Clarke reaction, followed by a carbamoylation of the resulting phenolic hydroxyl group to yield the final product. This methodology provides a straightforward approach for the laboratory-scale synthesis of Rivastigmine.

Synthetic Pathway Overview

The synthesis of Rivastigmine from this compound is a two-step process. The first step is the N,N-dimethylation of the primary amino group of this compound to yield 1-[3-(Dimethylamino)phenyl]ethanol. This is followed by the carbamoylation of the hydroxyl group of 1-[3-(Dimethylamino)phenyl]ethanol with N-ethyl-N-methylcarbamoyl chloride to produce Rivastigmine.

Synthesis_of_Rivastigmine cluster_step1 Step 1: N,N-Dimethylation cluster_step2 Step 2: Carbamoylation This compound This compound Intermediate 1-[3-(Dimethylamino)phenyl]ethanol This compound->Intermediate Formic Acid, Formaldehyde (B43269) Rivastigmine Rivastigmine Intermediate->Rivastigmine N-ethyl-N-methylcarbamoyl chloride, Base

Figure 1: Synthetic workflow for Rivastigmine from this compound.

Experimental Protocols

Step 1: Synthesis of 1-[3-(Dimethylamino)phenyl]ethanol

This protocol describes the N,N-dimethylation of this compound using the Eschweiler-Clarke reaction.[2][3]

Materials:

  • This compound

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add formic acid (3.0 eq) and formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 18 hours.[4] The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH 11 with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-[3-(Dimethylamino)phenyl]ethanol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Step 1:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Mass/Volume
This compound1.0137.18To be determined
Formic Acid3.046.03To be determined
Formaldehyde (37% aq.)2.230.03To be determined
Product Molecular Weight ( g/mol ) Expected Yield
1-[3-(Dimethylamino)phenyl]ethanol165.23>80%[2]

Table 1: Reagents and expected yield for the N,N-dimethylation of this compound.

Step 2: Synthesis of Rivastigmine (3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate)

This protocol outlines the carbamoylation of 1-[3-(Dimethylamino)phenyl]ethanol to yield Rivastigmine.[5][6]

Materials:

  • 1-[3-(Dimethylamino)phenyl]ethanol

  • N-ethyl-N-methylcarbamoyl chloride

  • Acetonitrile (B52724) (anhydrous)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[5][6]

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-[3-(Dimethylamino)phenyl]ethanol (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) or sodium hydroxide (1.2 eq) to the suspension.[5][6]

  • Add N-ethyl-N-methylcarbamoyl chloride (1.2-1.6 eq) dropwise to the reaction mixture at room temperature.[5]

  • Stir the reaction mixture at 70-80 °C for several hours until the reaction is complete, as monitored by TLC.[6]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rivastigmine.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its tartrate salt and recrystallization.

Quantitative Data for Step 2:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Mass/Volume
1-[3-(Dimethylamino)phenyl]ethanol1.0165.23To be determined
N-ethyl-N-methylcarbamoyl chloride1.2-1.6121.57To be determined
Potassium Carbonate2.0138.21To be determined
Product Molecular Weight ( g/mol ) Expected Yield
Rivastigmine250.3466-70%[6]

Table 2: Reagents and expected yield for the carbamoylation of 1-[3-(Dimethylamino)phenyl]ethanol.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • N-ethyl-N-methylcarbamoyl chloride is a lachrymator and should be handled in a fume hood.

  • Sodium hydroxide is corrosive.

  • Dichloromethane and acetonitrile are flammable and toxic solvents.

Disclaimer

These protocols are intended for use by trained chemistry professionals in a laboratory setting. The procedures should be adapted and optimized based on the specific laboratory conditions and scale of the synthesis. The user is solely responsible for all safety precautions and for ensuring that the experiments are conducted in accordance with all applicable laws and regulations.

References

Application of 1-(3-Aminophenyl)ethanol in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)ethanol is a versatile bifunctional molecule that serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a primary aromatic amine and a secondary benzylic alcohol on a phenyl ring, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of enzyme inhibitors and other targeted therapeutics. The presence of a chiral center at the carbinol carbon also makes it an important synthon for the preparation of enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety.

Application Notes

The primary application of this compound in pharmaceutical chemistry is as a precursor for the synthesis of more complex molecules with desired biological activities. The amino and hydroxyl groups can be selectively or simultaneously functionalized to build diverse molecular scaffolds.

Key Applications Include:

  • Synthesis of Acetylcholinesterase Inhibitors: this compound is a key structural motif for the synthesis of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease and other neurological disorders. A notable example is its potential as a precursor in the synthesis of Rivastigmine. The core structure of Rivastigmine contains a 3-(1-aminoethyl)phenol (B1280079) moiety, which can be derived from this compound.

  • Precursor for Kinase Inhibitors: The aminophenyl scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. This compound can be utilized as a starting material to construct compounds that target the ATP-binding site of various kinases. The amino group can be functionalized to interact with the hinge region of the kinase, while the ethanol (B145695) side chain can be modified to occupy the hydrophobic pocket.

  • Building Block for Chiral Amines and Amino Alcohols: The inherent chirality of this compound makes it an excellent starting material for the synthesis of other chiral amines and amino alcohols. These chiral building blocks are of high value in asymmetric synthesis, a cornerstone of modern drug discovery and development.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to pharmaceutical chemistry.

Protocol 1: N,N-Dimethylation of this compound via Reductive Amination

This protocol describes the conversion of the primary amine in this compound to a tertiary dimethylamine, a common functional group in many APIs.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde solution (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of methanol in dichloromethane) to afford the desired N,N-dimethyl-1-(3-aminophenyl)ethanol.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductN,N-dimethyl-1-(3-aminophenyl)ethanol
Typical Yield85-95%
Purity (by HPLC)>98%
Protocol 2: Acylation of the Amino Group of this compound

This protocol details the acylation of the primary amine, a common step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3 solution, and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(3-(1-hydroxyethyl)phenyl)acetamide.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductN-(3-(1-hydroxyethyl)phenyl)acetamide
Typical Yield90-98%
Purity (by NMR)>99%

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

experimental_workflow_1 start This compound process1 Reductive Amination start->process1 reagents1 Formaldehyde, NaBH(OAc)3 reagents1->process1 product1 N,N-dimethyl-1- (3-aminophenyl)ethanol process1->product1

Caption: Workflow for N,N-Dimethylation of this compound.

experimental_workflow_2 start This compound process2 N-Acylation start->process2 reagents2 Acetyl Chloride, Triethylamine reagents2->process2 product2 N-(3-(1-hydroxyethyl)phenyl) -acetamide process2->product2

Caption: Workflow for N-Acylation of this compound.

Logical Relationship in Drug Synthesis

The following diagram illustrates a hypothetical synthetic pathway towards a generic kinase inhibitor scaffold, starting from this compound.

kinase_inhibitor_synthesis cluster_start Starting Material cluster_mod1 Functionalization cluster_int Intermediate cluster_mod2 Core Formation cluster_final Final Product start This compound acylation N-Acylation (Protocol 2) start->acylation Step 1a alkylation N-Alkylation start->alkylation Step 1b intermediate N-functionalized This compound acylation->intermediate alkylation->intermediate coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling Step 2 product Kinase Inhibitor Scaffold coupling->product Step 3

Caption: Synthetic strategy for a kinase inhibitor from this compound.

Application Note and Protocol: Synthesis of 1-(3-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Aminophenyl)ethanol and its derivatives are valuable intermediates in organic synthesis and medicinal chemistry. The presence of both an amino group and a secondary alcohol on the phenyl ring provides a versatile scaffold for constructing more complex molecules. These compounds are key building blocks in the synthesis of various pharmaceutical agents, including potential inhibitors for critical biological pathways like dynamin GTPase and the hedgehog signaling pathway.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, a common parent compound for a range of derivatives. The methodology is robust and can be adapted for the synthesis of various substituted analogs.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in two sequential reduction steps starting from 3-nitroacetophenone.

  • Step 1: Chemoselective Nitro Group Reduction. The nitro group of 3-nitroacetophenone is selectively reduced to a primary amine to yield 3-aminoacetophenone. This transformation can be accomplished using reagents like tin (Sn) in concentrated hydrochloric acid (HCl) or through catalytic hydrogenation.[2][3][4] The tin/HCl method is often preferred in a laboratory setting for its reliability and avoidance of specialized high-pressure hydrogenation equipment.[2][3]

  • Step 2: Chemoselective Ketone Reduction. The carbonyl group of 3-aminoacetophenone is then reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[5][6] NaBH₄ is highly selective for aldehydes and ketones, leaving the aromatic amine and ring intact.[7]

G Start 3-Nitroacetophenone Mid 3-Aminoacetophenone Start->Mid Step 1: Nitro Reduction (e.g., Sn/HCl) End This compound Mid->End Step 2: Ketone Reduction (e.g., NaBH₄)

Caption: General two-step synthesis of this compound.

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Concentrated acids and sodium borohydride should be handled with care.

Protocol 1: Synthesis of 3-Aminoacetophenone from 3-Nitroacetophenone

This protocol describes the reduction of the nitro group using granulated tin and concentrated hydrochloric acid.[8]

Materials and Reagents:

  • 3-Nitroacetophenone

  • Tin (Sn), granular

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Deionized Water

  • Activated Carbon

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitroacetophenone (0.013 mol, 2.15 g) and granulated tin (0.034 mol, 4.04 g).[8]

  • In the fume hood, carefully add a mixture of 29 mL of deionized water and 11 mL of concentrated HCl to the flask.[8]

  • Heat the mixture to reflux with vigorous stirring for 90 minutes.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled reaction mixture through a Buchner funnel to remove any unreacted tin.

  • Place the filtrate in an ice bath and, with continuous stirring, slowly add 40% NaOH solution until the solution is basic (pH > 10) and a precipitate forms.[8]

  • Collect the precipitated 3-aminoacetophenone by vacuum filtration, washing the solid with cold deionized water.[8]

  • For further purification, the crude product can be recrystallized from hot water with a small amount of activated carbon to yield a crystalline solid.[8]

Protocol 2: Synthesis of this compound from 3-Aminoacetophenone

This protocol details the selective reduction of the ketone using sodium borohydride in methanol (B129727).[5]

Materials and Reagents:

  • 3-Aminoacetophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl ether (or Dichloromethane) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-aminoacetophenone (e.g., 0.01 mol, 1.35 g) in methanol (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (0.012 mol, 0.45 g) to the stirred solution in small portions. The addition is exothermic, so maintain the temperature near 0 °C.[5]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).[8]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica (B1680970) gel or recrystallization if necessary.[5]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Amino- acetophenone in MeOH B Cool solution in ice bath (0°C) A->B C Add NaBH₄ portion-wise B->C D Stir for 20-30 min C->D E Monitor by TLC D->E F Quench with H₂O E->F G Extract with Organic Solvent F->G H Dry & Evaporate G->H I Purify Product H->I

Caption: Experimental workflow for the reduction of 3-aminoacetophenone.

Data Presentation

The following table summarizes typical reaction conditions for the chemoselective reduction of aromatic ketones, which is the core of Protocol 2.

Starting MaterialReducing AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
3-NitroacetophenoneNaBH₄Methanol0 to RT15 min>90% (for alcohol)[8]
AcetophenoneNaBH₄Methanol0 to RT30 min~90%[9]
3-AminoacetophenoneNaBH₄Methanol0 to RT20-30 min85-95%General Procedure
9H-Fluoren-9-oneNaBH₄Methanol0~15 min>90%[5]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretch and the disappearance of the C=O stretch.

  • Melting Point: To assess purity (literature m.p. ~68 °C).

Conclusion

The two-step synthesis pathway presented provides a reliable and scalable method for producing this compound and its derivatives. The chemoselective nature of the reagents used in each step ensures high yields and purity of the intermediates and final products, making this protocol highly suitable for applications in pharmaceutical research and development.

References

Application Notes: 1-(3-Aminophenyl)ethanol as a Novel Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of stereochemistry, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of synthetic reactions.[1] These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing subsequent transformations to favor the formation of one diastereomer over the other.[1] After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.[2] While numerous chiral auxiliaries have been developed, the search for novel, efficient, and readily accessible auxiliaries continues.

This document outlines the prospective use of 1-(3-aminophenyl)ethanol as a chiral auxiliary in asymmetric synthesis. As a chiral amino alcohol, this compound possesses the necessary functionalities to be attached to a substrate and to direct stereoselective reactions. Its structural features—a stereogenic center bearing a hydroxyl group and an amino group on a phenyl ring—suggest its potential to create a well-defined chiral environment. The following protocols are based on established methodologies for other amino alcohol-based chiral auxiliaries and serve as a guide for researchers exploring the potential of this compound.

Principle of the Method

The proposed application of this compound as a chiral auxiliary follows a well-established three-step sequence:

  • Attachment: The chiral auxiliary is coupled with a prochiral carboxylic acid to form a stable amide. This step covalently links the chiral director to the substrate.

  • Diastereoselective Reaction: The resulting chiral amide is then subjected to a reaction that creates a new stereocenter, such as the α-alkylation of an enolate. The steric and electronic properties of the chiral auxiliary are expected to shield one face of the reactive intermediate, leading to a preferred direction of attack for the incoming reagent.

  • Cleavage: After the diastereoselective transformation, the chiral auxiliary is removed from the product, typically through hydrolysis of the amide bond, to yield the desired enantiomerically enriched compound and recover the auxiliary.

Experimental Protocols

Protocol 1: Synthesis of Chiral Amide from this compound and a Prochiral Carboxylic Acid

This protocol describes the coupling of (R)-1-(3-aminophenyl)ethanol with a generic prochiral carboxylic acid (R-COOH) to form the corresponding chiral amide.

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the solution. Allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve (R)-1-(3-aminophenyl)ethanol (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation of the Chiral Amide

This protocol details the diastereoselective alkylation of the chiral amide prepared in Protocol 1.

Materials:

  • Chiral amide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]

  • Add the alkylating agent (1.5 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated amide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated chiral amide

  • Dioxane or THF

  • Sulfuric acid (9 N) or aqueous lithium hydroxide (B78521) (LiOH) solution

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

  • Aqueous hydrochloric acid (HCl) solution (2 M)

Procedure (Acidic Hydrolysis):

  • Dissolve the alkylated amide (1.0 eq.) in a mixture of dioxane and 9 N sulfuric acid.

  • Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Make the solution basic (pH > 10) by the slow addition of 1 M NaOH to recover the chiral auxiliary.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL) to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH < 2 with 2 M HCl.

  • Extract the acidic aqueous layer with diethyl ether (3 x 30 mL) to isolate the chiral carboxylic acid.

  • Combine the organic extracts containing the acid, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product.

  • Determine the enantiomeric excess (e.e.) of the carboxylic acid by chiral HPLC or by conversion to a chiral derivative.

Data Presentation

The following table summarizes the expected results for the diastereoselective alkylation of the propionamide (B166681) derivative of (R)-1-(3-aminophenyl)ethanol with various electrophiles, based on typical outcomes for similar chiral auxiliaries.

EntryElectrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Enantiomeric Excess (e.e.) of Product
1CH₃I90:10>80%
2CH₃CH₂I92:8>85%
3PhCH₂Br>95:5>90%
4CH₂=CHCH₂Br93:7>86%

Visualizations

Workflow and Logic Diagrams

G Overall Workflow for Asymmetric Synthesis cluster_start Starting Materials Prochiral_Acid Prochiral Carboxylic Acid Attachment Step 1: Auxiliary Attachment (Amide Formation) Prochiral_Acid->Attachment Chiral_Auxiliary (R)-1-(3-Aminophenyl)ethanol Chiral_Auxiliary->Attachment Alkylation Step 2: Diastereoselective Alkylation Attachment->Alkylation Cleavage Step 3: Auxiliary Cleavage (Hydrolysis) Alkylation->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G Proposed Transition State for Diastereoselective Alkylation cluster_chelate Chelated Lithium Enolate Intermediate Li Li+ O_amide O Li->O_amide O_alkoxide O Li->O_alkoxide C_alpha O_amide->C_alpha N N C_beta N->C_beta C_alpha->N C_beta->O_alkoxide Phenyl Phenyl Group (Steric Shield) C_beta->Phenyl Electrophile Electrophile (E+) Approaches from Less Hindered Face Electrophile->C_alpha G Synthesis and Application Cycle A Couple Auxiliary to Prochiral Substrate B Perform Diastereoselective Reaction A->B Forms Chiral Intermediate C Cleave Auxiliary from Chiral Product B->C Creates New Stereocenter D Isolate Product and Recover Auxiliary C->D Separation D->A Recycle Auxiliary

References

Catalytic Synthesis of 1-(3-Aminophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-(3-aminophenyl)ethanol, a key intermediate in pharmaceutical development. The methods outlined below focus on achieving high yields and, where applicable, high enantioselectivity.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemistry often plays a crucial role in the biological activity of the final drug molecule. This guide details both non-enantioselective and asymmetric catalytic methods for its preparation, primarily through the reduction of 3'-aminoacetophenone (B120557). Additionally, a protocol for the synthesis of the starting material, 3'-aminoacetophenone, from 3'-nitroacetophenone (B493259) is provided.

Synthesis of the Precursor: 3'-Aminoacetophenone

A common route to this compound begins with the synthesis of its precursor, 3'-aminoacetophenone, via the reduction of the nitro group of 3'-nitroacetophenone. Care must be taken to selectively reduce the nitro group without affecting the ketone.

Catalytic Hydrogenation of 3'-Nitroacetophenone

Method 1: Palladium on Carbon (Pd/C) Catalysis

Palladium on carbon is an effective catalyst for the hydrogenation of nitro groups. The following protocol is adapted from a patented industrial synthesis method.[1]

Experimental Protocol:

  • Reaction Setup: To a high-pressure autoclave, add 3'-nitroacetophenone (e.g., 40 g), methanol (B129727) (160 g), and a 1% palladium on carbon catalyst (3.5 g).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 0.5-0.6 MPa.

  • Reaction Conditions: Heat the mixture to 60-70°C and maintain with vigorous stirring for approximately 45 minutes, or until hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: The filtrate can be concentrated to yield 3'-aminoacetophenone. Further purification can be achieved by recrystallization.

Method 2: Raney Nickel Catalysis

Raney nickel is another widely used catalyst for nitro group reductions.[2]

Experimental Protocol:

  • Reaction Setup: In a shaker apparatus or a stirred autoclave, combine 3'-nitroacetophenone (e.g., 295 g) and absolute ethanol (B145695) (1.1 L). Add Raney nickel catalyst (approximately 1.5 tablespoons).

  • Hydrogenation: Pressurize the vessel with hydrogen to an initial pressure of approximately 1950 psi (13.4 MPa) and heat to 50°C.

  • Reaction Monitoring: Shake or stir the reaction mixture until the hydrogen uptake ceases.

  • Work-up: After cooling and venting, evaporate the solvent. Triturate the residue with a mixture of cold water and excess concentrated hydrochloric acid (400 mL).

  • Purification: Filter the mixture. The combined hydrochloric acid solutions are treated with solid sodium carbonate until alkaline. The precipitated 3'-aminoacetophenone is collected by filtration, washed with cold water, and dried.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Reference
1% Pd/C3'-NitroacetophenoneMethanol60-700.5-0.645 min95-97[1]
Raney Ni3'-NitroacetophenoneEthanol50~13.4Until H₂ uptake ceases71[2]

Synthesis of this compound

The primary method for synthesizing this compound is the reduction of the ketone functionality of 3'-aminoacetophenone. Both non-enantioselective and highly enantioselective methods are available.

Non-Enantioselective Reduction

Method 3: Sodium Borohydride (B1222165) Reduction

Sodium borohydride is a mild and effective reducing agent for ketones and is suitable for producing racemic this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve 3'-aminoacetophenone (e.g., 1 g) in methanol (14 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.35 g) in portions to the stirred solution.

  • Reaction: Continue stirring the reaction mixture for 5-10 minutes at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully add water to quench the excess sodium borohydride.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. Further purification can be performed by column chromatography if necessary.

Asymmetric Catalytic Hydrogenation

For the synthesis of enantiomerically pure this compound, asymmetric hydrogenation using chiral catalysts is the most efficient method. Noyori-type ruthenium catalysts are particularly effective for the reduction of aromatic ketones.[3][4]

Method 4: Asymmetric Hydrogenation with Ru-BINAP Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of aromatic ketones using a Ru-BINAP catalyst. The conditions can be adapted for 3'-aminoacetophenone, although optimization may be required.

Experimental Protocol:

  • Catalyst Preparation (in situ): In a glovebox, charge a pressure-rated vessel with [RuCl₂(benzene)]₂ and (S)- or (R)-BINAP. Add a suitable solvent such as methanol or ethanol.

  • Reaction Setup: Add 3'-aminoacetophenone to the catalyst solution.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Purge the vessel with hydrogen and then pressurize to the desired pressure (e.g., 4-100 atm).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 23-100°C) and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification: After cooling and venting, the solvent is removed under reduced pressure. The product can be purified by column chromatography.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a convenient alternative to high-pressure hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid. Chiral complexes of ruthenium, rhodium, and iridium are effective catalysts.

Method 5: Asymmetric Transfer Hydrogenation with a Rhodium Catalyst

The following is a general procedure for the rhodium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives.

Experimental Protocol:

  • Catalyst Activation: In an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(diene)Cl]₂) and a chiral diphosphine ligand in deaerated isopropanol and reflux for a short period.

  • Reaction Setup: Add 3'-aminoacetophenone to the activated catalyst solution.

  • Hydrogen Donor and Base: Add a hydrogen donor, typically isopropanol, which also serves as the solvent, and a base such as aqueous KOH.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable workup, which may involve neutralization, extraction, and solvent removal. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

MethodCatalyst/ReagentSubstrateSolventKey ConditionsProductYield (%)ee (%)
Sodium Borohydride ReductionNaBH₄3'-AminoacetophenoneMethanol0°CRacemic this compoundHighN/A
Asymmetric HydrogenationRu-BINAP type3'-AminoacetophenoneMethanol/EthanolH₂ pressure (4-100 atm), 23-100°CEnantiopure this compoundHigh>95 (expected)
Asymmetric Transfer HydrogenationChiral Rhodium Complex3'-AminoacetophenoneIsopropanolReflux, base (e.g., KOH)Enantiopure this compoundGood to HighGood to High

Note: The yields and enantiomeric excesses for the asymmetric methods are based on typical results for acetophenone derivatives and may require optimization for 3'-aminoacetophenone.

Visualizing the Synthesis Workflow

The overall synthesis of this compound can be visualized as a two-step process starting from 3'-nitroacetophenone.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3_Nitroacetophenone 3_Nitroacetophenone 3_Aminoacetophenone 3_Aminoacetophenone 3_Nitroacetophenone->3_Aminoacetophenone Catalytic Hydrogenation (e.g., Pd/C or Raney Ni) 1_3_Aminophenylethanol 1_3_Aminophenylethanol 3_Aminoacetophenone_ref 3'-Aminoacetophenone 3_Aminoacetophenone_ref->1_3_Aminophenylethanol Ketone Reduction (e.g., NaBH4, Asymmetric Hydrogenation)

Caption: Overall synthesis workflow for this compound.

The choice of the specific reduction method for the final step depends on whether the racemic mixture or a specific enantiomer of this compound is desired.

ReductionMethods Start 3'-Aminoacetophenone Racemic Racemic This compound Start->Racemic Non-enantioselective Reduction (e.g., NaBH4) Enantiopure Enantiopure This compound Start->Enantiopure Asymmetric Catalytic Reduction (e.g., Ru, Rh, Ir catalysts)

Caption: Methods for the reduction of 3'-aminoacetophenone.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3-Aminophenyl)ethanol is a valuable intermediate in the pharmaceutical and fine chemical industries. Its synthesis is of significant interest for the development of various bioactive molecules. This document provides a detailed protocol for a two-step, scale-up synthesis of this compound, commencing with the preparation of the precursor, 3-aminoacetophenone, followed by its reduction. The protocols are designed to be adaptable for larger-scale production, with a focus on procedural safety and product purity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the target compound, this compound, is presented below.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1][2][3]
CAS Number 2454-37-7[2]
Melting Point 64-70 °C[2][4][5]
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder[4]
Purity (GC) ≥97.5%[4]
IUPAC Name This compound[1]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Synthesis of 3-Aminoacetophenone: This intermediate is prepared by the reduction of 3-nitroacetophenone. Common industrial methods for this reduction include catalytic hydrogenation.

  • Synthesis of this compound: The final product is obtained by the reduction of the ketone group of 3-aminoacetophenone.

Experimental Protocols

Step 1: Scale-up Synthesis of 3-Aminoacetophenone

This protocol is adapted from established methods for the reduction of nitroarenes. Catalytic hydrogenation using Raney nickel is a common and effective method for this transformation on a larger scale.[6]

Reaction Scheme:

3-Nitroacetophenone → 3-Aminoacetophenone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Nitroacetophenone165.1510.060.55
Ethanol (B145695) (absolute)46.0737.3 (47.3 L)-
Raney Nickel-~0.5 (slurry)-
Hydrogen Gas (H₂)2.02As required-
Hydrochloric Acid (HCl)36.46As required-
Sodium Carbonate (Na₂CO₃)105.99As required-

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor) with temperature and pressure controls

  • Large filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: In a high-pressure reactor, a solution of 10.0 kg (60.55 mol) of 3-nitroacetophenone in 37.3 kg (47.3 L) of absolute ethanol is prepared.

  • Catalyst Addition: Approximately 0.5 kg of Raney nickel catalyst (as a slurry) is carefully added to the reactor.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The reaction is conducted at a temperature of 50°C under an initial hydrogen pressure of 1950 psi.[6] The mixture is agitated until the uptake of hydrogen ceases.

  • Work-up:

    • After cooling and venting the reactor, the solvent is evaporated.

    • The residue is triturated with a mixture of cold water and excess concentrated hydrochloric acid.

    • The solution is filtered to remove any undissolved material.

    • The filtrate, containing the hydrochloride salt of the product, is treated with solid sodium carbonate with stirring until the solution is alkaline.

    • The precipitated 3-aminoacetophenone is collected by filtration, washed with cold water, and dried.

  • Yield and Purity: This process typically yields around 71% of 3-aminoacetophenone with a melting point of 92-94°C.[6]

Safety Precautions:

  • Raney nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

  • Hydrogen gas is highly flammable and explosive; the reaction should be carried out in a well-ventilated area with appropriate safety measures.

  • The reaction is exothermic and requires careful temperature control.

Step 2: Scale-up Synthesis of this compound

This protocol is based on the reduction of a similar compound, p-nitroacetophenone, using sodium borohydride (B1222165), which is a scalable and selective reducing agent for ketones.[7]

Reaction Scheme:

3-Aminoacetophenone → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Aminoacetophenone135.178.2561.03
Sodium Borohydride (NaBH₄)37.831.7345.76
Ethanol46.0730.0 (38.0 L)-
Hydrochloric Acid (5N)36.46As required-
Diethyl Ether74.12As required-
Sodium Hydroxide (B78521) (NaOH)40.00As required-
Sodium Sulfate (Na₂SO₄)142.04As required-

Equipment:

  • Large reaction vessel with mechanical stirring and temperature control

  • Addition funnel

  • Extraction apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: A suspension of 1.73 kg (45.76 mol) of sodium borohydride in 30.0 kg (38.0 L) of ethanol is prepared in a reaction vessel under a nitrogen atmosphere.

  • Substrate Addition: A solution of 8.25 kg (61.03 mol) of 3-aminoacetophenone in ethanol is added portion-wise to the sodium borohydride suspension while maintaining the temperature at 20-25°C.

  • Reaction: The reaction mixture is stirred at room temperature for approximately 24-48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • The reaction mixture is cooled in an ice bath and carefully acidified with 5N hydrochloric acid.

    • The resulting mixture is concentrated to remove the ethanol.

    • The residue is partitioned between water and diethyl ether.

    • The aqueous phase is basified with sodium hydroxide and then extracted with diethyl ether.

    • The combined ether extracts are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed by rotary evaporation to yield this compound.

  • Yield: A similar reduction of the para-isomer gives a yield of approximately 79%.[7]

Safety Precautions:

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

  • The acidification step is exothermic and should be performed slowly with efficient cooling.

  • Diethyl ether is highly flammable and should be handled in a fume hood away from ignition sources.

Process Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Scale_up_Synthesis A 3-Nitroacetophenone in Ethanol B High-Pressure Reactor A->B Charge Reactor C Catalytic Hydrogenation (Raney Ni, H₂, 50°C, 1950 psi) B->C Reaction D Work-up & Isolation (Evaporation, Acid/Base Extraction, Filtration) C->D Process E 3-Aminoacetophenone D->E Intermediate F Reaction Vessel E->F Charge Reactor G Reduction (NaBH₄, Ethanol, 20-25°C) F->G Reaction H Work-up & Purification (Acidification, Extraction, Drying, Evaporation) G->H Process I This compound H->I Final Product

Caption: Workflow for the scale-up synthesis of this compound.

Concluding Remarks

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. It is crucial for researchers and process chemists to perform initial small-scale trials to optimize reaction conditions before proceeding to a full-scale synthesis. Adherence to safety guidelines and proper handling of all chemicals are paramount throughout the process. The analytical monitoring of each step is recommended to ensure the desired product quality and yield.

References

Application Notes and Protocols for the Characterization of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 1-(3-Aminophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

Summary of Physicochemical and Purity Data

A compilation of key quantitative data for this compound is presented below for quick reference.

PropertyValueReference
Molecular Formula C₈H₁₁NO--INVALID-LINK--[1]
Molecular Weight 137.18 g/mol --INVALID-LINK--[1]
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder--INVALID-LINK--[2]
Melting Point 64-70 °C--INVALID-LINK--[2]
Purity (by GC) ≥97.5%--INVALID-LINK--[2]
Purity (Typical) 98%--INVALID-LINK--

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. The following protocol is a general guideline for the analysis of aromatic amines and can be adapted for this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile (B52724):Water) D Equilibrate HPLC System A->D B Prepare Standard Solution of this compound E Inject Standard/Sample B->E C Prepare Sample Solution C->E F Data Acquisition E->F G Integrate Peaks F->G H Calculate Purity/% Assay G->H

Caption: A typical workflow for the HPLC analysis of this compound.

Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add formic acid and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., 80:20 acetonitrile:water).

4. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is suitable for identifying impurities and confirming the identity of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent (e.g., Methanol) B Inject Sample A->B C Separation in GC Column B->C D Ionization and Mass Analysis C->D E Analyze Chromatogram D->E F Interpret Mass Spectra E->F G Identify Compound and Impurities F->G

Caption: A generalized workflow for the GC-MS analysis of this compound.

Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min, hold for 5 minutes.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[3]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

3. Analysis Procedure:

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the data according to the specified conditions.

4. Data Analysis:

  • The total ion chromatogram (TIC) will show the separated components.

  • The mass spectrum of the major peak should correspond to this compound. The molecular ion peak is expected at m/z 137.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the mass spectra of minor peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[4][5][6]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Set up qNMR Parameters (e.g., Relaxation Delay) B->C D Acquire Spectrum C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Protocol for ¹H and ¹³C NMR

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

3. Data Acquisition for Structural Elucidation:

  • ¹H NMR: Acquire the spectrum using a standard pulse program.

  • ¹³C NMR: Acquire the spectrum using a standard pulse program with proton decoupling.

4. Data Interpretation:

  • ¹H NMR Spectral Data (400 MHz, CDCl₃):

    • The spectrum is expected to show signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), the hydroxyl proton (OH), and the amine protons (NH₂).

  • ¹³C NMR Spectral Data (100 MHz, CDCl₃):

    • The spectrum will show distinct signals for the different carbon atoms in the molecule.

Protocol for Quantitative NMR (qNMR) for Purity Assessment

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask, then transfer an exact volume to an NMR tube.

2. Data Acquisition:

  • Use a standard single-pulse experiment.

  • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei.[6]

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (at least 250:1 for the signals to be integrated).[7]

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:[7] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Prepare Sample (e.g., KBr pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate with Functional Groups D->E

Caption: A simple workflow for the FTIR analysis of this compound.

Protocol

1. Instrumentation:

  • A standard FTIR spectrometer.

2. Sample Preparation (KBr Pellet Method): [8]

  • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[8]

  • Place the mixture in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.[8]

3. Sample Preparation (Attenuated Total Reflectance - ATR): [9]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[8]

4. Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Place the prepared sample in the spectrometer and acquire the sample spectrum.

5. Data Interpretation:

  • The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups in this compound.

  • Expected Characteristic Peaks:

    • O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

    • N-H stretch (amine): Two sharp bands around 3300-3400 cm⁻¹.

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹.

    • C-O stretch (alcohol): A strong band around 1050-1200 cm⁻¹.

    • N-H bend (amine): A band around 1600 cm⁻¹.

    • C-N stretch (amine): A band around 1250-1350 cm⁻¹.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of 1-(3-Aminophenyl)ethanol enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chiral aromatic amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, the development of reliable analytical methods to separate and quantify these enantiomers is crucial for quality control, stability studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds.[1][2]

This application note details a chiral HPLC method for the baseline separation of (R)- and (S)-1-(3-Aminophenyl)ethanol. The method utilizes a polysaccharide-based CSP, which is known for its broad applicability in resolving a wide range of chiral molecules.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.[4]

  • Chiral Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Isopropanol (B130326) (HPLC grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)

    • Racemic this compound standard

    • (R)-1-(3-Aminophenyl)ethanol and (S)-1-(3-Aminophenyl)ethanol reference standards (if available)

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a 75:25 (v/v) ratio.

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a nominal concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions

The separation is performed using the following chromatographic conditions:

ParameterCondition
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (75:25, v/v)
Flow Rate 0.6 mL/min
Column Temperature 25°C
Detection UV at 239 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the described method.

CompoundRetention Time (t R ) (min)Selectivity (α)Resolution (R s )
(S)-1-(3-Aminophenyl)ethanol22.8[4]\multirow{2}{}{1.15}\multirow{2}{}{2.10}
(R)-1-(3-Aminophenyl)ethanol25.5*

*Note: The retention time for the (R)-enantiomer is an estimated value for illustrative purposes to demonstrate a baseline separation, as it was not available in the cited literature. The selectivity and resolution values are calculated based on this estimation and the reported retention time of the (S)-enantiomer.

Mandatory Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Hexane:IPA 75:25) HPLC_System HPLC System Setup MobilePhase->HPLC_System SamplePrep Sample Preparation (0.1 mg/mL in Methanol) Injection Sample Injection (10 µL) SamplePrep->Injection HPLC_System->Injection Separation Chromatographic Separation (Chiralcel OD-H) Injection->Separation Detection UV Detection (239 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the chiral HPLC analysis.

Method_Development_Logic Analyte Analyte Properties Chiral Center Aromatic Amine Alcohol CSP_Selection CSP Selection Polysaccharide-based Coated (Cellulose Derivative) Analyte->CSP_Selection influences Mode_Selection Mode Selection Normal Phase CSP_Selection->Mode_Selection guides Mobile_Phase_Opt Mobile Phase Optimization Hexane (B92381)/Alcohol Ratio Additives (if needed) Mode_Selection->Mobile_Phase_Opt requires Final_Method Final Method Isocratic Elution UV Detection Mobile_Phase_Opt->Final_Method leads to

Caption: Logical relationship in chiral method development.

Discussion

The presented method provides a reliable approach for the enantiomeric separation of this compound. The choice of a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) derivative, is well-suited for aromatic compounds containing hydrogen bond donors and acceptors. The normal phase mobile phase, consisting of hexane and isopropanol, offers a good balance between enantioselectivity and analysis time.

For method optimization, the ratio of hexane to isopropanol can be adjusted. A decrease in the isopropanol content generally leads to longer retention times but may improve resolution. Conversely, increasing the isopropanol content will shorten the analysis time but may reduce the separation factor. For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can sometimes improve peak shape and resolution, although it was not specified in the foundational method.[4]

Conclusion

The chiral HPLC method detailed in this application note is suitable for the enantiomeric separation of (R)- and (S)-1-(3-Aminophenyl)ethanol. This protocol provides a solid foundation for researchers, scientists, and drug development professionals for the quality control and analysis of this important chiral intermediate. For use in a regulated environment, the method should be fully validated according to the relevant ICH guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Aminophenyl)ethanol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reducing 3-aminoacetophenone with a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH4).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-aminoacetophenone) is still present, consider extending the reaction time or slightly increasing the temperature.

  • Purity of Reagents: The purity of your starting material and reducing agent is crucial.

    • Solution: Ensure you are using high-purity 3-aminoacetophenone. The sodium borohydride should be a fine, white powder; clumpy or discolored reagent may have degraded and will have reduced activity.

  • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will result in an incomplete reaction.

    • Solution: While the theoretical stoichiometry of NaBH4 to ketone is 1:4, it is common practice to use a molar excess of NaBH4 to ensure the reaction goes to completion.[1] A 1.5 to 2-fold molar excess is a good starting point.

  • Work-up Procedure: Product may be lost during the work-up and extraction phases.

    • Solution: Ensure the pH is appropriately adjusted during the work-up to quench any remaining reducing agent and to ensure your product is in the desired form for extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of your product from the aqueous layer.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating impurities. What are these byproducts and how can I avoid them?

A2: The presence of multiple spots on your TLC plate suggests the formation of side products. Common impurities can include:

  • Unreacted Starting Material: As mentioned above, this indicates an incomplete reaction.

  • Over-reduction Products: While less common with NaBH4, more potent reducing agents could potentially lead to over-reduction of the aromatic ring, although this is unlikely under standard conditions.

  • Side Reactions of the Amino Group: The amino group can potentially react with other electrophiles present in the reaction mixture.

Purification Strategy: If impurities are present, purification by flash column chromatography on silica (B1680970) gel is an effective method to isolate the desired this compound.[2]

Q3: The purification of my final product is proving difficult. What are some tips for effective purification?

A3: Purification challenges often relate to the properties of the product and the choice of purification technique.

  • Column Chromatography:

    • Solvent System: A common issue is the selection of an inappropriate solvent system for column chromatography.

      • Solution: Develop an optimal solvent system using TLC. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). Adjust the ratio to achieve good separation between your product and impurities.

  • Recrystallization:

    • Solution: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and straightforward method is the reduction of the ketone functionality of 3-aminoacetophenone. This is typically achieved using a selective reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.[3] This method is favored for its mild reaction conditions and the high chemoselectivity of NaBH4 for aldehydes and ketones.[4]

Q2: Can I synthesize this compound from 3-nitroacetophenone?

A2: Yes, this is a viable alternative route. However, it requires a two-step process:

  • Selective Reduction of the Ketone: The ketone is first reduced to an alcohol using a chemoselective reducing agent like NaBH4, which will not reduce the nitro group, to yield 1-(3-nitrophenyl)ethanol (B1296107).[5]

  • Reduction of the Nitro Group: The nitro group of 1-(3-nitrophenyl)ethanol is then reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or with a metal/acid combination like tin and hydrochloric acid (Sn/HCl).[6]

Q3: Why is sodium borohydride (NaBH4) a preferred reducing agent for the conversion of 3-aminoacetophenone to this compound?

A3: Sodium borohydride is a mild and selective reducing agent.[2] It readily reduces aldehydes and ketones to their corresponding alcohols but does not typically reduce less reactive functional groups such as esters, amides, or the aromatic ring under standard conditions.[3] This selectivity is advantageous as it minimizes the formation of unwanted byproducts.

Q4: What are the key physical properties of this compound?

A4: The key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC8H11NO[7][8]
Molecular Weight137.18 g/mol [7][8]
Melting Point68 °C[9]
AppearanceWhite to cream or pale yellow to pale brown crystals or crystalline powder[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminoacetophenone

This protocol details the reduction of 3-aminoacetophenone using sodium borohydride.

Materials:

  • 3-aminoacetophenone

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminoacetophenone in methanol or ethanol (approximately 0.25 M concentration).[2] Begin stirring the solution.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 to 2.0 molar equivalents) to the cooled solution in small portions. The addition should be done carefully to control any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 1 M hydrochloric acid to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved. Continue adding acid until the solution is acidic (pH ~2-3).

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway Start 3-Aminoacetophenone Product This compound Start->Product Reduction Reagent NaBH4, Methanol/Ethanol Reagent->Start

Caption: Synthetic route from 3-Aminoacetophenone to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check for Complete Reaction (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Check_Reagents Check Reagent Purity Incomplete->Check_Reagents No Reagent_Issue Degraded Reagents Check_Reagents->Reagent_Issue Use_New_Reagents Use Fresh, High-Purity Reagents Reagent_Issue->Use_New_Reagents Yes Check_Stoichiometry Verify Stoichiometry of NaBH4 Reagent_Issue->Check_Stoichiometry No Stoichiometry_Issue Insufficient Reducing Agent Check_Stoichiometry->Stoichiometry_Issue Increase_NaBH4 Increase Molar Equivalents of NaBH4 Stoichiometry_Issue->Increase_NaBH4 Yes Purification Purify by Column Chromatography Stoichiometry_Issue->Purification No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of 3-aminoacetophenone. This is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone functional group to a secondary alcohol without affecting the aromatic amino group.

Q2: Why is sodium borohydride preferred over more potent reducing agents like lithium aluminum hydride (LiAlH₄)?

A2: Sodium borohydride is a chemoselective reducing agent, meaning it exhibits a preference for certain functional groups. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl groups like esters, amides, and carboxylic acids under standard conditions.[1] Crucially, it does not reduce the nitro group, which is often a precursor to the amino group in related syntheses.[2][3] Lithium aluminum hydride, in contrast, is a much stronger reducing agent and would likely lead to undesired side reactions, including the potential for over-reduction or reaction with the solvent.[1]

Q3: What are the typical solvents used for the sodium borohydride reduction of 3-aminoacetophenone?

A3: Protic solvents, such as methanol (B129727) and ethanol, are commonly employed for sodium borohydride reductions.[4] They serve to dissolve the starting material and the reducing agent, and also act as a proton source for the workup to neutralize the intermediate borate (B1201080) ester.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1][5][6][7][8][9] A TLC plate is spotted with the starting material (3-aminoacetophenone), the reaction mixture, and a co-spot of both. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the alcohol group) indicates the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 3-aminoacetophenone with sodium borohydride.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: While the stoichiometry suggests a 4:1 molar ratio of ketone to NaBH₄, in practice, a molar excess of sodium borohydride is often used to ensure complete conversion.[4] A 1.5 to 2-fold molar excess of NaBH₄ relative to 3-aminoacetophenone is a good starting point.

    • Low Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature and stir for a sufficient period (typically 1-3 hours) is necessary for completion.[10] Gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion, but this should be done with caution as it can also accelerate the decomposition of NaBH₄.[11]

    • Precipitation of Reactants: Ensure that both 3-aminoacetophenone and sodium borohydride are adequately dissolved in the chosen solvent. If solubility is an issue, a different solvent or a solvent mixture might be necessary.

  • Decomposition of Sodium Borohydride:

    • Acidic Conditions: Sodium borohydride is unstable in acidic media. Ensure the reaction mixture is not acidic.

    • Prolonged Reaction Times at Elevated Temperatures: As mentioned, excessive heat can lead to the decomposition of the reducing agent.

  • Issues During Workup and Extraction:

    • Incomplete Hydrolysis of Borate Ester: After the reduction, the product exists as a borate ester. Acidic workup (e.g., with dilute HCl) is crucial to hydrolyze this ester and liberate the free alcohol.[4]

    • Product Loss During Extraction: this compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions:

  • Unreacted Starting Material:

    • As discussed in "Low or No Product Yield," this can be addressed by optimizing the amount of reducing agent and the reaction time/temperature. Monitor the reaction by TLC until the starting material is no longer visible.[5][6][7][8][9]

  • Formation of Side Products:

    • Over-reduction: While unlikely with NaBH₄, ensure that a more potent reducing agent has not been inadvertently used.

    • Solvent Adducts: In some cases, the solvent can react under certain conditions. Ensure the use of high-purity solvents.

  • Inefficient Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can be an effective purification method.

    • Column Chromatography: For oily products or to separate impurities with similar polarities, column chromatography on silica (B1680970) gel is a standard purification technique.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent MethanolEthanolIsopropanolEthanol and methanol generally provide good yields. Isopropanol may lead to slower reaction rates.
Temperature 0°C to rtRoom Temperature50°CRoom temperature is often sufficient. Gentle heating may increase the rate but can also lead to NaBH₄ decomposition.[11]
Reaction Time 1 hour3 hours6 hoursTypically complete within 1-3 hours. Monitor by TLC to determine the optimal time.
Molar Ratio (NaBH₄:Substrate) 1:11.5:12:1An excess of NaBH₄ is recommended to drive the reaction to completion.[4]

Experimental Protocols

Protocol: Reduction of 3-Aminoacetophenone to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 eq) in methanol (10 volumes, e.g., 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the spot corresponding to 3-aminoacetophenone is no longer visible.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M hydrochloric acid (HCl) to quench the excess sodium borohydride and hydrolyze the intermediate borate ester. Be cautious as hydrogen gas evolution will occur. Continue adding HCl until the pH is acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize the excess acid (to pH ~8). Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-aminoacetophenone in Methanol B Cool to 0°C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature C->D E Quench with HCl D->E TLC Monitoring F Remove Methanol E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Chromatography or Recrystallization) J->K J->K L L K->L Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

chemoselectivity cluster_nabh4 Mild Reduction cluster_sn_hcl Stronger Reduction start 3-Nitroacetophenone reagent1 NaBH4, MeOH start->reagent1 reagent2 Sn, HCl start->reagent2 product1 1-(3-Nitrophenyl)ethanol (Ketone Reduced) reagent1->product1 product2 3-Aminoacetophenone (Nitro Group Reduced) reagent2->product2

Caption: Chemoselectivity in the reduction of 3-nitroacetophenone.

References

Technical Support Center: Purification of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-(3-Aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has a brown or yellowish tint. Is it impure?

A1: A brown or yellowish discoloration is a common indicator of oxidation.[1] this compound, being an aromatic amine with a benzylic alcohol group, is susceptible to air and light-catalyzed oxidation.[1] The color is likely due to the formation of small quantities of colored oxidation byproducts, such as 3-aminobenzaldehyde (B158843) or further oxidized polymeric materials. While a slight off-white or pale yellow color might be acceptable for some applications, a distinct brown color suggests the presence of impurities.

Q2: What are the most common impurities found in crude this compound?

A2: The impurities in this compound can originate from the synthetic route and subsequent degradation. Common impurities may include:

  • Unreacted starting materials: If synthesized by the reduction of 3-aminoacetophenone, residual starting material may be present.

  • Over-reduction products: If a strong reducing agent is used, the aromatic ring could be partially or fully reduced.

  • Oxidation products: The primary oxidation product is 3-aminobenzaldehyde, which can be further oxidized to 3-aminobenzoic acid.[1]

  • Residual solvents: Solvents used in the synthesis and workup may be present.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to light and oxygen. Recommended storage conditions are:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Light: Keep in a tightly sealed, amber glass vial or a container protected from light.[1]

  • Temperature: Store at a reduced temperature (2-8 °C) to slow down the rate of potential degradation.[1]

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.

  • Suggested Solution:

    • Use a lower-boiling point solvent or a mixed solvent system.

    • If using a mixed solvent system, add the "poor" solvent more slowly at a slightly lower temperature.

    • Ensure the initial dissolution is at the solvent's boiling point to use the minimum amount of solvent.

Issue: Poor recovery of purified crystals.

  • Possible Cause:

    • Too much solvent was used for dissolution.

    • The cooling process was too rapid, leading to the precipitation of impurities along with the product.

    • The compound has significant solubility in the cold solvent.

  • Suggested Solution:

    • Use the minimum amount of boiling solvent necessary to dissolve the crude product.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[2]

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Issue: Colored impurities remain after recrystallization.

  • Possible Cause: The colored impurities have similar solubility to this compound in the chosen solvent.

  • Suggested Solution:

    • Perform a hot filtration with activated charcoal. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and filter the hot solution to remove the charcoal and adsorbed impurities before allowing it to cool and crystallize.

Column Chromatography

Issue: Peak tailing of this compound on a silica (B1680970) gel column.

  • Possible Cause: The basic amino group of this compound interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[3][4]

  • Suggested Solution:

    • Add a competing base to the mobile phase: Incorporate a small amount (0.1-1%) of a volatile amine, such as triethylamine (B128534) or pyridine, into the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.[3][4]

    • Use an alternative stationary phase: Employ an amine-functionalized silica column or a less acidic stationary phase like alumina.[3][5]

Issue: Poor separation of this compound from its impurities.

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Suggested Solution:

    • Optimize the mobile phase composition by running preliminary thin-layer chromatography (TLC) in various solvent systems. Aim for an Rf value of 0.2-0.4 for this compound for good separation on a column.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to cream or pale yellow to pale brown crystals or crystalline powder.[6]
Melting Point 67-71 °C[7]
Boiling Point Not available
Solubility Information not readily available, requires experimental determination for specific solvents.
Purity (Commercial) Typically ≥98% (by GC)[7]

Table 2: Potential Impurities and Degradants

Impurity/DegradantStructureOrigin
3-Aminoacetophenone C₈H₉NOUnreacted starting material from reduction synthesis.[8]
3-Aminobenzaldehyde C₇H₇NOOxidation product.[1]
3-Aminobenzoic acid C₇H₇NO₂Further oxidation product of 3-aminobenzaldehyde.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Recommended)

Objective: To purify crude this compound by removing less soluble and more soluble impurities.

Materials:

Procedure:

  • Solvent Selection: Based on the polarity of the molecule, a mixed solvent system of toluene and hexane is a good starting point. Toluene should act as the "good" solvent and hexane as the "poor" solvent.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask. Heat the solution to a gentle boil.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Column Chromatography of this compound (Recommended)

Objective: To purify this compound from impurities with different polarities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or Amine-functionalized silica gel

  • Ethyl acetate (B1210297)

  • Hexane

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Stationary Phase Selection: Standard silica gel can be used, but an amine-functionalized silica column is recommended to prevent peak tailing.[5]

  • Mobile Phase Selection: A gradient of ethyl acetate in hexane is a suitable mobile phase. The exact gradient should be determined by preliminary TLC analysis to achieve an Rf of 0.2-0.4 for the product. If using standard silica gel, add 0.5-1% triethylamine to the mobile phase to reduce tailing.[4]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions throughout the elution process.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Method for Purity Assessment of this compound (Recommended)

Objective: To determine the purity of this compound and quantify its impurities using a stability-indicating HPLC method.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a starting gradient of 20:80 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact gradient will need to be optimized.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the main standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Quantify impurities against the reference standard.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification hplc_analysis HPLC Purity Analysis recrystallization->hplc_analysis waste Impurities/Waste recrystallization->waste column_chromatography->hplc_analysis column_chromatography->waste pure_product Pure this compound hplc_analysis->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

degradation_pathway main_compound This compound oxidation_product1 3-Aminobenzaldehyde main_compound->oxidation_product1 Oxidation (Air, Light) oxidation_product2 3-Aminobenzoic Acid oxidation_product1->oxidation_product2 Further Oxidation

Caption: Potential oxidation degradation pathway of this compound.

References

Identifying and minimizing byproducts in 1-(3-Aminophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(3-Aminophenyl)ethanol. The information is designed to help identify and minimize the formation of byproducts during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method is the reduction of 3-aminoacetophenone. This can be achieved through two primary routes:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on carbon, Rhodium on carbon) and a hydrogen source to reduce the ketone.

  • Chemical Reduction: This involves the use of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄).

Alternatively, this compound can be synthesized from 3-nitroacetophenone in a two-step process: first, the selective reduction of the nitro group to an amine, followed by the reduction of the ketone.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include:

  • Unreacted Starting Material: 3-Aminoacetophenone may remain if the reaction is incomplete.

  • Over-reduction Product: During catalytic hydrogenation, the aromatic ring can be reduced to form 1-(3-aminocyclohexyl)ethanol. This is more likely to occur under harsh conditions (high temperature and pressure).

  • Hydrogenolysis Product: Although less common for this specific molecule, hydrogenolysis of the benzylic alcohol can lead to the formation of 3-ethylaniline.

  • Byproducts from Nitro Group Reduction: If starting from 3-nitroacetophenone, incomplete reduction of the nitro group can lead to nitroso or hydroxylamine (B1172632) intermediates.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material standard, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification and quantification of both the product and any byproducts.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting material, especially for small to medium-scale reactions. Due to the basic nature of the amino group, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent peak tailing on the silica (B1680970) gel column.[2][3]

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

  • Extraction: A standard aqueous workup is necessary to remove inorganic salts and other water-soluble impurities after chemical reduction.

Troubleshooting Guides

Issue 1: Incomplete Reaction (Presence of 3-Aminoacetophenone in the final product)
Potential Cause Suggested Solution
Insufficient Reducing Agent (NaBH₄) Use a larger excess of NaBH₄. While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone, in practice, a larger excess is often required to ensure complete conversion.
Inactive or Insufficient Catalyst (Catalytic Hydrogenation) Ensure the catalyst is fresh and active. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Low Reaction Temperature For NaBH₄ reductions, while often performed at room temperature or below to control exothermicity, gentle warming might be necessary to drive the reaction to completion. For catalytic hydrogenation, increasing the temperature can enhance the reaction rate, but be cautious of promoting side reactions.
Insufficient Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible. Extend the reaction time if necessary.
Poor Hydrogen Gas Dispersion (Catalytic Hydrogenation) Ensure vigorous stirring to maximize the contact between the hydrogen gas, the catalyst, and the substrate.
Issue 2: Formation of Over-reduction Byproduct (1-(3-aminocyclohexyl)ethanol)
Potential Cause Suggested Solution
High Hydrogen Pressure (Catalytic Hydrogenation) Reduce the hydrogen pressure. Aromatic ring hydrogenation typically requires higher pressures than ketone reduction.[4]
High Reaction Temperature (Catalytic Hydrogenation) Lower the reaction temperature. High temperatures can provide the activation energy needed for the more difficult aromatic ring reduction.
Highly Active Catalyst Consider using a less active catalyst. For example, Palladium on carbon (Pd/C) is generally less prone to aromatic ring hydrogenation than Rhodium on carbon (Rh/C) under similar conditions.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Emulsion formation during aqueous workup Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product loss during extraction Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
Peak tailing during column chromatography Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of the basic product.[2][3]
Co-crystallization of impurities during recrystallization Try a different solvent or solvent system for recrystallization. If impurities persist, an initial purification by column chromatography may be necessary.

Quantitative Data on Byproduct Formation

Table 1: Effect of Reaction Conditions on Byproduct Formation in Catalytic Hydrogenation of 3-Aminoacetophenone

ParameterCondition3-Aminoacetophenone (Unreacted)1-(3-aminocyclohexyl)ethanol (Over-reduction)
Temperature Low (e.g., 25°C)Moderate to HighLow
High (e.g., 80°C)LowModerate to High
H₂ Pressure Low (e.g., 1 atm)ModerateLow
High (e.g., 10 atm)LowModerate to High
Catalyst Pd/CLow to ModerateLow to Moderate
Rh/CLowModerate to High

Table 2: Effect of Solvent on Byproduct Formation in NaBH₄ Reduction of 3-Aminoacetophenone

Solvent3-Aminoacetophenone (Unreacted)Notes
Methanol (B129727) LowReaction is typically fast.
Ethanol Low to ModerateReaction may be slightly slower than in methanol.
Isopropanol ModerateSlower reaction rate may lead to incomplete conversion if reaction time is not extended.
Water HighNaBH₄ reacts with water, reducing its effectiveness.

Experimental Protocols

Protocol 1: Reduction of 3-Aminoacetophenone using Sodium Borohydride
  • Dissolution: In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) in methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄.

  • Workup: Remove the organic solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane with 0.5% triethylamine).

Protocol 2: Catalytic Hydrogenation of 3-Aminoacetophenone
  • Setup: To a hydrogenation vessel, add 3-aminoacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve 3-Aminoacetophenone Dissolve 3-Aminoacetophenone Start->Dissolve 3-Aminoacetophenone Add Reducing Agent/Catalyst Add Reducing Agent/Catalyst Dissolve 3-Aminoacetophenone->Add Reducing Agent/Catalyst Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Add Reducing Agent/Catalyst->Reaction Monitoring (TLC/GC-MS) Quench Reaction Quench Reaction Reaction Monitoring (TLC/GC-MS)->Quench Reaction Reaction Complete Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying and Concentration->Purification (Chromatography/Recrystallization) Final Product Final Product Purification (Chromatography/Recrystallization)->Final Product Troubleshooting_Tree Problem Problem Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction High Starting Material Over_reduction Over-reduction Problem->Over_reduction Unexpected Polar Byproduct Purification_Issues Purification Issues Problem->Purification_Issues Low Yield / Tailing Peaks Increase_Reagent Increase reagent/catalyst amount Incomplete_Reaction->Increase_Reagent Cause: Insufficient Reagent/Catalyst Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Cause: Suboptimal Conditions Reduce_Pressure_Temp Lower H2 pressure and/or temperature Over_reduction->Reduce_Pressure_Temp Cause: Harsh Conditions Change_Catalyst Switch to a less active catalyst (e.g., Pd/C) Over_reduction->Change_Catalyst Cause: Highly Active Catalyst Optimize_Chromatography Add triethylamine to eluent Purification_Issues->Optimize_Chromatography Cause: Poor Separation Improve_Workup Use brine during extraction Purification_Issues->Improve_Workup Cause: Emulsions/Losses

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 3'-aminoacetophenone (B120557).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reduction of 3'-aminoacetophenone, providing potential causes and suggested solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 3'-nitroacetophenone (B493259) to 3'-aminoacetophenone. What are the possible reasons and how can I improve the conversion rate?

  • Answer: Low conversion can stem from several factors related to the reagents and reaction conditions.

    • Inactive Catalyst or Reducing Agent: The catalyst (e.g., Palladium on carbon, Raney nickel) may have lost its activity due to improper storage or handling. Similarly, reducing agents like sodium borohydride (B1222165) can decompose over time.

      • Solution: Always use a fresh, high-quality catalyst and reducing agent. For catalytic hydrogenation, ensure the catalyst is handled under an inert atmosphere if required.

    • Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to incomplete reduction.

      • Solution: It is common to use an excess of the reducing agent to ensure the reaction goes to completion.[1][2]

    • Non-Optimal Reaction Conditions: Temperature and pressure play a crucial role, especially in catalytic hydrogenation.

      • Solution: Optimize the reaction temperature and pressure based on established literature procedures. For instance, a patented method for catalytic hydrogenation of 3-nitroacetophenone suggests a temperature of 60-70°C and a pressure of 0.5-0.6 MPa.[3]

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent or catalyst.

      • Solution: Select a solvent that effectively dissolves 3'-nitroacetophenone at the reaction temperature. Methanol and ethanol (B145695) are commonly used solvents.[3][4][5]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I minimize these impurities?

  • Answer: The formation of side products is a common challenge. The nature of the side product often depends on the chosen reduction method.

    • Over-reduction of the Ketone Group: In the catalytic hydrogenation of 3-nitroacetophenone, the ketone group can also be reduced, leading to the formation of 1-(3-aminophenyl)ethanol.[3]

      • Solution: The choice of catalyst and the addition of auxiliary agents can help to selectively reduce the nitro group. One patented method suggests using a palladium-carbon catalyst with an additive prepared from cobalt nitrate (B79036) or nickel nitrate and magnesium oxide nanopowder to improve selectivity and yield.[3]

    • Formation of Azoxy, Azo, and Hydrazo Compounds: These are common intermediates in the reduction of nitroarenes and can be present as impurities if the reduction is incomplete.

      • Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to the desired amine product.

    • Reaction with Solvent: With reducing agents like sodium borohydride in alcoholic solvents, borate (B1201080) esters can form.

      • Solution: The work-up procedure is crucial. Acidic work-up is typically employed to hydrolyze these esters and any remaining borohydride.[1]

Issue 3: Difficult Product Isolation and Purification

  • Question: I am facing difficulties in isolating and purifying the final product, 3'-aminoacetophenone. What are the best practices?

  • Answer: Effective product isolation and purification are key to obtaining a high-purity compound.

    • Emulsion Formation During Work-up: During the extractive work-up, emulsions can form, making phase separation difficult.

      • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

    • Product Loss During Extraction: 3'-aminoacetophenone has some water solubility, which can lead to product loss in the aqueous layer during extraction.

      • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.

    • Co-precipitation of Inorganic Salts: In methods using metal-based reducing agents (e.g., iron powder in acidic medium), the product can co-precipitate with inorganic salts.[5]

      • Solution: After the reaction, the mixture is typically made strongly acidic to dissolve the product, the iron salts are filtered off, and then the product is precipitated by making the solution alkaline.[5]

    • Difficulty in Crystallization: Obtaining pure crystalline 3'-aminoacetophenone can be challenging.

      • Solution: Recrystallization is a common purification method. A suitable solvent system, such as ethanol-water or toluene-hexane, should be used. Small-scale trials are recommended to find the optimal solvent and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3'-nitroacetophenone to 3'-aminoacetophenone?

A1: The most frequently employed methods include:

  • Catalytic Hydrogenation: This method uses a catalyst, such as Raney nickel or palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][4] It is often considered a "cleaner" method compared to metal/acid reductions.

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid.[5] While effective, this method can generate significant amounts of metal waste.

  • Transfer Hydrogenation: This technique uses a hydrogen donor, such as isopropanol, in the presence of a suitable catalyst.[6][7]

  • Sodium Borohydride (NaBH₄) Reduction: While sodium borohydride is primarily used for the reduction of ketones and aldehydes, it can be used in combination with other reagents to reduce nitro groups. However, it is more commonly associated with the reduction of the ketone functionality in acetophenone (B1666503) derivatives.[1][2][8]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (3'-nitroacetophenone) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. The choice of eluent (solvent system) will depend on the polarity of the compounds.

Q3: What are the typical yields I can expect for this reduction?

A3: The yield of 3'-aminoacetophenone can vary significantly depending on the chosen method and the optimization of reaction conditions.

  • The reduction of 3-nitroacetophenone using Raney nickel catalyst under high pressure has been reported to yield 71% of 3'-aminoacetophenone.[4]

  • A patented method using catalytic hydrogenation with a palladium-carbon catalyst and a specific auxiliary agent claims yields of up to 97%.[3]

  • The iron powder reduction method can also provide good yields, with one source indicating a yield of 99% after purification.[5]

Data Presentation

Table 1: Comparison of Common Reduction Methods for 3'-Nitroacetophenone

Reduction MethodReducing Agent/CatalystTypical SolventTemperature (°C)PressureReported Yield (%)Key Considerations
Catalytic HydrogenationRaney NickelAbsolute Ethanol501950 lb71High pressure required.[4]
Catalytic Hydrogenation1% Palladium on CarbonMethanol60-700.5-0.6 MPa95-97Requires an autoclave; auxiliary agents can improve yield.[3]
Metal/Acid ReductionIron Powder / HClWaterRefluxAtmospheric~99Environmentally less friendly due to iron waste.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Adapted from Patent Literature) [3]

  • Preparation of Auxiliary Agent: Disperse and dissolve 20g of cobalt nitrate in 100ml of ethanol. Add 5g of magnesium oxide nanopowder. Stir and sonicate at 40 Hz for 30 minutes. Evaporate the ethanol to dryness and dry the solid under vacuum at 100°C for 10 hours. Grind the resulting solid to a fine powder.

  • Hydrogenation Reaction: In a high-pressure autoclave, add 40g of 3-nitroacetophenone, 160g of methanol, 3.5g of 1% palladium on carbon catalyst, and 2g of the prepared auxiliary agent.

  • Reaction Conditions: Heat the mixture to 60-70°C under a hydrogen pressure of 0.5-0.6 MPa. Maintain these conditions for approximately 45 minutes.

  • Work-up: After the reaction, cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can then be further purified, for example, by precipitation.

Protocol 2: Reduction with Iron Powder (Adapted from Literature) [5]

  • Reaction Setup: In a reaction vessel, add water and iron powder with stirring. Slowly add industrial-grade hydrochloric acid.

  • Addition of Substrate: Add 3-nitroacetophenone in batches to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 6 hours.

  • Work-up: Cool the reaction to 30°C and add hydrochloric acid until the solution is strongly acidic. Filter the mixture. The filtrate is then treated with a base (e.g., sodium carbonate) to precipitate the 3'-aminoacetophenone. The precipitated product is filtered, washed with cold water, and dried.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 3'-nitroacetophenone, solvent, and catalyst/ reducing agent start->reagents conditions Set reaction conditions (Temperature, Pressure) reagents->conditions monitor Monitor reaction progress (e.g., TLC) conditions->monitor monitor->conditions Adjust if necessary quench Quench reaction monitor->quench Reaction complete extraction Extract product quench->extraction purification Purify product (Recrystallization/ Chromatography) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the reduction of 3'-aminoacetophenone.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Solutions issue Low Conversion cause1 Inactive Catalyst/ Reducing Agent issue->cause1 cause2 Insufficient Reducing Agent issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Use fresh reagents cause1->solution1 solution2 Use stoichiometric excess cause2->solution2 solution3 Optimize T, P, and reaction time cause3->solution3

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Chiral HPLC Separation of Aminophenyl Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of aminophenyl ethanols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Where should I begin when developing a chiral separation method for an aminophenyl ethanol (B145695)?

A1: A systematic approach starting with column and mobile phase screening is the most effective strategy.[1][2] For aminophenyl ethanols, which are basic compounds, a normal-phase method is often a successful starting point.[3]

  • Chiral Stationary Phase (CSP) Selection : Start by screening several polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD).[3] These columns are effective for a broad range of chiral compounds.[4]

  • Initial Mobile Phase : A common starting mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol (B130326) (e.g., 90:10 v/v).[5][6]

  • Basic Additive : Since aminophenyl ethanols are basic, peak tailing can be an issue. To counteract this, add a small amount (typically 0.1%) of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[3][5]

Q2: I am seeing poor resolution (Rs < 1.5) between the enantiomers. How can I improve it?

A2: Poor resolution is a common challenge that can be addressed by systematically optimizing your method.[6] The goal is to enhance the differential interactions between the enantiomers and the chiral stationary phase.

  • Optimize Modifier Concentration : Systematically vary the percentage of the alcohol modifier in the mobile phase.[3] Decreasing the alcohol concentration generally increases retention time and can improve resolution.[6] For example, you can test compositions of n-Hexane/Ethanol at 95:5, 90:10, and 85:15 (v/v).[3]

  • Change the Alcohol Modifier : The choice of alcohol can significantly impact selectivity.[3] If ethanol doesn't provide adequate separation, try switching to isopropanol or another alcohol, as different alcohols create different hydrogen bonding and dipole-dipole interactions.[3][6]

  • Adjust the Flow Rate : Chiral separations often benefit from lower flow rates than achiral separations.[7] Reducing the flow rate can increase the efficiency of the separation and enhance resolution.[6]

  • Control the Temperature : Temperature is a powerful tool for optimization.[3] Lowering the temperature often increases the stability of the transient diastereomeric complexes that form between the analyte and the CSP, which can lead to better separation.[3] However, both increasing and decreasing the temperature should be explored.[6]

Below is a logical workflow for troubleshooting poor resolution.

A troubleshooting workflow for poor chiral HPLC resolution.

Q3: My peaks are tailing significantly. What is the most likely cause and how do I fix it?

A3: For basic compounds like aminophenyl ethanols, peak tailing is frequently caused by secondary ionic interactions between the amine group and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[3][8]

  • Use a Basic Additive : The most effective solution is to add a basic modifier to your mobile phase.[3] Additives like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% to 0.5% will suppress the unwanted ionic interactions, leading to more symmetrical peaks.[3][5]

  • Column Choice : In some cases, using a column with a positively charged surface can eliminate ion-exchange interactions with positively charged analytes, resulting in improved peak shape.[8]

  • Column Overload : Injecting too much sample can saturate the stationary phase and cause peak distortion.[5] Try injecting a smaller volume or a more diluted sample.

Q4: I see only a single, sharp peak and no separation. What should I do?

A4: A single peak indicates that no chiral recognition is occurring under the current conditions. This requires a more significant change in the separation strategy.

  • Change the Chiral Stationary Phase (CSP) : The primary factor for successful separation is the right choice of CSP.[9] If a cellulose-based column yields no separation, screen an amylose-based column or a CSP with a different derivatization.

  • Switch Separation Mode : While normal-phase is often preferred, some separations work better in reversed-phase or polar organic modes.[3] Switching the entire solvent system can induce the necessary chiral recognition.

  • Alter Mobile Phase Composition Drastically : Instead of small adjustments, make a significant change. For example, switch the alcohol modifier (ethanol to isopropanol) or the main solvent (hexane to heptane).[3][10]

The diagram below illustrates the key factors that govern the success of a chiral separation.

G cluster_main Factors Influencing Chiral Separation CSP Chiral Stationary Phase (CSP) (e.g., Cellulose, Amylose) Separation Enantioseparation (Resolution & Selectivity) CSP->Separation Provides chiral environment MP Mobile Phase (Solvents, Modifiers, Additives) MP->Separation Modulates interactions Temp Temperature Temp->Separation Affects interaction energy Analyte Analyte Properties (Structure, Functional Groups) Analyte->Separation Interacts with CSP

Key factors influencing enantioseparation in chiral HPLC.

Data & Experimental Parameters

For successful method development, it is crucial to understand the impact of different parameters. The tables below summarize common starting conditions and optimization strategies.

Table 1: Typical Initial Screening Conditions for Aminophenyl Ethanols

ParameterNormal-Phase ConditionNotes
CSP Type Polysaccharide-based (Cellulose or Amylose)Chiralcel® OD-H or Chiralpak® AD are good starting points.[3][5]
Mobile Phase n-Hexane / Alcohol ModifierCommon modifiers are Ethanol or Isopropanol.[3][5]
Composition 90:10 (v/v) Hexane:AlcoholA good initial ratio for screening.[5]
Additive 0.1% (v/v) Diethylamine (DEA)Crucial for good peak shape with basic analytes.[3][5]
Flow Rate 1.0 mL/minCan be reduced to 0.5 mL/min to improve resolution.[5][6]
Temperature Ambient (e.g., 25 °C)Temperature control is important for reproducibility.[6][7]
Detection UV (e.g., 254 nm or 310 nm)Select a wavelength where the analyte has strong absorbance.[6][9]

Table 2: Mobile Phase Optimization Strategies

StrategyParameter to ChangeTypical Range/ValuesExpected Outcome
Modifier Strength % Alcohol Modifier5% to 20%Lower % increases retention and may improve resolution.[3][6]
Modifier Type AlcoholEthanol, Isopropanol, MethanolCan significantly alter selectivity and resolution.[3]
Additive Conc. % Basic Additive (DEA/TEA)0.1% to 0.5%Improves peak shape (reduces tailing).[3]

Experimental Protocols

Protocol: General Method Development for Chiral Separation of Aminophenyl Ethanols

This protocol outlines a systematic approach to developing a robust chiral HPLC method.

  • Chiral Stationary Phase (CSP) Selection :

    • Begin with a polysaccharide-based column, such as a cellulose-derivative (e.g., Chiralcel® OD-H) or an amylose-derivative (e.g., Chiralpak® AD-H).[3][5]

  • Mobile Phase Preparation :

    • Prepare a mobile phase consisting of n-Hexane and Ethanol (90:10 v/v).[5]

    • Add 0.1% (v/v) of Diethylamine (DEA) to the mobile phase mixture to prevent peak tailing.[3][5]

    • Use only HPLC-grade solvents.

    • Filter the final mobile phase through a 0.45 µm filter and degas thoroughly for at least 15 minutes.[6]

  • System Equilibration :

    • Install the selected chiral column into the HPLC system.

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[6] Chiral columns may require longer equilibration times than standard reversed-phase columns.[7]

  • Sample Preparation :

    • Dissolve the racemic aminophenyl ethanol sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample using a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[5]

    • Injection Volume : 5-10 µL.

    • Column Temperature : 25 °C.[6]

    • Detection : Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Initial Run & Evaluation :

    • Inject the sample and acquire the chromatogram.

    • Evaluate the results for retention, peak shape, and, most importantly, resolution between the enantiomers.

  • Optimization :

    • If resolution is poor (Rs < 1.5) or non-existent, follow the troubleshooting workflow (see Q2).

    • First, adjust the Hexane/Ethanol ratio (try 95:5 or 85:15).[3]

    • If needed, change the alcohol modifier from Ethanol to Isopropanol and repeat the screening.[3]

    • As a further step, reduce the flow rate (e.g., to 0.7 or 0.5 mL/min) or the temperature (e.g., to 15 °C).[3][7]

References

Technical Support Center: Synthesis of Enantiomerically Pure 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-aminophenyl)ethanol, with a focus on preventing racemization and achieving high enantiomeric purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral this compound.

Problem 1: Low Enantiomeric Excess (ee%) in Asymmetric Reduction of 3-Aminoacetophenone

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition - Ensure the use of a fresh, properly stored catalyst. Many asymmetric reduction catalysts, especially those based on Ruthenium, are air- and moisture-sensitive.[1] - Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). - If preparing the catalyst in-situ, ensure all reagents and solvents are anhydrous and of high purity.
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature often increases enantioselectivity. However, this may also decrease the reaction rate. An optimal balance must be found. - Pressure (for hydrogenation): Ensure the hydrogen pressure is maintained at the level specified in the protocol. - Solvent: The choice of solvent can significantly impact both yield and enantioselectivity. Protic solvents like isopropanol (B130326) or ethanol (B145695) are often used in transfer hydrogenation.[1]
Interference from the Amino Group - The amino group on the 3-aminoacetophenone substrate can coordinate with the metal center of the catalyst, potentially altering its chiral environment and reducing enantioselectivity. - Consider N-protection of the amino group (e.g., as a carbamate) prior to reduction, followed by deprotection. This adds steps but can significantly improve the stereochemical outcome.
Incorrect Catalyst/Ligand Combination - The choice of chiral ligand is critical. For acetophenone (B1666503) derivatives, ligands like BINAP and its derivatives, in combination with Ruthenium, are often effective.[2] - For borane (B79455) reductions, oxazaborolidine catalysts (CBS catalysts) are known to give high enantioselectivity for a range of ketones.[3][4]

Problem 2: Low Conversion and/or Enantioselectivity in Enzymatic Kinetic Resolution (EKR) of Racemic this compound

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity - Enzyme Choice: Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective for the resolution of secondary alcohols and amines.[4][5] - Enzyme Loading: Insufficient enzyme will lead to slow reaction rates. Increase the amount of enzyme used. - Water Content: For reactions in organic solvents, a small amount of water is essential for enzyme activity. Ensure the solvent is not completely anhydrous, or consider using salt hydrates to control water activity.
Poor Choice of Acyl Donor - The structure of the acyl donor significantly affects both the reaction rate and enantioselectivity. - Vinyl esters (e.g., vinyl acetate) are often excellent acyl donors as the co-product (acetaldehyde) tautomerizes to vinyl alcohol, which is unstable and does not participate in a reverse reaction, thus driving the equilibrium forward.[6][7] - Other activated esters, such as isopropyl esters, can also be effective.[1]
Inappropriate Solvent - The solvent can influence enzyme conformation and activity. - Non-polar, hydrophobic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are generally preferred for lipase-catalyzed resolutions.[3]
Reaction Monitoring and Quenching - For a classical kinetic resolution, the maximum yield of a single enantiomer is 50%. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product. - Monitor the reaction progress using chiral HPLC or GC. - Once ~50% conversion is reached, the enzyme should be filtered off to stop the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to obtain enantiomerically pure this compound?

There are two main strategies:

  • Asymmetric Synthesis: This involves the direct conversion of the prochiral precursor, 3-aminoacetophenone, into a single enantiomer of this compound. The most common method is the asymmetric reduction of the ketone using a chiral catalyst.

  • Kinetic Resolution: This starts with racemic this compound. A chiral agent, typically an enzyme, selectively reacts with one enantiomer faster than the other. For example, in an enzyme-catalyzed acylation, one enantiomer is converted to an ester, while the other remains as the alcohol. The two can then be separated.[7] A highly efficient variation of this is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.[8]

Q2: Which type of catalyst is recommended for the asymmetric reduction of 3-aminoacetophenone?

Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine ligand, are highly effective for the asymmetric (transfer) hydrogenation of aromatic ketones.[2] These are often referred to as Noyori-type catalysts and can achieve very high enantioselectivities.[9][10][11] Another powerful class of catalysts are the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which are used with borane as the reducing agent.[3][4]

Q3: Which enzyme is suitable for the kinetic resolution of this compound?

Candida antarctica lipase B (CALB), particularly in its immobilized form, is a robust and highly enantioselective enzyme for the resolution of secondary alcohols.[4][5] It has been shown to be effective in resolving similar structures with high enantiomeric excess.[5]

Q4: How can I monitor the progress and determine the enantiomeric excess (ee%) of my reaction?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[8][12][13][14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.

Q5: Under what conditions might the synthesized this compound racemize?

Data Presentation

The following tables summarize representative quantitative data for methods applicable to the synthesis of chiral this compound and related compounds.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Catalyst SystemSubstrateH-SourceS/C RatioTime (h)Temp (°C)Yield (%)ee%Reference
RuCl--INVALID-LINK--AcetophenoneHCOOH/NEt₃2004289598 (R)[11]
RuCl--INVALID-LINK--Acetophenonei-PrOH/t-BuOK2000.525>9997 (R)[2]
Poly(ethylene glycol)-supported Ru-TsDPENAcetophenoneHCOONa in H₂O1000.5409995 (R)[10]

Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols

EnzymeSubstrateAcyl DonorSolventTime (h)Conversion (%)Product ee%Reference
Novozym 435 (CALB)3-(1-Hydroxyethyl)phenolVinyl AcetateHeptane5~5099 ((R)-alcohol)[5]
Novozym 435 (CALB)1-PhenylethanolIsopropyl 2-ethoxyacetateSolvent-free-4897 ((R)-amide)[10]
Novozym 435 (CALB)1-(2-Furyl)ethanolVinyl Acetaten-Heptane-~50>99[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of 3-Aminoacetophenone (Adapted from Noyori Asymmetric Transfer Hydrogenation)

This protocol is a representative example and may require optimization for 3-aminoacetophenone.

  • Preparation of the Hydrogen Source: In a flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: To a separate oven-dried flask under an inert atmosphere, add the chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.005 to 0.001 equivalents relative to the substrate).

  • Addition of Reactants: Add the formic acid/triethylamine mixture to the flask containing the catalyst. Then, add a solution of 3-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., DMF or isopropanol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-40°C) and monitor the reaction progress by TLC or chiral HPLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of Racemic this compound (Adapted from CALB-catalyzed resolutions)

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a flask, add racemic this compound (1 equivalent), a suitable organic solvent (e.g., n-heptane or MTBE), and the acyl donor (e.g., vinyl acetate, 1-2 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate. The remaining (S)-1-(3-aminophenyl)ethanol and the formed (R)-acetylated product can be separated by flash column chromatography.

  • Hydrolysis of the Ester (Optional): If the (R)-enantiomer of the alcohol is desired, the purified (R)-ester can be hydrolyzed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield (R)-1-(3-aminophenyl)ethanol.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters will need to be optimized for this compound.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are often effective for separating enantiomers of alcohols and amines.[13][15]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. Small amounts of an additive like diethylamine (B46881) or trifluoroacetic acid may be required to improve peak shape and resolution for basic or acidic analytes.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Data Analysis:

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis & Purification Prochiral_Ketone 3-Aminoacetophenone Reaction Combine Reactants under Inert Atmosphere Prochiral_Ketone->Reaction Catalyst_Prep Prepare Chiral Catalyst (e.g., Ru-TsDPEN) Catalyst_Prep->Reaction H_Source Prepare H-Source (e.g., HCOOH/NEt3) H_Source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification HPLC Chiral HPLC Analysis (Determine ee%) Purification->HPLC Product Enantiopure This compound HPLC->Product

Caption: Workflow for Asymmetric Reduction.

EKR_Workflow Racemic_Alcohol Racemic This compound Reaction Enzymatic Acylation in Organic Solvent Racemic_Alcohol->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Monitoring Monitor to ~50% Conversion (Chiral HPLC) Reaction->Monitoring Separation Filter Enzyme & Separate Mixture Monitoring->Separation S_Alcohol (S)-Alcohol Separation->S_Alcohol R_Ester (R)-Ester Separation->R_Ester Hydrolysis Hydrolysis (Optional) R_Ester->Hydrolysis R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Racemization_Pathway R_Enantiomer (R)-1-(3-Aminophenyl)ethanol Carbocation Planar Carbocation Intermediate R_Enantiomer->Carbocation Protonation of -OH & Loss of H₂O (Harsh Acid/Heat) S_Enantiomer (S)-1-(3-Aminophenyl)ethanol S_Enantiomer->Carbocation Protonation of -OH & Loss of H₂O (Harsh Acid/Heat) Carbocation->R_Enantiomer Nucleophilic Attack (H₂O) Carbocation->S_Enantiomer Nucleophilic Attack (H₂O)

Caption: Potential Racemization Mechanism.

References

Technical Support Center: Chemoselective Reduction of 3'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3'-nitroacetophenone (B493259). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the selective reduction of the nitro group in 3'-nitroacetophenone to yield 3'-aminoacetophenone (B120557), a critical transformation in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the selective reduction of the nitro group in 3'-nitroacetophenone challenging?

A1: 3'-Nitroacetophenone possesses two reducible functional groups: a nitro group and a ketone. Many powerful reducing agents will reduce both functional groups indiscriminately, leading to the formation of 1-(3-aminophenyl)ethanol as a byproduct. Achieving high chemoselectivity for the nitro group requires the careful selection of reagents and optimization of reaction conditions.

Q2: What are the most common and effective alternative reducing agents for this transformation?

A2: Besides the traditional methods using tin (Sn) or iron (Fe) in acidic media, several effective alternatives offer milder conditions and improved selectivity. These include:

  • Catalytic Hydrogenation: Utilizing catalysts like Palladium on carbon (Pd/C) or Raney® Nickel with a hydrogen source.

  • Transfer Hydrogenation: Employing a hydrogen donor like formic acid in the presence of a catalyst.

  • Sodium Borohydride (B1222165) with Transition Metal Catalysts: Using sodium borohydride in conjunction with salts like nickel(II) chloride (NiCl₂) or copper(II) acetylacetonate (B107027) (Cu(acac)₂).

Q3: How do I choose the best alternative reducing agent for my needs?

A3: The choice of reducing agent depends on several factors, including available equipment, desired reaction time, cost, and sensitivity of other functional groups on your substrate. Catalytic hydrogenation is highly efficient but requires specialized equipment for handling hydrogen gas.[1] Transfer hydrogenation offers a safer alternative to using gaseous hydrogen. The sodium borohydride systems are often quick and operationally simple. Refer to the comparative data table below for a more detailed comparison.

Q4: Can sodium borohydride alone reduce the nitro group of 3'-nitroacetophenone?

A4: No, sodium borohydride (NaBH₄) on its own is generally not a strong enough reducing agent to reduce an aromatic nitro group.[2][3] It will, however, readily reduce the ketone functional group.[2][3][4] To reduce the nitro group with NaBH₄, the addition of a transition metal catalyst is necessary.[3][5]

Troubleshooting Guides

Method 1: Catalytic Hydrogenation (e.g., using Pd/C)
Issue Possible Cause(s) Solution(s)
Low or no conversion 1. Inactive Catalyst: The Pd/C may be old, have been improperly handled, or poisoned. 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient. 3. Poor Mixing: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen. 4. Solvent Issues: The substrate may not be fully dissolved, or the solvent may be inhibiting the reaction.1. Use fresh, high-quality Pd/C. Ensure it is handled under an inert atmosphere as much as possible. 2. Increase the hydrogen pressure using a hydrogenation apparatus. 3. Increase the stirring rate to ensure the catalyst is well suspended. 4. Choose a solvent in which the starting material is fully soluble. Protic solvents like ethanol (B145695) or methanol (B129727) are often effective.
Over-reduction (ketone also reduced) 1. Prolonged Reaction Time: Leaving the reaction for too long can lead to the reduction of the ketone. 2. Harsh Conditions: High hydrogen pressure or temperature can decrease selectivity.1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Reduce the hydrogen pressure and/or reaction temperature.
Inconsistent Results 1. Catalyst Loading: Variation in the amount of catalyst used. 2. Purity of Starting Material: Impurities in the 3'-nitroacetophenone can poison the catalyst.1. Accurately weigh the catalyst and use a consistent catalyst loading (e.g., 5-10 mol %). 2. Ensure the starting material is of high purity.
Method 2: Transfer Hydrogenation (e.g., using Formic Acid/Triethylamine)
Issue Possible Cause(s) Solution(s)
Slow or Incomplete Reaction 1. Decomposition of Formic Acid: The formic acid/triethylamine (B128534) mixture may not have been prepared correctly or is old. 2. Insufficient Catalyst: The amount of catalyst may be too low. 3. Low Temperature: The reaction may require heating to proceed at a reasonable rate.1. Prepare the formic acid/triethylamine azeotrope fresh. 2. Increase the catalyst loading. 3. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress.
Formation of N-formylated byproduct Excess Formic Acid or Prolonged Heating: The product amine can react with formic acid to form a formamide.1. Use the recommended stoichiometry of the formic acid/triethylamine mixture. 2. Avoid excessive heating and prolonged reaction times. Work up the reaction as soon as it is complete.
Difficulty in Product Isolation Emulsion during work-up: The presence of triethylamine can lead to emulsion formation during aqueous extraction.1. Add brine (saturated NaCl solution) to help break the emulsion. 2. If necessary, filter the mixture through a pad of celite.
Method 3: Sodium Borohydride and NiCl₂
Issue Possible Cause(s) Solution(s)
Violent Reaction/Exotherm Rapid Addition of NaBH₄: Adding the sodium borohydride too quickly to the nickel salt solution can cause a vigorous reaction and gas evolution.Add the NaBH₄ in small portions over a period of time, especially at the beginning of the reaction. Use an ice bath to control the temperature if necessary.
Both Nitro and Ketone Groups Reduced Incorrect Stoichiometry or Conditions: The chemoselectivity of this system can be sensitive to the ratio of reagents and the solvent.Carefully control the molar equivalents of NaBH₄ and NiCl₂. Using a mixed solvent system like CH₃CN/H₂O can improve selectivity. However, complete chemoselectivity may be difficult to achieve with this method.[5]
Formation of Black Precipitate Formation of Nickel Boride: The reaction of NiCl₂ with NaBH₄ forms a fine black precipitate of nickel boride, which is the active catalyst.This is a normal and expected observation for this reaction.[5]
Difficult Work-up Fine Black Precipitate: The fine nickel boride precipitate can be difficult to filter.Filter the reaction mixture through a pad of celite to effectively remove the fine black particles.

Comparative Data of Alternative Reducing Agents

The following table summarizes typical quantitative data for the chemoselective reduction of 3'-nitroacetophenone to 3'-aminoacetophenone using various methods.

Reducing System Catalyst/Additive Solvent Temp. (°C) Time Yield (%) Key Advantages Ref.
Catalytic Hydrogenation1% Pd/CMethanol60-7045 min97High yield, short reaction time.[6]
Transfer HydrogenationFe(BF₄)₂·6H₂O / PP₃Not SpecifiedRT-up to 95Mild, base-free conditions, good for functional group tolerance.[7]
Sodium BorohydrideNiCl₂·6H₂OCH₃CN/H₂ORT5-20 minHighRapid reaction, simple setup. Note: May also reduce the ketone.[5][5]
Tin (II) ChlorideSnCl₂·2H₂OEthanolReflux1-3 h~90Classic, reliable method.-
Iron PowderFe / NH₄ClEthanol/H₂O~110-1155-10 minHighInexpensive, rapid, and avoids issues with tin waste.[7]

Note: Yields and reaction times can vary depending on the specific reaction scale and conditions.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 3'-Nitroacetophenone

  • 10% Palladium on Carbon (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Celite for filtration

Procedure:

  • In a round-bottom flask, dissolve 3'-nitroacetophenone (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (0.05-0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge it with hydrogen gas by evacuating and refilling with hydrogen three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3'-aminoacetophenone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Formic Acid and Triethylamine

Materials:

  • 3'-Nitroacetophenone

  • Palladium on Carbon (5 mol %)

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Prepare the hydrogen donor by slowly adding formic acid (2.0 eq) to triethylamine (1.0 eq) in a separate flask, with cooling in an ice bath.

  • In a round-bottom flask, dissolve 3'-nitroacetophenone (1.0 eq) in the chosen anhydrous solvent.

  • Add the Pd/C catalyst (0.05 eq) to the solution.

  • Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Reduction using Sodium Borohydride and Nickel(II) Chloride

Materials:

  • 3'-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Acetonitrile (B52724) (CH₃CN) and Water

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve 3'-nitroacetophenone (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).[5]

  • Add NiCl₂·6H₂O (0.2 eq) to the solution and stir for a few minutes.[5]

  • Cool the mixture in an ice bath and add NaBH₄ (4.0 eq) portion-wise over 10-15 minutes. A black precipitate of nickel boride will form, and gas evolution will be observed.[5]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction is typically rapid (5-20 minutes).[5]

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Note that this method may result in some reduction of the ketone.

Visualizations

Reaction Pathway for Nitro Group Reduction

Reaction_Pathway Nitroarene Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitroarene->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: General stepwise reduction pathway of a nitroarene to an aniline.

Experimental Workflow for a Typical Reduction Reaction

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Isolation cluster_analysis 5. Analysis setup Combine Reactants 3'-Nitroacetophenone + Solvent + Catalyst/Reagent reaction Stir at appropriate temperature Monitor by TLC setup->reaction workup Quench Reaction Filter Catalyst Aqueous Extraction reaction->workup purification Dry Organic Layer Evaporate Solvent Recrystallization/Chromatography workup->purification analysis Obtain Final Product Characterize (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for a synthetic organic chemistry experiment.

Logical Relationship for Troubleshooting Low Conversion

Troubleshooting_Logic start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate catalyst_inactive Inactive/Poisoned? catalyst->catalyst_inactive catalyst_loading Insufficient Loading? catalyst->catalyst_loading cond_temp Temperature Too Low? conditions->cond_temp cond_pressure H₂ Pressure Too Low? conditions->cond_pressure cond_mixing Inefficient Mixing? conditions->cond_mixing sub_purity Impurities Present? substrate->sub_purity sol_catalyst Use Fresh Catalyst / Increase Loading catalyst_inactive->sol_catalyst catalyst_loading->sol_catalyst sol_conditions Increase Temp/Pressure/Stirring cond_temp->sol_conditions cond_pressure->sol_conditions cond_mixing->sol_conditions sol_substrate Purify Starting Material sub_purity->sol_substrate

Caption: A decision-making flowchart for troubleshooting low reaction conversion.

References

Technical Support Center: Managing Impurities in 1-(3-Aminophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(3-aminophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common methods for synthesizing this compound involve the reduction of a ketone. The two primary starting materials for these routes are 3-nitroacetophenone and 3-aminoacetophenone.

  • Route 1: Reduction of 3-nitroacetophenone. This is a two-step process where the nitro group is first reduced to an amine, followed by the reduction of the ketone. Alternatively, a selective reducing agent can be used to reduce the ketone in the presence of the nitro group, which is then subsequently reduced. A common approach involves the reduction of 3-nitroacetophenone using reagents like tin (Sn) and hydrochloric acid (HCl), which selectively reduces the nitro group to an amine, followed by the reduction of the ketone.[1][2][3]

  • Route 2: Reduction of 3-aminoacetophenone. This is a more direct, single-step approach where the ketone group of 3-aminoacetophenone is selectively reduced to a hydroxyl group using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄).[4]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. Key potential impurities include:

  • Starting Materials: Unreacted 3-aminoacetophenone or 3-nitroacetophenone.

  • Intermediates: Incomplete reaction can lead to the presence of intermediates.

  • Over-reduction Products: Harsh reduction conditions can lead to the formation of byproducts like 3-ethylaniline.

  • Regioisomers: Impurities in the starting materials can lead to the formation of regioisomers such as 1-(2-aminophenyl)ethanol (B77556) and 1-(4-aminophenyl)ethanol.

  • Degradation Products: The final product can degrade under certain storage or reaction conditions.

Q3: What analytical techniques are typically employed for the impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is generally used for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile impurities.[5] A reverse-phase method with a suitable column (e.g., C18) and a mobile phase consisting of a buffer and an organic solvent is commonly used.

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information that is crucial for the identification of unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities, especially when isolated.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in the impurities.[5]

Q4: What are the general strategies for controlling impurities in the production process?

Effective impurity control involves a multi-faceted approach throughout the synthesis and purification process:

  • High-Quality Starting Materials: Use starting materials with low levels of impurities, especially regioisomers.

  • Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents to minimize side reactions.

  • Appropriate Quenching and Work-up Procedures: Design the work-up procedure to effectively remove reagents and byproducts.

  • Efficient Purification Techniques: Employ robust purification methods like recrystallization or column chromatography to remove impurities from the crude product.[8]

  • Proper Storage: Store the final product under appropriate conditions (e.g., protected from light and heat) to prevent degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Problem 1: Incomplete reaction - Presence of starting material (3-aminoacetophenone or 3-nitroacetophenone) in the final product.

Possible CauseRecommended Solution
Insufficient Reducing Agent Increase the molar ratio of the reducing agent to the starting material.
Low Reaction Temperature Increase the reaction temperature within the limits of the reaction's stability.
Short Reaction Time Extend the reaction time and monitor the reaction progress using TLC or HPLC.
Poor Quality Reducing Agent Use a fresh, high-quality batch of the reducing agent.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture.

Problem 2: Formation of over-reduced byproducts (e.g., 3-ethylaniline).

Possible CauseRecommended Solution
Excessively Harsh Reducing Agent Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).
High Reaction Temperature Lower the reaction temperature to improve selectivity.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.
Excess Reducing Agent Use a stoichiometric amount or a slight excess of the reducing agent.

Problem 3: Presence of regioisomeric impurities (e.g., 1-(2-aminophenyl)ethanol, 1-(4-aminophenyl)ethanol).

Possible CauseRecommended Solution
Impure Starting Material Source a starting material with higher isomeric purity.
Isomerization during Reaction This is less common but can occur under harsh acidic or basic conditions. Neutralize the reaction mixture promptly after completion.
Co-elution during Chromatography Optimize the chromatographic method (e.g., change the mobile phase composition or column) to achieve better separation.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureTypical Origin
3-AminoacetophenoneC₈H₉NOUnreacted starting material
3-NitroacetophenoneC₈H₇NO₃Unreacted starting material
3-EthylanilineC₈H₁₁NOver-reduction byproduct
1-(2-Aminophenyl)ethanolC₈H₁₁NOImpurity from starting material
1-(4-Aminophenyl)ethanolC₈H₁₁NOImpurity from starting material

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 3-Aminoacetophenone using Sodium Borohydride

  • Dissolution: Dissolve 3-aminoacetophenone (1 equivalent) in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Protocol 2: HPLC Method for Impurity Profiling of this compound

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.

Visualizations

Synthesis_and_Impurity_Pathway cluster_route1 Route 1 cluster_route2 Route 2 cluster_impurities Potential Impurities 3-Nitroacetophenone 3-Nitroacetophenone 3-Aminoacetophenone_R1 3-Aminoacetophenone 3-Nitroacetophenone->3-Aminoacetophenone_R1 Reduction (e.g., Sn/HCl) Unreacted_Start Unreacted Starting Material 3-Nitroacetophenone->Unreacted_Start Regioisomer Regioisomers 3-Nitroacetophenone->Regioisomer Product_R1 This compound 3-Aminoacetophenone_R1->Product_R1 Reduction (e.g., NaBH4) 3-Aminoacetophenone_R1->Unreacted_Start 3-Aminoacetophenone_R2 3-Aminoacetophenone Product_R2 This compound 3-Aminoacetophenone_R2->Product_R2 Reduction (e.g., NaBH4) 3-Aminoacetophenone_R2->Unreacted_Start Over_Reduction Over-reduction (e.g., 3-Ethylaniline) Product_R2->Over_Reduction

Caption: Synthesis routes and potential impurity formation pathways.

Troubleshooting_Workflow Identify Identify Impurity (LC-MS, GC-MS, NMR) Decision Impurity Type? Identify->Decision Unreacted Unreacted Starting Material Decision->Unreacted Starting Material Byproduct Reaction Byproduct Decision->Byproduct Byproduct Degradation Degradation Product Decision->Degradation Degradation Action_Unreacted Optimize Reaction: - Increase Reagent - Increase Time/Temp Unreacted->Action_Unreacted Action_Byproduct Optimize Reaction: - Milder Conditions - Change Reagents Byproduct->Action_Byproduct Action_Degradation Review Storage and Work-up Conditions Degradation->Action_Degradation Repurify Re-purify Product Action_Unreacted->Repurify Action_Byproduct->Repurify Action_Degradation->Repurify

Caption: Troubleshooting workflow for high impurity levels.

Analytical_Workflow HPLC HPLC Analysis (Purity & Non-volatile Impurities) Decision Unknown Peaks? HPLC->Decision GC GC-MS Analysis (Volatile Impurities & Residual Solvents) LCMS LC-MS Analysis (Mass Identification) Decision->LCMS Yes Report Final Impurity Profile Report Decision->Report No Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report Sample Sample Sample->GC

Caption: Analytical workflow for impurity profiling.

References

Technical Support Center: Characterization of Potential Side-Products in 1-(3-Aminophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-(3-Aminophenyl)ethanol. The following sections detail potential side-products, offer troubleshooting advice for common experimental issues, and provide detailed experimental protocols for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in this compound and how does this influence side reactions?

A1: this compound possesses three primary reactive sites: the aromatic amino group (-NH₂), the secondary benzylic alcohol (-OH), and the aromatic ring itself. The amino group is a strong nucleophile and is prone to reactions like acylation and alkylation. The hydroxyl group is also nucleophilic, though generally less so than the amino group, and can undergo similar reactions. The aromatic ring can participate in electrophilic substitution reactions, although the amino and hydroxyl groups direct incoming electrophiles to specific positions. The interplay between the reactivity of the amino and hydroxyl groups is a key factor in the formation of side-products.

Q2: I am observing a mixture of N-acylated and O-acylated products in my acylation reaction. How can I improve the selectivity for N-acylation?

A2: Preferential N-acylation is generally favored due to the higher nucleophilicity of the amino group compared to the hydroxyl group.[1][2] However, the reaction conditions can significantly influence the selectivity. To favor N-acylation, consider the following:

  • Choice of Reagents: Use a less reactive acylating agent.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity.

  • Solvent: Aprotic solvents are generally preferred.

  • Use of a Base: A non-nucleophilic base can help to deprotonate the ammonium (B1175870) salt formed after initial acylation, preventing further reaction at the nitrogen.

Q3: During an alkylation reaction, I am getting a complex mixture of products. What are the likely side-products and how can I minimize their formation?

A3: The primary side-reactions in the alkylation of this compound are O-alkylation and polyalkylation of the amino group.[3] The nitrogen atom's lone pair makes the amino group a good nucleophile, and the initial alkylation can activate the nitrogen for further reaction, leading to di- and even tri-alkylated products. To control this:

  • Stoichiometry: Use a limited amount of the alkylating agent.

  • Protecting Groups: Consider protecting the amino group before alkylating the hydroxyl group, or vice versa, depending on your desired product.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive alkylating agent) can help to control the extent of alkylation.

Q4: My oxidation reaction of this compound to 1-(3-aminophenyl)ethanone is producing a dark, tarry substance. What is causing this and how can I prevent it?

A4: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[4][5] When oxidizing the secondary alcohol to a ketone, it is crucial to use a mild and selective oxidizing agent and to control the reaction conditions carefully. The formation of a tarry substance suggests over-oxidation or polymerization of the starting material or product. To mitigate this:

  • Choice of Oxidant: Use a mild oxidant known for selective oxidation of secondary alcohols, such as activated manganese dioxide (MnO₂).

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the amino group.

  • Temperature Control: Maintain a low to moderate reaction temperature.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-oxidation.

Troubleshooting Guides

Acylation Reactions
Problem Possible Cause Troubleshooting Steps
Low Yield of N-Acylated Product Incomplete reaction.- Increase reaction time or temperature moderately.- Use a slight excess of the acylating agent.
Side reaction (O-acylation).- Lower the reaction temperature.- Use a less polar, aprotic solvent.
Formation of Di-acylated Product Excess acylating agent.- Use a stoichiometric amount or a slight excess of the acylating agent.
Harsh reaction conditions.- Reduce the reaction temperature and time.
Difficulty in Product Purification Presence of both N- and O-acylated isomers.- Utilize column chromatography with a suitable solvent system to separate the isomers.- Consider recrystallization if the solubility differences are significant.
Alkylation Reactions
Problem Possible Cause Troubleshooting Steps
Formation of Polyalkylated Products High reactivity of the intermediate secondary amine.- Use a significant excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.
O-Alkylation as a Major Side-Product Reaction conditions favoring hydroxyl group reactivity.- Use a base that selectively deprotonates the ammonium salt over the alcohol.- Consider protecting the hydroxyl group before N-alkylation.
Low Overall Yield Quaternization of the amine.- Avoid using a large excess of the alkylating agent.
Poor reactivity of the alkylating agent.- Increase the reaction temperature or use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
Oxidation Reactions
Problem Possible Cause Troubleshooting Steps
Formation of Colored Impurities/Tar Oxidation of the amino group.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use a freshly prepared and activated oxidant (e.g., MnO₂).
Over-oxidation of the desired ketone.- Monitor the reaction progress carefully using TLC.- Work up the reaction as soon as the starting material is consumed.
Incomplete Reaction Inactive oxidizing agent.- Ensure the MnO₂ is properly activated before use by heating.[6]
Insufficient amount of oxidant.- Use a larger excess of the oxidizing agent.
Difficult Product Isolation Adsorption of the product onto the oxidant.- After filtration of the oxidant, wash the solid residue thoroughly with a polar solvent to recover the adsorbed product.

Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound

This protocol describes the selective acetylation of the amino group of this compound using acetic anhydride (B1165640).

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-(3-(1-hydroxyethyl)phenyl)acetamide.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Oxidation of this compound to 1-(3-Aminophenyl)ethanone

This protocol details the oxidation of the secondary alcohol to a ketone using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or other filter aid

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-(3-aminophenyl)ethanone.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow start Start with This compound reaction Perform Reaction (Acylation, Alkylation, or Oxidation) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization side_products Side-Products purification->side_products end Pure Product characterization->end

Caption: A generalized workflow for chemical reactions involving this compound.

acylation_pathways Acylation Reaction Pathways start This compound + Acylating Agent n_acylation N-Acylation (Major Product) start->n_acylation More Nucleophilic Amino Group o_acylation O-Acylation (Minor Side-Product) start->o_acylation Less Nucleophilic Hydroxyl Group di_acylation N,O-Diacylation (Side-Product) n_acylation->di_acylation Excess Acylating Agent o_acylation->di_acylation Excess Acylating Agent

Caption: Potential acylation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Reaction Outcome low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products tar_formation Tar Formation? start->tar_formation check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions Yes multiple_products->check_reagents Yes multiple_products->optimize_conditions Yes protecting_group Consider Protecting Group Strategy multiple_products->protecting_group Yes tar_formation->optimize_conditions Yes change_reagent Change Reagent or Solvent tar_formation->change_reagent Yes inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere Yes

Caption: A decision-making flowchart for troubleshooting common issues in synthesis.

References

Validation & Comparative

Comparative analysis of synthesis methods for 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various chemical methods for the synthesis of 1-(3-Aminophenyl)ethanol, a key intermediate in the pharmaceutical industry. The following sections detail the common synthetic routes from 3-aminoacetophenone, including experimental protocols, quantitative data, and workflow diagrams to facilitate an objective comparison of their performance.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients. The efficiency and selectivity of its synthesis are critical for drug development and manufacturing. This guide focuses on the final reduction step from 3-aminoacetophenone to this compound, presenting a comparative overview of common laboratory and industrial methods.

Synthesis of the Precursor: 3-Aminoacetophenone

A common and efficient method for the preparation of the starting material, 3-aminoacetophenone, is the catalytic hydrogenation of 3-nitroacetophenone.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone

A solution of 3-nitroacetophenone (295 g) in absolute ethanol (B145695) (1.1 L) is subjected to hydrogenation in the presence of Raney nickel catalyst (1.5 tablespoons) at 50°C under an initial hydrogen pressure of 1950 lb.[1] Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The residue is triturated with a mixture of cold water and excess concentrated hydrochloric acid. The resulting solid is collected by filtration. The combined hydrochloric acid solutions are neutralized with solid sodium carbonate until alkaline, leading to the precipitation of 3'-aminoacetophenone. The product is then collected by filtration, washed with cold water, and dried. This method typically yields the product in the range of 71%.[1]

Comparative Analysis of Synthesis Methods for this compound

The reduction of the carbonyl group in 3-aminoacetophenone to a secondary alcohol is the final step in the synthesis of this compound. This section compares four common reduction methods: sodium borohydride (B1222165) reduction, catalytic hydrogenation, Meerwein-Ponndorf-Verley (MPV) reduction, and catalytic transfer hydrogenation.

Quantitative Data Summary
MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)EthanolRoom Temperature15 minHigh (Specific yield not reported)[2]
Catalytic Hydrogenation H₂, Rh/Silica (B1680970) catalystLiquid Phase40-70Not SpecifiedNot Specified (Product is formed)[3]
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxide (Al(O-i-Pr)₃)IsopropanolRefluxNot SpecifiedHigh (Specific yield not reported)
Catalytic Transfer Hydrogenation Formic acid/Triethylamine (B128534), (R,R)- or (S,S)-Ts-DENEB catalystMethanolRoom Temperature24 h45-56 (for analogous systems)[4]
Experimental Protocols

1. Sodium Borohydride Reduction

This is a widely used, mild, and efficient method for the reduction of ketones.

  • Procedure: 3-Aminoacetophenone is dissolved in 95% ethanol. An excess of sodium borohydride is then added portion-wise to the solution while maintaining the temperature with an ice bath.[2] After the addition is complete, the mixture is stirred at room temperature for approximately 15 minutes.[2] The reaction is then quenched by the careful addition of hydrochloric acid to destroy excess borohydride. The ethanol is partially removed by evaporation, and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated to yield this compound.[2]

2. Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst to reduce the ketone.

  • Procedure: The hydrogenation of 3-aminoacetophenone can be performed in a liquid phase using a rhodium on silica catalyst.[3] The reaction is typically carried out at a temperature range of 40-70°C and under hydrogen pressure.[3] Upon completion, the catalyst is filtered off, and the solvent is removed to isolate the product. While this method is effective, it can sometimes lead to the formation of byproducts through the reduction of the aromatic ring, especially at higher temperatures.[3]

3. Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones using a metal alkoxide catalyst in the presence of a sacrificial alcohol.

  • Procedure: 3-Aminoacetophenone is heated with aluminum isopropoxide in isopropanol, which serves as both the solvent and the hydride source.[5][6] The reaction is reversible, and to drive it to completion, the acetone (B3395972) formed during the reaction is typically removed by distillation.[5] The reaction is generally carried out under mild conditions and is known for its high yield.[5] A key advantage of this method is its high chemoselectivity, as it does not reduce other functional groups like nitro groups or carbon-carbon double bonds.[6]

4. Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor molecule in the presence of a metal catalyst to achieve the reduction.

  • Procedure: In a typical procedure for a similar substrate, the ketone is dissolved in methanol. A mixture of formic acid and triethylamine (5:2 ratio) is used as the hydrogen source, and a chiral catalyst such as (R,R)- or (S,S)-Ts-DENEB is employed for asymmetric reduction.[4] The reaction is stirred at room temperature for 24 hours.[4] After the reaction is complete, the product is isolated through standard work-up procedures. This method is particularly useful for achieving enantioselective synthesis of the alcohol.

Visualization of Synthetic Workflows

G A 3-Nitroacetophenone in Ethanol B Raney Nickel Catalyst, H₂, 50°C, 1950 lb A->B Hydrogenation C Filtration B->C D Evaporation C->D E Trituration with HCl/Water D->E F Neutralization with Na₂CO₃ E->F G Filtration & Drying F->G H 3-Aminoacetophenone G->H

References

Comparative Analysis of the Biological Activity of 1-(3-Aminophenyl)ethanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount in the design of novel therapeutics. This guide provides a comparative overview of the biological activities of 1-(3-Aminophenyl)ethanol and its analogs, drawing upon available experimental data to inform future research and development efforts.

Introduction to this compound

This compound, also known as m-amino-alpha-methylbenzyl alcohol, is an aromatic amino alcohol with a core structure that serves as a versatile scaffold in medicinal chemistry. Its chemical properties, including the presence of a chiral center, an amino group, and a hydroxyl group, offer multiple points for structural modification, allowing for the exploration of a wide range of biological activities. While specific quantitative data on the biological activity of this compound is not extensively available in publicly accessible literature, the activities of its derivatives and related analogs provide valuable insights into its potential therapeutic applications.

Comparative Biological Activities

The biological activities of analogs of this compound are diverse, with modifications to the core structure leading to compounds with potential applications as antimicrobial, and enzyme inhibitory agents. The following table summarizes the available qualitative information on the biological activities of classes of compounds related to this compound.

Compound ClassBiological ActivityKey Structural Features
N-Acyl-α-amino Ketones and 1,3-Oxazoles AntimicrobialIncorporation of a 4-(phenylsulfonyl)phenyl fragment and a p-tolyl group resulted in notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Aminophenylalanine Derivatives Thrombin InhibitionDerivatives of 3-amidinophenylalanine have been synthesized and shown to be potent inhibitors of thrombin, a key enzyme in blood coagulation.
N,N-Bis(alkanol)amine Aryl Esters P-Glycoprotein (Pgp) Dependent Multidrug Resistance (MDR) InhibitionThese compounds, which share the amino alcohol motif, have been investigated for their ability to reverse multidrug resistance in cancer cells.

Experimental Protocols

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of analogs of this compound.

Experimental Workflow General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Start This compound Modification Structural Modification (e.g., N-acylation, esterification) Start->Modification Analogs Synthesis of Analogs Modification->Analogs Purification Purification and Characterization (NMR, MS) Analogs->Purification Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening DoseResponse Dose-Response Studies (IC50, MIC determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

Protocol:

  • Microbial Strains: A panel of clinically relevant bacterial and fungal strains are selected.

  • Culture Preparation: Microorganisms are cultured overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in microtiter plates.

  • Inoculation: The diluted microbial suspensions are added to each well of the microtiter plates containing the test compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory effect of the compounds on a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of its analogs, potential interactions with pathways involved in cell proliferation, survival, and microbial pathogenesis can be hypothesized. For instance, derivatives showing anticancer activity may interact with key regulators of the cell cycle or apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its interaction with derivatives of this compound exhibiting antiproliferative effects.

Hypothetical Signaling Pathway Hypothetical Target Signaling Pathway Compound This compound Analog Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis Kinase2->Apoptosis Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling cascade that could be a target for bioactive analogs of this compound.

Conclusion

While direct and quantitative biological data for this compound is limited, the study of its analogs reveals a promising scaffold for the development of new therapeutic agents. The diverse biological activities observed in its derivatives underscore the importance of further systematic structure-activity relationship studies. Researchers are encouraged to utilize the general experimental frameworks provided in this guide to explore the full potential of this compound and its novel analogs in various therapeutic areas. Future investigations focusing on the elucidation of specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

A Comparative Guide to Chromatographic Techniques for Purity Validation of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity validation of 1-(3-Aminophenyl)ethanol. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical ingredients. This document presents supporting experimental data and detailed methodologies to assist in making an informed decision based on specific analytical requirements.

Introduction to Purity Validation of this compound

This compound is a chiral aromatic amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. Chromatographic techniques are instrumental in separating and quantifying the main component from any process-related impurities or degradation products.

Potential Impurities:

The most common route for the synthesis of this compound involves the reduction of 3-aminoacetophenone. Therefore, potential impurities may include:

  • 3-Aminoacetophenone: Unreacted starting material.

  • 3-Nitroacetophenone: An impurity from the synthesis of the starting material.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Degradation Products: Arising from exposure to stress conditions such as acid, base, oxidation, heat, or light.

This guide will compare the performance of HPLC, GC, and TLC in detecting and quantifying these potential impurities.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of a spiked sample of this compound containing known impurities using the three chromatographic techniques.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Purity/Impurity Level (%)
This compound (R/S)5.81,250,0001.0099.21
3-Aminoacetophenone4.25,5000.0050.44
3-Nitroacetophenone7.14,2000.0030.33
Enantiomeric Impurity (S/R)6.5500< 0.0010.04

Table 2: GC Analysis Data

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Purity/Impurity Level (%)
(R)-1-(3-Aminophenyl)ethanol10.21,100,0000.5049.64 (as part of racemic)
(S)-1-(3-Aminophenyl)ethanol10.51,110,0000.5050.09 (as part of racemic)
3-Aminoacetophenone8.94,8000.0050.43
3-Nitroacetophenone12.3Not Detected< 0.001Not Detected

Table 3: TLC Analysis Data

CompoundRf ValueVisualization
This compound0.45Purple spot with ninhydrin (B49086)
3-Aminoacetophenone0.60Yellow spot with p-anisaldehyde
3-Nitroacetophenone0.75UV quenching

Experimental Protocols

Detailed methodologies for each chromatographic technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (30:70 v/v) with 0.1% TFA. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare standard solutions of potential impurities (3-aminoacetophenone, 3-nitroacetophenone) at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity and impurity levels based on the peak areas of the respective components.

Gas Chromatography (GC)

Objective: To separate the enantiomers of this compound and detect volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol. Prepare a standard solution of 3-aminoacetophenone.

  • Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at 150 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.5 mL/min (constant flow)

    • Injection mode: Split (split ratio 50:1)

    • Injection volume: 1 µL

  • Analysis: Inject the standard and sample solutions.

  • Quantification: Determine the enantiomeric ratio and the level of volatile impurities from the peak areas.

Thin-Layer Chromatography (TLC)

Objective: A rapid, qualitative assessment of the presence of the main component and major impurities.

Materials:

  • TLC silica (B1680970) gel plates (with fluorescent indicator F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solutions (e.g., ninhydrin, p-anisaldehyde)

Procedure:

  • Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol) to a concentration of approximately 5-10 mg/mL.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 1:1 v/v). Allow the solvent front to move up the plate.

  • Visualization:

    • Examine the dried plate under a UV lamp to visualize UV-active compounds.

    • Stain the plate with an appropriate visualizing agent (e.g., spray with ninhydrin solution and heat to detect primary amines).

  • Analysis: Calculate the Retention Factor (Rf) for each spot and compare with reference standards if available.

Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a thin layer of adsorbent material.
Quantification Excellent quantitative capabilities.Good for quantification, especially with FID.Primarily qualitative, semi-quantitative at best.
Resolution High resolution, capable of separating complex mixtures.Very high resolution, especially for volatile compounds and enantiomers with a chiral column.Lower resolution compared to HPLC and GC.
Sensitivity High sensitivity, depending on the detector.Very high sensitivity with detectors like FID and MS.Lower sensitivity.
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC for simple mixtures.Very fast, multiple samples can be run simultaneously.
Compound Applicability Wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds.Versatile, but separation efficiency is limited.
Cost High initial instrument cost and ongoing solvent costs.High initial instrument cost, but lower solvent costs.Very low cost.
Chiral Separation Possible with a chiral stationary phase.Excellent for chiral separation with a chiral column.Possible with chiral plates or additives, but less common and effective.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity validation of this compound using chromatographic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GC GC Analysis Dissolution->GC Inject TLC TLC Analysis Dissolution->TLC Spot Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->Data_Acquisition TLC->Data_Acquisition Qualitative Quantification Quantification of Purity & Impurities Data_Acquisition->Quantification Report Final Purity Report Quantification->Report

Comparing the efficacy of different chiral catalysts for 1-(3-Aminophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-(3-aminophenyl)ethanol is a critical step in the production of various pharmaceutical intermediates. The choice of a chiral catalyst is paramount in achieving high yield and enantiomeric purity. This guide provides an objective comparison of the efficacy of different classes of chiral catalysts for this synthesis, supported by experimental data from the literature.

Performance Comparison of Chiral Catalysts

The following table summarizes the performance of various chiral catalysts in the synthesis of this compound from 3-aminoacetophenone. The data has been compiled from various sources to provide a comparative overview.

Catalyst TypeChiral Catalyst/LigandHydrogen/Hydride SourceSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)ee (%)Reference
Organometallic RuCl--INVALID-LINK--HCOOH/NEt₃Acetonitrile28121.0>9598 (S)[1][2]
Organometallic [Rh(cod)Cl]₂ + (S)-JOSIPHOSH₂ (50 atm)Methanol50240.5~9096 (S)Representative
Biocatalyst Ketoreductase (KRED-108)Isopropanol (B130326)aq. Buffer/Toluene (B28343)3024Whole cells>99>99 (S)[3]
Biocatalyst Pseudomonas cepacia Lipase (B570770) (PSL)Racemic this compoundHexane3048Immobilized~48 (R-alcohol)>99 (R)[4]

Note: Data for the Rhodium-catalyzed reaction is representative for similar substrates due to the lack of a specific published report for 3-aminoacetophenone under these exact conditions. The yield for the lipase-catalyzed resolution refers to the recovery of one enantiomer from the racemate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the synthesis of this compound using the respective catalyst types.

Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is based on the highly efficient Noyori-type catalysts.[1][2]

Materials:

  • 3-aminoacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous Acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 3-aminoacetophenone (1 mmol) in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture) is prepared in a flame-dried, nitrogen-purged flask.

  • To this solution, RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%) is added.

  • The reaction mixture is stirred at 28°C for 12 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-1-(3-aminophenyl)ethanol.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Reduction using a Ketoreductase

This protocol utilizes a whole-cell biocatalyst expressing a ketoreductase.[3]

Materials:

  • 3-aminoacetophenone

  • E. coli cells expressing a ketoreductase (e.g., KRED-108)

  • Glucose (for cofactor regeneration)

  • Isopropanol (co-solvent and hydrogen source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Toluene

Procedure:

  • In a reaction vessel, a suspension of E. coli whole cells containing the ketoreductase is prepared in a phosphate buffer (100 mM, pH 7.0).

  • Glucose (1.2 equivalents) is added to the cell suspension for cofactor regeneration.

  • A solution of 3-aminoacetophenone (1 mmol) in a mixture of toluene and isopropanol is added to the reaction vessel.

  • The reaction mixture is stirred at 30°C for 24 hours.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the mixture is centrifuged to separate the cells.

  • The supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The product, (S)-1-(3-aminophenyl)ethanol, is purified by column chromatography.

  • Enantiomeric excess is determined by chiral HPLC.

Kinetic Resolution using a Lipase

This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase.[4]

Materials:

  • Racemic this compound

  • Immobilized Pseudomonas cepacia Lipase (PSL)

  • Vinyl acetate (acyl donor)

  • Anhydrous Hexane

Procedure:

  • To a solution of racemic this compound (1 mmol) in anhydrous hexane, immobilized Pseudomonas cepacia lipase is added.

  • Vinyl acetate (1.2 equivalents) is added as the acyl donor.

  • The reaction mixture is shaken at 30°C.

  • The reaction is monitored by chiral HPLC until approximately 50% conversion is reached (typically 48 hours).

  • The enzyme is filtered off and can be washed and reused.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of unreacted (R)-1-(3-aminophenyl)ethanol and the acetylated (S)-enantiomer is separated by column chromatography on silica gel.

  • The acetylated (S)-enantiomer can be hydrolyzed back to the alcohol if desired.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the different catalytic approaches.

General Workflow for Asymmetric Synthesis cluster_Organometallic Organometallic Catalysis cluster_Biocatalytic Biocatalysis Start_O Start React_O Add Substrate, Catalyst & H-source Start_O->React_O Stir_O Stir under controlled Temp. React_O->Stir_O Quench_O Quench Reaction Stir_O->Quench_O Extract_O Extract Product Quench_O->Extract_O Purify_O Purify Extract_O->Purify_O Analyze_O Analyze ee% Purify_O->Analyze_O End_O End Product Analyze_O->End_O Start_B Start React_B Add Substrate to Biocatalyst Suspension Start_B->React_B Stir_B Incubate at controlled Temp. React_B->Stir_B Separate_B Separate Biocatalyst Stir_B->Separate_B Extract_B Extract Product Separate_B->Extract_B Purify_B Purify Extract_B->Purify_B Analyze_B Analyze ee% Purify_B->Analyze_B End_B End Product Analyze_B->End_B

Caption: Comparative workflow for organometallic and biocatalytic synthesis.

Signaling Pathway Analogy for Catalysis Substrate 3-Aminoacetophenone (Prochiral Ketone) Intermediate Catalyst-Substrate Complex Substrate->Intermediate Binding Catalyst Chiral Catalyst (Organometallic or Enzyme) Catalyst->Intermediate Activation Hydride Hydride Source (H₂ or H-donor) Hydride->Intermediate Hydride Transfer Intermediate->Catalyst Catalyst Regeneration Product This compound (Chiral Alcohol) Intermediate->Product Product Release

Caption: Conceptual pathway of chiral catalysis.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating 1-(3-Aminophenyl)ethanol through Analogy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical step in asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. While a vast array of chiral auxiliaries have been developed and successfully implemented, the performance of novel or less common auxiliaries remains a subject of continuous investigation. This guide provides a comparative overview of the potential performance of 1-(3-aminophenyl)ethanol as a chiral auxiliary. Due to a lack of direct experimental data for this compound in the current literature, this comparison is drawn by analogy to structurally similar and well-documented chiral auxiliaries, namely derivatives of phenylglycinol and 1-phenylethylamine (B125046).

The core structure of this compound, featuring a chiral benzylic alcohol and an amino group on the phenyl ring, suggests its potential to form rigid, chelated intermediates that can effectively control the stereochemistry of reactions at an attached prochiral center. The electronic nature of the aminophenyl group may also influence the reactivity and selectivity of the system.

Performance Comparison of Structurally Similar Chiral Auxiliaries

To benchmark the potential efficacy of this compound, we have compiled data from key asymmetric transformations using chiral auxiliaries derived from phenylglycinol and 1-phenylethylamine. These transformations are fundamental in organic synthesis and serve as excellent indicators of a chiral auxiliary's effectiveness.

Table 1: Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes two new stereocenters. The diastereoselectivity of this reaction is a key metric for the performance of a chiral auxiliary.

Chiral Auxiliary (Derivative)AldehydeDiastereomeric Excess (de%)Yield (%)
Phenylglycinol OxazolidinoneBenzaldehyde>95:585
Phenylglycinol OxazolidinoneIsobutyraldehyde>98:280
N-Acryloyl-2-phenylglycinol oxazolidineBenzaldehydeup to >90%-

Table 2: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds. The diastereoselectivity of this process is highly dependent on the steric and electronic properties of the chiral auxiliary.

Chiral Auxiliary (Derivative)ElectrophileDiastereomeric Ratio (dr)Yield (%)
1-Phenylethylamine (as amide)Benzyl (B1604629) bromide80:20-

Table 3: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral Auxiliary (Derivative)DieneDiastereomeric Ratio (endo:exo)Yield (%)
N-Acryloyl-1-phenylethylamineCyclopentadiene90:1085

Experimental Protocols for Key Experiments

To provide a practical context for the data presented, detailed methodologies for representative asymmetric reactions using analogous chiral auxiliaries are outlined below.

General Protocol for Asymmetric Aldol Reaction using a Phenylglycinol-derived Oxazolidinone Auxiliary:

  • Acylation of the Auxiliary: To a solution of the phenylglycinol-derived oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv.). The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent.

  • Enolate Formation: The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous CH2Cl2 and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by the slow addition of triethylamine (B128534) (1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-3 hours, then allowed to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a pH 7 buffer and methanol. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The chiral auxiliary can be cleaved from the aldol adduct by treatment with LiOH and H2O2 in a THF/water mixture.

General Protocol for Asymmetric Alkylation using a 1-Phenylethylamine-derived Amide Auxiliary:

  • Amide Formation: The carboxylic acid (1.0 equiv.) is coupled with (R)-1-phenylethylamine (1.0 equiv.) using a standard peptide coupling reagent such as DCC or EDC in the presence of a base like DMAP.

  • Enolate Formation: The resulting amide (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the solution is stirred for 1 hour.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent. The chiral auxiliary can be removed by acidic or basic hydrolysis of the amide bond.

Visualizing the Logic of Asymmetric Induction

The stereochemical outcome in auxiliary-controlled reactions is dictated by the formation of a rigid transition state that favors the approach of the electrophile from one face of the prochiral nucleophile.

Asymmetric_Alkylation_Workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary (e.g., 1-Phenylethylamine derivative) aux->attach chiral_sub Chiral Substrate attach->chiral_sub enolate Diastereoselective Enolate Formation chiral_sub->enolate base Base (e.g., LDA) base->enolate alkylation Diastereoselective Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation product_aux Product with Auxiliary alkylation->product_aux cleavage Cleavage product_aux->cleavage final_product Enantioenriched Product cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

The rigid conformation of the chiral enolate, often stabilized by chelation, sterically hinders one face, leading to a highly diastereoselective reaction.

Chelation_Control_Model cluster_TS Chelated Transition State M M+ O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 R_aux R_aux (Chiral Auxiliary) C1->R_aux C2->O2 R_sub R_sub C2->R_sub E E+ E->C2 Favored Attack (less hindered face)

Caption: Chelation Control in an Asymmetric Reaction.

Conclusion

While direct experimental validation for this compound as a chiral auxiliary is not yet available, the performance of structurally analogous phenylglycinol and 1-phenylethylamine derivatives provides a strong basis for its potential efficacy. The data suggests that oxazolidinone derivatives of aminophenylethanols could exhibit high diastereoselectivity in key transformations like aldol reactions. The presence of the amino group on the phenyl ring could further influence the electronic properties and chelating ability of the auxiliary, potentially leading to unique reactivity and selectivity profiles. Further experimental investigation is warranted to fully elucidate the performance of this compound and its derivatives as chiral auxiliaries in asymmetric synthesis. Researchers are encouraged to consider this structural motif as a promising candidate for the development of novel and effective chiral auxiliaries.

Spectroscopic Analysis for the Structural Confirmation of 1-(3-Aminophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-(3-Aminophenyl)ethanol and its structural isomers, 1-(2-Aminophenyl)ethanol and 1-(4-Aminophenyl)ethanol. The confirmation of the specific isomer is critical in research and drug development, as the position of the amino group on the phenyl ring significantly influences the molecule's chemical properties and biological activity. This document outlines the key differentiating features in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, supported by experimental protocols and a logical workflow for structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three isomers of aminophenylethanol, providing a quantitative basis for their differentiation.

Spectroscopic Technique1-(2-Aminophenyl)ethanolThis compound1-(4-Aminophenyl)ethanol
¹H NMR Aromatic protons show a complex splitting pattern characteristic of ortho substitution.Aromatic protons exhibit distinct signals for H-2, H-4, H-5, and H-6, indicative of meta substitution.Aromatic protons typically show two distinct doublets (AA'BB' system) due to the para-substitution pattern.
(δ, ppm)Data not readily available in searched resources.Aromatic: ~6.6-7.1, Methine (CH-OH): ~4.8, Methyl (CH₃): ~1.4, Amino (NH₂): variable, Hydroxyl (OH): variableAromatic: ~6.7 (d) & 7.1 (d), Methine (CH-OH): ~4.8, Methyl (CH₃): ~1.4, Amino (NH₂): variable, Hydroxyl (OH): variable
¹³C NMR Six distinct aromatic carbon signals are expected.Six distinct aromatic carbon signals are expected, with the carbon bearing the amino group showing a characteristic upfield shift.Due to symmetry, only four distinct aromatic carbon signals are expected.
(δ, ppm)Data not readily available in searched resources.Aromatic: ~113-148, Methine (C-OH): ~70, Methyl (CH₃): ~25Aromatic: ~115, 127, 137, 146, Methine (C-OH): ~70, Methyl (CH₃): ~25
FT-IR Two N-H stretching bands in the region of 3300-3500 cm⁻¹. A broad O-H stretch is also present. C-N and C-O stretching bands are observable in the fingerprint region.Two N-H stretching bands are present around 3350 and 3430 cm⁻¹. A broad O-H stretch is observed around 3300 cm⁻¹.Two distinct N-H stretching bands are visible in the 3300-3500 cm⁻¹ region, along with a broad O-H stretch.
(cm⁻¹)Data not readily available in searched resources.N-H stretch: ~3430, 3350; O-H stretch: ~3300 (broad); C-H (aromatic & aliphatic): ~2850-3050; C=C (aromatic): ~1600, 1490; C-N stretch: ~1300; C-O stretch: ~1050N-H stretch: ~3360, 3290; O-H stretch: ~3300 (broad); C-H (aromatic & aliphatic): ~2850-3050; C=C (aromatic): ~1610, 1520; C-N stretch: ~1270; C-O stretch: ~1080
Mass Spec. Molecular ion peak (M⁺) at m/z 137. Fragmentation pattern will be influenced by the ortho position of the substituents.Molecular ion peak (M⁺) at m/z 137. A prominent fragment at m/z 122 corresponds to the loss of the methyl group.[1]Molecular ion peak (M⁺) at m/z 137. The fragmentation pattern will be characteristic of the para-substituted structure.[2]
(m/z)M⁺: 137M⁺: 137, Fragments: 122, 106, 93, 77M⁺: 137, Fragments: 122, 106, 93, 77

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence was used.

    • Number of Scans: 16-32 scans were typically acquired.

    • Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) was employed to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) was necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 2-5 seconds was used.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory was used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • The sample spectrum was then recorded, typically by co-adding 16 or 32 scans.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent analysis.

  • Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.

  • Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of different ions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample 1-(Aminophenyl)ethanol Isomer NMR ¹H & ¹³C NMR Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data FTIR_Data Functional Group Stretching & Bending Vibrations FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detection methods and UV-Visible Spectrophotometry. Gas Chromatography (GC) is also considered as a viable alternative. Each method's potential performance characteristics and detailed experimental protocols are presented to facilitate cross-validation efforts.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods that can be adapted and validated for the analysis of 1-(3-Aminophenyl)ethanol.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod A: HPLC with UV DetectionMethod B: HPLC with Diode Array Detection (DAD)Method C: HPLC with Amperometric Detection
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection across a UV spectrum for enhanced specificity.Separation based on polarity, detection by electrochemical oxidation/reduction.
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[1]Zorbax SB-Aq (50 x 4.6 mm, 5 µm)[1]Luna 5 µm C18 (100 x 4.6 mm)[1][2]
Mobile Phase Gradient elution with phosphate (B84403) buffer (pH 6.3) and Acetonitrile (ACN)[1]Gradient elution with 1.1 g/L sodium octanesulfonate solution (pH 3.2) and methanol[1]0.05 mol/L LiCl solution containing 18% methanol, adjusted to pH 4.0 with orthophosphoric acid[1][2]
Flow Rate 1 mL/min[1]1.0 mL/min[1]Not Specified[1]
Detection UV at 254 nmDAD at 225 nm[1]Amperometric detector at +325 mV[1][2]
Linearity (r²) >0.99 (Expected)>0.99 (Expected)>0.99 (Expected)
LOD/LOQ Dependent on validationDependent on validationPotentially lower than UV/DAD
Precision (%RSD) <2% (Expected)<2% (Expected)<2% (Expected)
Accuracy (% Recovery) 98-102% (Expected)98-102% (Expected)98-102% (Expected)
Advantages Robust, widely available.High specificity, peak purity analysis.High sensitivity and selectivity.
Disadvantages Moderate sensitivity.Requires specific detector, potential for electrode fouling.

Table 2: UV-Visible Spectrophotometry

ParameterMethod D: Spectrophotometry with p-N,N-dimethylphenylenediamine (DMPD)
Principle Oxidative coupling reaction forming a colored complex.[3]
Reagents p-N,N-dimethylphenylenediamine (DMPD), Iodine, Buffer (pH 3.0)[3]
λmax 520 nm[3]
Linearity (r²) >0.99 (Expected for similar aromatic amines)
LOD/LOQ Dependent on molar absorptivity of the complex
Precision (%RSD) <5% (Expected)
Accuracy (% Recovery) 95-105% (Expected)
Advantages Simple, rapid, and cost-effective.[3]
Disadvantages Lower specificity compared to chromatographic methods, potential for interference from other aromatic amines.

Table 3: Gas Chromatography (GC)

ParameterMethod E: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds followed by mass-based detection.
Column SH-Rxi-5Sil-MS capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar[4]
Carrier Gas Helium at a flow rate of 1.7 ml/min[4]
Temperature Program Initial 80°C (2 min), ramp to 150°C at 5°C/min (hold 5 min), ramp to 280°C at 5°C/min (hold 8 min)[4]
Detection Mass Spectrometry (MS)
Linearity (r²) >0.99 (Expected)
LOD/LOQ High sensitivity achievable
Precision (%RSD) <5% (Expected)
Accuracy (% Recovery) 95-105% (Expected)
Advantages High resolution and sensitivity, definitive identification by mass spectrum.
Disadvantages Requires derivatization for non-volatile analytes, more complex instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for similar compounds and should be validated specifically for this compound.

Method A: HPLC with UV Detection
  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Solution A: Phosphate buffer pH 6.3.

    • Solution B: Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Gradient Elution: 0-12 min: 10% ACN, 12-38 min: linear gradient to higher ACN concentration (to be optimized).[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to achieve a known concentration.

  • Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Method D: UV-Visible Spectrophotometry with DMPD
  • Instrumentation: Double beam UV-Visible Spectrophotometer.

  • Reagent Preparation:

    • DMPD Solution (0.05%): Dissolve 50 mg of p-N,N-dimethylphenylenediamine in 100 ml of distilled water.[3]

    • Iodine Solution (0.005M): Dissolve 1.27 g of iodine and 2 g of potassium iodide in 100 ml of distilled water.[3]

    • Buffer Solution (pH 3.0): Prepare using potassium acid phthalate (B1215562) and hydrochloric acid.[3]

  • Procedure:

    • To a series of standard solutions of this compound, add a fixed volume of DMPD solution and iodine solution in a buffered medium (pH 3.0).

    • Allow the color to develop.

    • Measure the absorbance at 520 nm against a reagent blank.[3]

  • Calibration: Plot a calibration curve of absorbance versus concentration.

  • Validation Parameters to be Assessed: Linearity, Range, Accuracy, Precision, LOD, and LOQ.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weighing of This compound dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD/Amperometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification validation Method Validation (ICH Guidelines) quantification->validation end end validation->end Final Report

Caption: Workflow for HPLC analysis of this compound.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Measurement start Weighing of This compound dissolution Dissolution in Solvent start->dissolution dilution Serial Dilutions dissolution->dilution reagent_add Addition of Buffer, DMPD, and Iodine dilution->reagent_add color_dev Color Development reagent_add->color_dev measurement Absorbance Measurement at 520 nm color_dev->measurement calibration Calibration Curve Construction measurement->calibration quantification Concentration Determination calibration->quantification end end quantification->end Final Result

Caption: Workflow for Spectrophotometric analysis of this compound.

This guide provides a framework for the cross-validation of analytical methods for this compound. It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure reliable and accurate results for its intended purpose.

References

Benchmarking the Synthesis of 1-(3-Aminophenyl)ethanol Against Similar Amino Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 1-(3-Aminophenyl)ethanol and its structural isomers, 1-(2-Aminophenyl)ethanol and 1-(4-Aminophenyl)ethanol. The synthesis of these aminophenyl ethanols is benchmarked against other structurally related and pharmaceutically relevant amino alcohols, namely phenylethanolamine and norephedrine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis by presenting a consolidated overview of synthetic routes, experimental data, and relevant biological signaling pathways.

Comparative Analysis of Synthetic Routes

The primary route for the synthesis of 1-(Aminophenyl)ethanol isomers involves a two-step process: the nitration of acetophenone (B1666503) followed by the reduction of the resulting nitroacetophenone, and subsequent reduction of the aminoacetophenone to the desired amino alcohol. The key variables in this process are the choice of reducing agents and the reaction conditions, which significantly impact the yield, purity, and reaction time.

Synthesis of this compound and its Isomers

The synthesis of this compound and its ortho- and para-isomers is most commonly achieved through the reduction of the corresponding aminoacetophenones. The choice of reducing agent is critical for selectively reducing the ketone functionality without affecting the amino group or the aromatic ring.

Table 1: Comparison of Reduction Methods for the Synthesis of 1-(Aminophenyl)ethanol Isomers

PrecursorProductReducing AgentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
3-AminoacetophenoneThis compoundSodium Borohydride (B1222165) (NaBH₄)Ethanol2 hoursRoom Temp.Not specifiedNot specified[1]
2-Aminoacetophenone1-(2-Aminophenyl)ethanolCatalytic Hydrogenation (Raney Nickel)Methanol (B129727)84 minutes8099.1Not specified[2]
4-Aminoacetophenone1-(4-Aminophenyl)ethanolElectrochemical ReductionBasic Aqueous EthanolNot specifiedRoom Temp.83.43Not specified[3]

Experimental Workflow for the Synthesis of this compound via Sodium Borohydride Reduction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification 3-Aminoacetophenone 3-Aminoacetophenone Reaction_Vessel Reaction Vessel 3-Aminoacetophenone->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Stirring Stir at RT Reaction_Vessel->Stirring NaBH4 Sodium Borohydride NaBH4->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Synthetic workflow for this compound.
Benchmarking Against Other Amino Alcohols

To provide a broader context, the synthesis of this compound is compared with that of phenylethanolamine and norephedrine. These compounds share structural similarities and are of significant interest in medicinal chemistry.

Table 2: Comparison of Synthetic Methods for Structurally Similar Amino Alcohols

ProductPrecursor(s)Key Reagents/CatalystSolventYield (%)Key FeaturesReference
Phenylethanolamine2-Nitro-1-phenylethanolLiAlH₄Not specifiedHighReduction of a nitro alcohol precursor.[4]
NorephedrineBenzaldehyde, PyruvateAcetohydroxyacid synthase, TransaminaseNot specifiedHigh (for L-PAC step)Two-step biosynthesis with high optical purity.[5]

Experimental Protocols

General Procedure for the Reduction of Aminoacetophenones with Sodium Borohydride[1]

To a solution of the respective aminoacetophenone (1 equivalent) in ethanol, sodium borohydride (NaBH₄) (2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time (e.g., 2 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.

General Procedure for the Catalytic Hydrogenation of Aminoacetophenones

The aminoacetophenone (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel. A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the mixture. The vessel is then purged with hydrogen gas and pressurized to the desired level. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Potential Biological Signaling Pathway Involvement

Given the structural similarity of this compound to other biogenic amines like phenylethanolamine, it is plausible that it may interact with similar biological targets. Phenylethanolamine is known to be an agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[4] Activation of TAAR1, a G protein-coupled receptor (GPCR), can lead to the modulation of various downstream signaling cascades.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Activation of TAAR1 by an agonist, such as a phenylethanolamine derivative, typically leads to the stimulation of adenylyl cyclase (AC) through the Gαs protein. This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. TAAR1 can also signal through other G proteins, such as Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Amino Alcohol (e.g., this compound) TAAR1 TAAR1 Agonist->TAAR1 G_Protein Gαs/Gαq TAAR1->G_Protein AC Adenylyl Cyclase G_Protein->AC Gαs PLC Phospholipase C G_Protein->PLC Gαq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC PKC->CREB Gene_Expression Gene Expression CREB->Gene_Expression

TAAR1 signaling pathway.

Conclusion

This guide provides a comparative framework for the synthesis of this compound and related amino alcohols. The reduction of the corresponding aminoacetophenone is a common and effective strategy, with the choice of reducing agent and reaction conditions playing a crucial role in the overall efficiency of the synthesis. While direct comparative studies are limited, the data compiled herein offers valuable insights for process optimization. Furthermore, the potential interaction of this compound with the TAAR1 signaling pathway highlights a promising area for future pharmacological investigation. This guide serves as a foundational resource for researchers aiming to synthesize and evaluate this and similar compounds for various applications in drug discovery and development.

References

The Evolving Landscape of Aminophenylethanol Derivatives: A Comparative Guide to Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological impact of 1-(3-Aminophenyl)ethanol derivatives and structurally related aminophenylethanol compounds. Due to a scarcity of publicly available data on the direct derivatives of this compound, this guide draws upon research on analogous structures to provide a foundational understanding of their potential therapeutic applications and the methodologies used to evaluate them.

Comparative Analysis of Biological Activity

The biological activity of aminophenylethanol derivatives is significantly influenced by substitutions on the phenyl ring and the ethanolamine (B43304) side chain. Research into structurally similar compounds, such as 2-amino-2-phenylethanol (B122105) and other amino alcohol derivatives, reveals a range of activities from G-protein coupled receptor agonism to antifungal and anticancer effects.

β2-Adrenoceptor Agonist Activity

A study on a series of 2-amino-2-phenylethanol derivatives identified potent β2-adrenoceptor agonists.[1] The lead compound, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, demonstrated high efficacy in stimulating cAMP production, a key downstream signaling event of β2-adrenoceptor activation.[1] This suggests that derivatives of this compound could be explored for similar activities, with potential applications in respiratory diseases like asthma and COPD.

Table 1: β2-Adrenoceptor Agonist Activity of 2-Amino-2-phenylethanol Derivatives

CompoundEC50 (nM) for β2-AdrenoceptorSelectivity over β1-Adrenoceptor
2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile (Compound 2f)0.25763.6-fold
(S)-isomer of 2f~0.03Not specified
(R)-isomer of 2f~0.255Not specified

Data extracted from a study on novel β2-adrenoceptor agonists.[1]

Antifungal Activity

Research into L-amino alcohol derivatives has uncovered compounds with broad-spectrum antifungal properties.[2] Notably, 3-Fluoro substituted compounds exhibited excellent activity against various Candida and Aspergillus species, including fluconazole-resistant strains.[2] The primary mechanism of action for the most potent compound was identified as the inhibition of fungal CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis.[2]

Table 2: Antifungal Activity of L-Amino Alcohol Derivatives

CompoundMIC (μg/mL) against C. albicans & C. tropicalisMIC (μg/mL) against A. fumigatus & C. neoformans
Compound 14i (3-F substituted)0.03-0.061-2
Compound 14n (3-F substituted)0.03-0.061-2
Compound 14s (3-F substituted)0.03-0.061-2
Compound 14v (3-F substituted)0.03-0.061-2

Data from a study on l-amino alcohol derivatives as broad-spectrum antifungal agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activity of aminophenylethanol derivatives and related compounds.

β2-Adrenoceptor-Mediated Cellular cAMP Production Assay

This assay is used to determine the potency of compounds as β2-adrenoceptor agonists.

  • Cell Culture: A stable cell line expressing the human β2-adrenoceptor is cultured in an appropriate medium.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compounds.

  • cAMP Measurement: Following incubation, intracellular cAMP levels are measured using a competitive immunoassay kit, often based on fluorescence polarization.

  • Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of a compound that provokes a response halfway between the baseline and maximum response) are calculated to determine the potency of the compounds.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours.[3]

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[3]

  • Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.[3]

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[2]

Visualizing Pathways and Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to Ligand Agonist (e.g., Aminophenylethanol derivative) Ligand->Beta2_AR Binds to

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Start Synthesis of This compound Derivatives Primary_Screening Primary Biological Screening (e.g., Receptor Binding Assay, Cell Viability Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Dose-Response, Selectivity Profiling) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screening->Lead_Optimization Lead_Optimization->Secondary_Screening Iterative Process In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Clinical_Candidate Clinical Candidate Selection In_Vivo->Clinical_Candidate

Caption: Drug Discovery Workflow for Novel Derivatives.

References

Comparative study of the reaction kinetics of different 1-(3-Aminophenyl)ethanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary synthesis routes for 1-(3-Aminophenyl)ethanol, with a focus on the reaction kinetics that govern these transformations. The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the selective reduction of 3-nitroacetophenone. The choice of reducing agent and reaction pathway significantly impacts reaction rates, selectivity, and overall efficiency.

Synthesis Routes and Chemoselectivity

The synthesis of this compound from 3-nitroacetophenone requires the reduction of both a nitro group and a ketone. The key to a successful synthesis lies in the chemoselective control of these reductions. Two main strategies are commonly employed:

  • Two-Step Sequential Reduction: This is the most frequently described method, involving the selective reduction of one functional group at a time.

    • Step 1: Reduction of the Nitro Group: The aromatic nitro group is first reduced to an amine. This is often achieved using metal-acid systems like tin (Sn) and hydrochloric acid (HCl)[1][2][3][4] or iron (Fe) in the presence of an acid. These reagents are highly selective for the nitro group, leaving the ketone untouched. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, followed by protonation[1][2].

    • Step 2: Reduction of the Ketone Group: The resulting 3-aminoacetophenone is then treated with a mild reducing agent to convert the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this step as it selectively reduces aldehydes and ketones without affecting the aromatic amine[5].

  • Direct Catalytic Hydrogenation: An alternative approach involves the catalytic hydrogenation of 3-aminoacetophenone. This method can directly convert the ketone to the desired alcohol. However, controlling the selectivity to avoid reduction of the aromatic ring or other side reactions can be a challenge and is highly dependent on the choice of catalyst and reaction conditions.

Comparative Reaction Kinetics: A Qualitative Overview

  • Reduction of the Nitro Group (e.g., with Sn/HCl): This is typically a vigorous and exothermic reaction. The rate is dependent on factors such as the concentration of the acid, the surface area of the metal, and the temperature. The reaction mechanism involves multiple steps, including the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine[1][2].

  • Reduction of the Ketone Group (with NaBH₄): The reduction of a ketone by sodium borohydride is generally a fast reaction at room temperature[5]. The kinetics are influenced by the solvent, temperature, and the concentration of both the ketone and the hydride reagent. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

  • Catalytic Hydrogenation: The kinetics of catalytic hydrogenation are more complex and depend on several factors, including the nature of the catalyst, catalyst loading, hydrogen pressure, temperature, and the substrate concentration. The reaction occurs on the surface of the catalyst and involves the adsorption of both the reactant and hydrogen.

Data Presentation

Due to the lack of specific comparative kinetic data in the public domain, a quantitative comparison table cannot be provided at this time. Further experimental studies would be required to determine the rate laws, rate constants, and activation energies for each synthesis route under standardized conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the two-step reduction of 3-nitroacetophenone. These protocols are intended for illustrative purposes and would need to be optimized for a detailed kinetic study.

Protocol 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone using Tin and Hydrochloric Acid [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitroacetophenone and granular tin.

  • Reagent Addition: Slowly add a solution of concentrated hydrochloric acid to the flask.

  • Reaction Conditions: Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin salts. The product, 3-aminoacetophenone, can then be extracted with an organic solvent.

Protocol 2: Reduction of 3-Aminoacetophenone to this compound using Sodium Borohydride

  • Reaction Setup: Dissolve 3-aminoacetophenone in a suitable solvent, such as ethanol (B145695) or methanol, in a flask.

  • Reagent Addition: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add water to quench the excess sodium borohydride. The product can then be extracted with an organic solvent.

Experimental Workflow for a Comparative Kinetic Study

A detailed kinetic study would involve systematically varying the concentrations of reactants and temperature while monitoring the reaction progress over time. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy could be employed for this purpose.

G Comparative Kinetic Study Workflow cluster_0 Synthesis Route 1: Two-Step Reduction cluster_1 Synthesis Route 2: Direct Catalytic Hydrogenation cluster_2 Comparison A1 Step 1: Nitro Reduction (3-Nitroacetophenone -> 3-Aminoacetophenone) B1 Kinetic Analysis 1 (e.g., using Sn/HCl) - Vary [Substrate], [Reagent], Temp. - Monitor product formation over time A1->B1 Perform Kinetic Experiments C1 Determine Rate Law 1 Rate = k1[Substrate]^x[Reagent]^y B1->C1 Analyze Data D1 Calculate k1 and Ea1 C1->D1 I Compare Kinetic Parameters (k1, Ea1, k2, Ea2, k3, Ea3) D1->I A2 Step 2: Ketone Reduction (3-Aminoacetophenone -> this compound) B2 Kinetic Analysis 2 (e.g., using NaBH4) - Vary [Substrate], [Reagent], Temp. - Monitor product formation over time A2->B2 Perform Kinetic Experiments C2 Determine Rate Law 2 Rate = k2[Substrate]^a[Reagent]^b B2->C2 Analyze Data D2 Calculate k2 and Ea2 C2->D2 D2->I E Catalytic Hydrogenation (3-Aminoacetophenone -> this compound) F Kinetic Analysis 3 - Vary [Substrate], H2 pressure, Temp., Catalyst loading - Monitor product formation over time E->F Perform Kinetic Experiments G Determine Rate Law 3 (e.g., Langmuir-Hinshelwood model) F->G Analyze Data H Calculate k3 and Ea3 G->H H->I J Evaluate Overall Efficiency and Selectivity I->J

Caption: Logical workflow for a comparative kinetic study of different synthesis routes for this compound.

References

Safety Operating Guide

Proper Disposal of 1-(3-Aminophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-(3-Aminophenyl)ethanol, a crucial step in maintaining a safe and environmentally responsible laboratory environment. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to mitigate risks and ensure regulatory compliance.

The primary route for disposal of this compound is through an approved waste disposal plant.[1][2] It is imperative that all disposal activities comply with local, regional, and national regulations.[3] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste and ensuring complete and accurate classification.[3]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is critical to be aware of its associated hazards. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Handling Guidelines:

Protective EquipmentSpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.To prevent eye contact which can cause serious irritation.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To avoid skin irritation from direct contact.[3]
Respiratory Protection Use only outdoors or in a well-ventilated area. If dust is generated, avoid breathing it.To prevent respiratory tract irritation.

Contaminated clothing should be removed immediately and washed before reuse. Always wash hands thoroughly after handling the chemical.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

  • Waste Identification and Segregation:

    • Clearly label the waste container with "this compound" and any other relevant hazard information.

    • Do not mix this compound with other waste materials.[1] Keep it in its original container if possible.[1]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated place.[1]

    • Handle uncleaned containers with the same precautions as the product itself.[1]

  • Engage a Professional Waste Disposal Service:

    • Contact a licensed and approved waste disposal company to handle the collection and disposal of the chemical waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain detailed records of the disposal process, including the name of the waste disposal company, the date of disposal, and the quantity of waste disposed of.

In the event of a spill, do not let the product enter drains. Cover drains, and then collect, bind, and pump off spills. Take up the material dry and dispose of it properly.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste Do Not Mix B->C D Use Original or Approved Container C->D E Label Container Clearly D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Approved Waste Disposal Service F->G H Arrange for Pickup G->H I Complete Disposal Documentation H->I

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1-(3-Aminophenyl)ethanol, fostering a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information.

Chemical Profile:

  • Name: this compound

  • CAS Number: 2454-37-7

  • Molecular Formula: C₈H₁₁NO

  • Appearance: Typically a brown or white to pale yellow crystalline powder.[1][2]

Primary Hazards:

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing Chemical safety goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat, long pants, and closed-toe shoes.[1]Use in a well-ventilated area. A dust mask or respirator with a particle filter (e.g., P2) is recommended, especially when handling powders.[1][4]
Preparing Solutions Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat, long pants, and closed-toe shoes. An apron may be advisable for larger quantities.Work within a certified chemical fume hood.[3][6][7]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant lab coat or apron, long pants, and closed-toe shoes.A respirator with a particle filter is required. For large spills, a self-contained breathing apparatus may be necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Segregation: Store separately from incompatible chemicals to prevent hazardous reactions.[4]

Experimental Protocol: N-Acylation (A Representative Procedure)

This protocol outlines a general procedure for the N-acylation of a substituted aniline, a common reaction for compounds like this compound. This serves as an example to illustrate the application of safety measures during a typical laboratory procedure.

Objective: To perform an N-acylation reaction to synthesize an amide derivative.

Materials:

Procedure:

  • Preparation: Don all required PPE as specified in the table above for preparing solutions. Ensure the chemical fume hood is functioning correctly.

  • Dissolution: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acylation: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 mmol) dropwise to the stirred solution. This reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 12 hours), monitoring the progress by a suitable method like thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to isolate the product. This may involve washing with dilute acid and base solutions.

  • Purification: Purify the crude product, for example, by column chromatography.

  • Waste Collection: Throughout the procedure, collect all chemical waste in appropriately labeled containers as described in the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound, contaminated gloves, weighing paper, and other solid materials in a dedicated, compatible, and clearly labeled hazardous waste container.[3][6] Do not mix with liquid waste.[3]

  • Liquid Waste: Collect all liquid waste from the experimental procedure, including reaction mixtures and solvent rinses, in a separate, compatible, and labeled hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[6] Once cleaned and the label is defaced, the container may be disposed of as regular trash, depending on institutional policies.[6]

Step 2: Labeling and Storage of Waste Containers

  • Labeling: As soon as waste is added, label the container with the words "HAZARDOUS WASTE". The label should also include the full chemical name of all constituents (no abbreviations), their approximate concentrations, the accumulation start date, and the name of the principal investigator or lab supervisor.[4][5][8]

  • Storage: Store waste containers in a designated, secondary containment area that is away from normal lab activities.[3][4] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[3] Ensure containers are kept tightly sealed except when adding waste.[3][5]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]

  • Preferred Method: High-temperature incineration is a preferred method for the disposal of amine compounds.[1]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Spill Response
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid to avoid generating dust and place it into a sealed, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and close the doors.

    • Contact your institution's emergency response team or EHS office immediately.

    • Provide details about the spilled chemical, location, and quantity.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling and disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep Preparation & Handling cluster_waste Waste Management & Disposal cluster_emergency Emergency Procedures start Receive & Inspect Chemical storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Chemical fume_hood->weighing reaction Perform Experiment weighing->reaction collect_solid Collect Solid Waste (Unused chemical, contaminated PPE) reaction->collect_solid collect_liquid Collect Liquid Waste (Solvents, reaction mixture) reaction->collect_liquid spill Spill Occurs reaction->spill exposure Exposure Occurs reaction->exposure label_waste Label Waste Containers ('Hazardous Waste', contents, date) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secondary Containment label_waste->store_waste disposal Arrange for Professional Disposal (EHS/Licensed Contractor) store_waste->disposal end Disposal Complete disposal->end cleanup Follow Spill Cleanup Protocol spill->cleanup first_aid Administer First Aid (Flush skin/eyes, move to fresh air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)ethanol
Reactant of Route 2
1-(3-Aminophenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.